Product packaging for Methotrexate(Cat. No.:CAS No. 133073-73-1)

Methotrexate

Cat. No.: B1148472
CAS No.: 133073-73-1
M. Wt: 454.4 g/mol
InChI Key: FBOZXECLQNJBKD-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methotrexate can cause developmental toxicity according to an independent committee of scientific and health experts.
This compound is an odorless yellow to orange-brown crystalline powder. (NTP, 1992) It is a chemotherapy drug that interferes with DNA and RNA synthesis.
This compound is a member of pteridines, a monocarboxylic acid amide and a dicarboxylic acid. It has a role as an antineoplastic agent, an antirheumatic drug, an EC 1.5.1.3 (dihydrofolate reductase) inhibitor, a DNA synthesis inhibitor, an abortifacient, a dermatologic drug, an antimetabolite and an immunosuppressive agent. It is functionally related to a L-glutamic acid. It is a conjugate acid of a this compound(1-).
This compound is a folate derivative that inhibits several enzymes responsible for nucleotide synthesis. This inhibition leads to suppression of inflammation as well as prevention of cell division. Because of these effects, this compound is often used to treat inflammation caused by arthritis or to control cell division in neoplastic diseases such as breast cancer and non-Hodgkin's lymphoma. Due to the toxic effects of this compound, it is indicated for treatment of some forms of arthritis and severe psoriasis only if first line treatment has failed or patients are intolerant of those treatments. this compound was granted FDA approval on 7 December 1953.
This compound is a Folate Analog Metabolic Inhibitor. The mechanism of action of this compound is as a Folic Acid Metabolism Inhibitor.
This compound is an antineoplastic and immunosuppressive agent widely used in the therapy of leukemia, lymphoma, solid tumors, psoriasis and rheumatoid arthritis. When given in high intravenous doses, this compound can cause acute elevations in serum enzymes, and long term this compound therapy has been associated with frequent but mild elevations in serum liver enzymes and, more importantly, with development of chronic liver injury, progressive fibrosis, cirrhosis and portal hypertension.
This compound has been reported in Quambalaria cyanescens, Gambierdiscus, and Asimina triloba with data available.
This compound is an antimetabolite and antifolate agent with antineoplastic and immunosuppressant activities. This compound binds to and inhibits the enzyme dihydrofolate reductase, resulting in inhibition of purine nucleotide and thymidylate synthesis and, subsequently, inhibition of DNA and RNA syntheses. This compound also exhibits potent immunosuppressant activity although the mechanism(s) of actions is unclear.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1953 and has 22 approved and 143 investigational indications. This drug has a black box warning from the FDA.
This compound is only found in individuals that have used or taken this drug. It is an antineoplastic antimetabolite with immunosuppressant properties. It is an inhibitor of tetrahydrofolate dehydrogenase and prevents the formation of tetrahydrofolate, necessary for synthesis of thymidylate, an essential component of DNA. [PubChem]this compound anti-tumor activity is a result of the inhibition of folic acid reductase, leading to inhibition of DNA synthesis and inhibition of cellular replication. The mechanism involved in its activity against rheumatoid arthritis is not known.
An antineoplastic antimetabolite with immunosuppressant properties. It is an inhibitor of TETRAHYDROFOLATE DEHYDROGENASE and prevents the formation of tetrahydrofolate, necessary for synthesis of thymidylate, an essential component of DNA.
See also: Aminopterin (broader);  Aminopterin Sodium (related).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22N8O5 B1148472 Methotrexate CAS No. 133073-73-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOZXECLQNJBKD-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N8O5
Record name METHOTREXATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20602
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15475-56-6 (hydrochloride salt), 7413-34-5 (di-hydrochloride salt)
Record name Methotrexate [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4020822
Record name Methotrexate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Methotrexate is an odorless yellow to orange-brown crystalline powder. (NTP, 1992) It is a chemotherapy drug that interferes with DNA and RNA synthesis., Solid, Bright yellow-orange, odorless, crystalline powder.
Record name METHOTREXATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20602
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Methotrexate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014703
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name METHOTREXATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/874
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Insoluble in water , alcohol, chloroform, ether; slightly soluble in dilute hydrochloric acid; soluble in dil solns of alkali hydroxides and carbonates., Practically insoluble in water and in alcohol., In water, 2.6X10+3 mg/L at 25 °C /Estimated/, 1.71e-01 g/L
Record name METHOTREXATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20602
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name METHOTREXATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3123
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Methotrexate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014703
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

2.1X10-19 mm Hg at 25 °C /Estimated/
Record name METHOTREXATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3123
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Orange-brown, crystalline powder

CAS No.

59-05-2
Record name METHOTREXATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20602
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Methotrexate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methotrexate [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methotrexate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00563
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name methotrexate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=740
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methotrexate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methotrexate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.376
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHOTREXATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YL5FZ2Y5U1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHOTREXATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3123
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Methotrexate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014703
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name METHOTREXATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/874
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

365 to 399 °F (decomposes) (NTP, 1992), Melting point: 185-204 °C. /Methotrexate monohydrate/, 195 °C, 356-399 °F
Record name METHOTREXATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20602
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Methotrexate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00563
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METHOTREXATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3123
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Methotrexate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014703
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name METHOTREXATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/874
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Foundational & Exploratory

Methotrexate's Mechanism of Action in Autoimmune Disease: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (MTX), a folate antagonist, remains a cornerstone therapy for a multitude of autoimmune diseases, including rheumatoid arthritis (RA), psoriasis, and inflammatory bowel disease. Despite its widespread clinical use for decades, the precise molecular mechanisms underlying its anti-inflammatory and immunomodulatory effects are multifaceted and continue to be an active area of research. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in autoimmune disease, with a focus on its molecular targets, signaling pathways, and the experimental methodologies used to elucidate these processes.

Core Mechanisms of Action

This compound exerts its therapeutic effects through several interconnected mechanisms, moving beyond its classical role as a simple anti-proliferative agent. The primary pathways are detailed below.

Inhibition of Folate Metabolism and Proliferation

The foundational mechanism of this compound's action is the competitive inhibition of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism.[1] By binding to DHFR with high affinity, this compound prevents the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a crucial cofactor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[1] This disruption of nucleotide synthesis preferentially affects rapidly proliferating cells, including activated lymphocytes, which are key drivers of autoimmune pathology.

Table 1: Inhibition of Dihydrofolate Reductase (DHFR) by this compound

Enzyme SourceInhibitorInhibition Constant (Ki)IC50
Human DHFRThis compound3.4 pM[2]-
Lactobacillus casei DHFRThis compound53 pM[3]-
Neisseria gonorrhoeae DHFRThis compound13 pM[4]-
Human Cancer Cell LinesThis compound-6.05 nM - >1,000 nM[5][6]

Experimental Protocol: DHFR Inhibition Assay

A common method to determine the inhibitory activity of this compound on DHFR is a spectrophotometric assay.

  • Principle: The enzymatic activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of DHF to THF.

  • Reagents:

    • Purified recombinant DHFR enzyme

    • Dihydrofolate (DHF) substrate

    • NADPH cofactor

    • This compound (inhibitor)

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, NADPH, and the DHFR enzyme in a 96-well microplate or cuvette.

    • Add varying concentrations of this compound or a vehicle control to the wells.

    • Initiate the reaction by adding the DHF substrate.

    • Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the initial reaction velocities and determine the IC50 or Ki value for this compound by plotting the enzyme activity against the inhibitor concentration.[7][8]

Logical Relationship: DHFR Inhibition Pathway

DHFR_Inhibition MTX This compound DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits THF Tetrahydrofolate (THF) DHFR->THF Reduces DHF Dihydrofolate (DHF) DHF->DHFR Purine_Synth Purine Synthesis THF->Purine_Synth Required for Pyrimidine_Synth Pyrimidine Synthesis THF->Pyrimidine_Synth Required for DNA_RNA_Synth DNA & RNA Synthesis Purine_Synth->DNA_RNA_Synth Pyrimidine_Synth->DNA_RNA_Synth Cell_Proliferation Lymphocyte Proliferation DNA_RNA_Synth->Cell_Proliferation Autoimmune\nInflammation Autoimmune Inflammation Cell_Proliferation->Autoimmune\nInflammation Drives

Caption: Inhibition of DHFR by this compound disrupts nucleotide synthesis and lymphocyte proliferation.

Adenosine-Mediated Anti-inflammatory Effects

A key mechanism for the anti-inflammatory action of low-dose this compound involves the promotion of adenosine release.[9] this compound, particularly in its polyglutamated form, inhibits 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC).[10] This leads to the intracellular accumulation of AICAR, which in turn inhibits adenosine deaminase (ADA) and AMP deaminase, resulting in increased intracellular and subsequent extracellular levels of adenosine.[11]

Extracellular adenosine then binds to its receptors, primarily the A2A and A3 receptors, on the surface of various immune cells, including T cells and neutrophils.[9] This signaling cascade triggers a potent anti-inflammatory response by suppressing the production of pro-inflammatory cytokines, reducing neutrophil adhesion, and inhibiting T-cell activation.

Table 2: Inhibition of AICAR Transformylase by this compound and its Polyglutamates

InhibitorKi (vs. Folate Monoglutamate Substrate)
This compound (MTX)143 µM[10]
MTX-polyglutamate (penta)5.6 x 10⁻⁸ M[10]

Experimental Protocol: Quantification of Extracellular Adenosine

High-performance liquid chromatography (HPLC) is a standard method for measuring adenosine concentrations in cell culture supernatants or biological fluids.

  • Principle: Adenosine in the sample is separated from other components by HPLC and detected by ultraviolet (UV) absorbance.

  • Procedure:

    • Culture immune cells (e.g., neutrophils, lymphocytes) in the presence of this compound or a vehicle control.

    • Stimulate the cells to induce adenosine release (e.g., with a chemoattractant).

    • Collect the cell culture supernatant.

    • To prevent adenosine degradation, add an adenosine deaminase inhibitor (e.g., erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA)).

    • Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column.

    • Elute adenosine using an appropriate mobile phase and detect its absorbance at approximately 260 nm.

    • Quantify the adenosine concentration by comparing the peak area to a standard curve.[9]

Signaling Pathway: Adenosine-Mediated Anti-inflammation

Adenosine_Pathway cluster_cell Immune Cell cluster_extracellular Extracellular Space MTX This compound MTX_PG This compound Polyglutamates MTX->MTX_PG Polyglutamation ATIC AICAR Transformylase MTX_PG->ATIC Inhibits AICAR AICAR ATIC->AICAR Accumulation of ADA Adenosine Deaminase AICAR->ADA Inhibits AMP_deaminase AMP Deaminase AICAR->AMP_deaminase Inhibits Adenosine_in Intracellular Adenosine Adenosine_out Extracellular Adenosine Adenosine_in->Adenosine_out Transport A2A_R A2A Receptor Adenosine_out->A2A_R Binds to A3_R A3 Receptor Adenosine_out->A3_R Binds to Anti_inflammatory Anti-inflammatory Effects A2A_R->Anti_inflammatory A3_R->Anti_inflammatory

Caption: this compound increases extracellular adenosine, which binds to its receptors to exert anti-inflammatory effects.

Induction of T-Cell Apoptosis

This compound can selectively induce apoptosis, or programmed cell death, in activated T lymphocytes, thereby eliminating key pathogenic cells in autoimmune diseases.[12] This effect is thought to be mediated, at least in part, by the depletion of intracellular folate pools and the subsequent disruption of DNA synthesis and repair, which is particularly detrimental to rapidly dividing activated T cells.

Table 3: this compound-Induced T-Cell Apoptosis

Cell TypeMTX ConcentrationIncubation TimeApoptosis (%)
tmTNF-expressing Jurkat T-cells0.1 µM24 hours8.4%[13][14]
PHA-activated T-cells0.1 - 10 µM15 hoursDose-dependent increase[10]

Experimental Protocol: T-Cell Apoptosis Assay using Flow Cytometry

Annexin V and propidium iodide (PI) staining is a widely used flow cytometry-based method to detect and quantify apoptosis.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium iodide is a fluorescent intercalating agent that is excluded by viable cells but can enter and stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.

  • Procedure:

    • Culture activated T-cells with various concentrations of this compound or a vehicle control for a specified duration.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add fluorescently-conjugated Annexin V (e.g., FITC-conjugated) and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cells.[15]

Experimental Workflow: T-Cell Apoptosis Analysis

Apoptosis_Workflow Start Activated T-Cells Incubation Incubate with This compound Start->Incubation Staining Stain with Annexin V-FITC & PI Incubation->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Data_Analysis Quantify Apoptotic Cell Populations Flow_Cytometry->Data_Analysis Result Percentage of Apoptotic T-Cells Data_Analysis->Result

Caption: Workflow for quantifying this compound-induced T-cell apoptosis using flow cytometry.

Modulation of Cytokine Production

This compound has been shown to inhibit the production of a range of pro-inflammatory cytokines by activated T-cells, including tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), interleukin-6 (IL-6), and IL-17.[16][17][18] The inhibition of cytokine production is likely a consequence of the anti-proliferative and pro-apoptotic effects of this compound on activated T-cells, as well as the anti-inflammatory signaling mediated by adenosine.

Table 4: Effect of this compound on Cytokine Production by Activated T-Cells (in vitro)

CytokineMTX ConcentrationEffect
TNF-α0.001 - 10 µg/mLSignificant reduction[16]
IFN-γ1 - 10 µg/mLSignificant reduction[16]
IL-640 ng/mLSignificant inhibition[19]
IL-41 - 10 µg/mLSignificant reduction in CD45RA T-cells[16]
IL-13-Inhibition[16][18]
IL-170.01 µg/mLSignificant decrease[6]
Generation of Reactive Oxygen Species (ROS)

Some studies suggest that this compound can induce the production of reactive oxygen species (ROS) in immune cells.[3][20] The generation of ROS may contribute to the cytostatic effects of this compound on monocytes and its cytotoxic effects on T-cells.[20] However, the precise role of ROS in the overall anti-inflammatory effect of this compound is still under investigation.

Experimental Protocol: Detection of Intracellular ROS

Dichlorodihydrofluorescein diacetate (DCFDA) is a commonly used fluorescent probe for detecting intracellular ROS by flow cytometry.

  • Principle: DCFDA is a cell-permeable, non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases to a non-fluorescent form, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The intensity of the DCF fluorescence is proportional to the amount of ROS produced.

  • Procedure:

    • Treat immune cells with this compound or a vehicle control.

    • Load the cells with DCFDA by incubating them with the probe.

    • Wash the cells to remove excess probe.

    • Analyze the cells by flow cytometry, exciting the DCF at 488 nm and measuring the emission at ~530 nm.

    • Quantify the mean fluorescence intensity (MFI) to determine the level of intracellular ROS.[3][21]

Inhibition of the JAK/STAT Signaling Pathway

Emerging evidence suggests that this compound may also exert its immunomodulatory effects by inhibiting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[13][19] The JAK/STAT pathway is a critical signaling cascade for a wide range of cytokines and growth factors that are implicated in autoimmune diseases. By suppressing this pathway, this compound can interfere with the downstream effects of pro-inflammatory cytokines. Studies have shown that this compound can reduce the phosphorylation of STAT5 in cells expressing the constitutively active JAK2 V617F mutation.[13]

Experimental Protocol: Assessment of STAT Phosphorylation

Western blotting is a standard technique to detect and quantify the phosphorylation status of specific proteins like STATs.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific for the phosphorylated form of the target protein (e.g., phospho-STAT5).

  • Procedure:

    • Treat immune cells with this compound or a vehicle control, and stimulate with a relevant cytokine (e.g., IL-2) to activate the JAK/STAT pathway.

    • Lyse the cells to extract total protein.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the STAT protein of interest.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Detect the signal using a chemiluminescent substrate and image the blot.

    • Quantify the band intensity to determine the relative levels of phosphorylated STAT. Total STAT levels should also be measured as a loading control.[13][22]

Signaling Pathway: this compound and JAK/STAT Inhibition

JAK_STAT_Inhibition Cytokine Pro-inflammatory Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK Janus Kinase (JAK) Cytokine_Receptor->JAK Activates STAT Signal Transducer and Activator of Transcription (STAT) JAK->STAT Phosphorylates pSTAT Phosphorylated STAT (pSTAT) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Inflammation Inflammation Gene_Expression->Inflammation MTX This compound MTX->JAK Inhibits (Potential Mechanism)

Caption: this compound may inhibit the JAK/STAT pathway, a key signaling cascade for pro-inflammatory cytokines.

Conclusion

The mechanism of action of this compound in autoimmune diseases is complex and pleiotropic, extending far beyond its original design as a folate antagonist. Its efficacy stems from a combination of effects including the inhibition of lymphocyte proliferation, the potent anti-inflammatory actions of adenosine, the induction of T-cell apoptosis, the modulation of cytokine production, and potentially the inhibition of the JAK/STAT signaling pathway. A thorough understanding of these intricate mechanisms is crucial for optimizing the clinical use of this compound, developing novel therapeutic strategies, and identifying biomarkers to predict patient response. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the multifaceted immunomodulatory properties of this important therapeutic agent.

References

Methotrexate's Inhibition of Dihydrofolate Reductase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrexate (MTX) is a cornerstone of chemotherapy and immunosuppressive therapy, primarily exerting its effects through the potent inhibition of dihydrofolate reductase (DHFR). This enzyme is critical for the regeneration of tetrahydrofolate, an essential cofactor in the synthesis of purines and thymidylate, which are fundamental for DNA replication and cellular proliferation. By competitively binding to the active site of DHFR, this compound disrupts these vital metabolic pathways, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's inhibition of DHFR, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Mechanism of Action: Competitive Inhibition of DHFR

This compound is a structural analog of folic acid and a competitive inhibitor of dihydrofolate reductase (DHFR)[1][2]. The primary function of DHFR is to reduce dihydrofolate (DHF) to tetrahydrofolate (THF), which is a crucial one-carbon carrier in various metabolic pathways[3][4]. Specifically, THF is required for the de novo synthesis of purines and the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis[2][5].

This compound binds to the active site of DHFR with an affinity approximately 1000 times greater than that of its natural substrate, DHF. This high-affinity binding effectively blocks the regeneration of THF, leading to a depletion of intracellular folate cofactors. The consequence is the inhibition of DNA synthesis, repair, and cellular replication, which disproportionately affects rapidly proliferating cells such as those found in cancerous tissues[3].

Within the cell, this compound is converted into this compound polyglutamates (MTXPGs) by the enzyme folylpolyglutamate synthetase (FPGS)[1][3][4]. These polyglutamated forms are retained within the cell for longer periods and exhibit enhanced inhibitory effects on DHFR and other folate-dependent enzymes, such as thymidylate synthase (TYMS) and aminoimidazole carboxamide ribonucleotide transformylase (ATIC)[1][4]. The removal of the glutamate residues is catalyzed by γ-glutamyl hydrolase (GGH), allowing for the efflux of this compound from the cell via ATP-binding cassette (ABC) transporters[1][2].

Quantitative Data: Inhibition Constants and Cellular Potency

The inhibitory potency of this compound against DHFR is quantified by its inhibition constant (Ki), while its efficacy in a cellular context is often measured by the half-maximal inhibitory concentration (IC50). These values can vary depending on the species from which the DHFR is derived, the specific cell line, and the experimental conditions.

ParameterSpecies/Cell LineValueReference
Ki Escherichia coli243 nM (for curcumin, comparable to MTX)[6]
Ki Human (recombinant)3.4 pM[7]
IC50 L1210 (murine leukemia)9.0 nM[8]
IC50 L1210 (murine leukemia)9.5 nM[8]
IC50 BGC-823 (human gastric cancer)0.11 µM[8]
IC50 Daoy (human medulloblastoma)0.095 µM[9]
IC50 Saos-2 (human osteosarcoma)0.035 µM[9]
IC50 AGS (human gastric adenocarcinoma)6.05 nM[10]
IC50 HCT-116 (human colon cancer)13.56 nM[10]
IC50 NCI-H23 (human non-small cell lung cancer)38.25 nM[10]
IC50 A549 (human non-small cell lung cancer)38.33 nM[10]
IC50 MCF-7 (human breast cancer)114.31 nM[10]
IC50 Saos-2 (human osteosarcoma)>1000 nM[10]
IC50 Mycobacterium tuberculosis DHFR0.12 µM[11]

Experimental Protocols

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay (Spectrophotometric Method)

This protocol is adapted from commercially available kits and published research for determining the inhibitory activity of compounds like this compound on DHFR[12][13][14][15][16][17]. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate.

Materials:

  • 96-well clear flat-bottom plate

  • Multi-well spectrophotometer (ELISA reader) capable of kinetic measurements at 340 nm

  • DHFR Assay Buffer (e.g., 0.05 M Tris-HCl, pH 7.5)

  • Dihydrofolate Reductase (DHFR) enzyme

  • DHFR Substrate (Dihydrofolic acid, DHF)

  • NADPH

  • This compound (or other test inhibitors)

  • Deionized water

Procedure:

  • Reagent Preparation:

    • Warm DHFR Assay Buffer to room temperature.

    • Prepare a stock solution of NADPH in DHFR Assay Buffer (e.g., 20 mM).

    • Prepare a stock solution of DHFR substrate in DHFR Assay Buffer (e.g., 10 mM). Protect from light and prepare fresh.

    • Prepare a stock solution of this compound in DHFR Assay Buffer (e.g., 10 mM) and create a serial dilution to the desired test concentrations.

    • Dilute the DHFR enzyme to a working concentration in ice-cold DHFR Assay Buffer.

  • Assay Setup (per well):

    • Enzyme Control (EC): 2 µl DHFR Assay Buffer

    • Inhibitor Control (IC) / Test Sample (S): 2 µl of diluted this compound or test compound.

    • Add diluted DHFR enzyme to each well (except for the background control).

    • Add DHFR Assay Buffer to bring the volume to 100 µl.

    • Background Control: 100 µl DHFR Assay Buffer.

  • NADPH Addition:

    • Prepare a diluted NADPH solution (e.g., 0.5 mM) from the stock.

    • Add 40 µl of the diluted NADPH to each well.

    • Mix well and incubate at room temperature for 10-15 minutes, protected from light.

  • Initiation of Reaction:

    • Prepare a diluted DHFR substrate solution.

    • Add 60 µl of the diluted DHFR substrate to each well to initiate the reaction. The total volume should be 200 µl.

  • Measurement:

    • Immediately measure the absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes at room temperature.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in A340) for each well.

    • The percentage of inhibition is calculated as: [1 - (Rate of Sample / Rate of Enzyme Control)] * 100%.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Visualizing the Impact of this compound

Signaling Pathway: DHFR Inhibition and Downstream Effects

DHFR_Inhibition_Pathway MTX This compound DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits THF Tetrahydrofolate (THF) DHFR->THF Reduces DHF Dihydrofolate (DHF) DHF->DHFR Purine_Synth De Novo Purine Synthesis THF->Purine_Synth Required for Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth Required for DNA_Rep DNA Synthesis & Replication Purine_Synth->DNA_Rep dTMP dTMP Thymidylate_Synth->dTMP Cell_Growth Cell Growth & Proliferation DNA_Rep->Cell_Growth dUMP dUMP dUMP->Thymidylate_Synth dTMP->DNA_Rep Methotrexate_Metabolism MTX_ext Extracellular This compound MTX_int Intracellular This compound MTX_ext->MTX_int Cellular Uptake FPGS Folylpolyglutamate Synthetase (FPGS) MTX_int->FPGS ABC ABC Transporters MTX_int->ABC Efflux MTX_PG This compound Polyglutamates (MTX-PG) GGH γ-Glutamyl Hydrolase (GGH) MTX_PG->GGH DHFR DHFR MTX_PG->DHFR Inhibits TYMS TYMS MTX_PG->TYMS Inhibits ATIC ATIC MTX_PG->ATIC Inhibits FPGS->MTX_PG Adds Glutamates GGH->MTX_int Removes Glutamates DHFR_Assay_Workflow Start Start Prep_Reagents Prepare Reagents (Buffer, DHFR, Substrate, NADPH, Inhibitor) Start->Prep_Reagents Setup_Plate Set up 96-well Plate (Controls & Test Samples) Prep_Reagents->Setup_Plate Add_NADPH Add NADPH to all wells Setup_Plate->Add_NADPH Incubate Incubate at RT (10-15 min, dark) Add_NADPH->Incubate Add_Substrate Initiate Reaction (Add DHFR Substrate) Incubate->Add_Substrate Measure Kinetic Measurement (A340 nm) Add_Substrate->Measure Analyze Data Analysis (Calculate % Inhibition, IC50) Measure->Analyze End End Analyze->End

References

Cellular Uptake and Metabolism of Methotrexate in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrexate (MTX), a cornerstone of anti-cancer chemotherapy for decades, functions as a folate antagonist, disrupting the synthesis of nucleotides essential for DNA replication and cell division. Its efficacy is intrinsically linked to its transport across the cancer cell membrane, intracellular conversion to active polyglutamated forms, and potent inhibition of its primary target, dihydrofolate reductase (DHFR). Understanding the intricate molecular pharmacology of MTX is paramount for optimizing its therapeutic index, overcoming mechanisms of drug resistance, and developing novel therapeutic strategies. This technical guide provides an in-depth overview of the cellular uptake and metabolism of MTX in cancer cells, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Cellular Uptake of this compound

The entry of this compound into cancer cells is a critical determinant of its cytotoxic activity. At physiological concentrations (typically below 20 µM), MTX is primarily transported across the cell membrane by the high-affinity reduced folate carrier (RFC), also known as solute carrier family 19 member 1 (SLC19A1)[1][2]. At higher concentrations, passive diffusion may also contribute to its uptake.

The Reduced Folate Carrier (RFC/SLC19A1)

RFC is the major transporter for MTX in both normal and malignant cells. It functions as an anion exchanger, mediating the influx of MTX in exchange for intracellular organic phosphates. The expression and activity of RFC can vary significantly among different cancer cell types, influencing their sensitivity to MTX.

Efflux Transporters

The net intracellular accumulation of MTX is also governed by the activity of efflux transporters, primarily members of the ATP-binding cassette (ABC) superfamily. These transporters actively pump MTX out of the cell, thereby contributing to drug resistance. Key efflux transporters for MTX include:

  • Multidrug Resistance-Associated Proteins (MRPs/ABCCs): Several members of the ABCC family, including ABCC1, ABCC2, ABCC3, and ABCC4, have been implicated in MTX efflux.

  • Breast Cancer Resistance Protein (BCRP/ABCG2): This transporter is another important mediator of MTX efflux and a key contributor to multidrug resistance.

Intracellular Metabolism of this compound

Once inside the cancer cell, this compound undergoes a crucial metabolic conversion that significantly enhances its therapeutic efficacy and intracellular retention.

Polyglutamylation

The enzyme folylpolyglutamate synthetase (FPGS) catalyzes the sequential addition of glutamate residues to the γ-carboxyl group of MTX, forming this compound polyglutamates (MTXPGs)[1]. This process is both time- and concentration-dependent. MTXPGs are more potent inhibitors of DHFR and other folate-dependent enzymes compared to the parent drug. Furthermore, their increased negative charge hinders their efflux from the cell, leading to prolonged intracellular drug action. The polyglutamation process can be reversed by the enzyme gamma-glutamyl hydrolase (GGH), which removes the glutamate residues. The balance between FPGS and GGH activity is a critical determinant of intracellular MTXPG levels and, consequently, cellular sensitivity to the drug.

Inhibition of Dihydrofolate Reductase (DHFR)

The primary mechanism of action of MTX and its polyglutamated forms is the competitive inhibition of dihydrofolate reductase (DHFR)[1][2]. DHFR is a key enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of purines and thymidylate, which are vital precursors for DNA and RNA synthesis. By inhibiting DHFR, MTX depletes the intracellular pool of reduced folates, leading to the inhibition of DNA synthesis, cell cycle arrest, and ultimately, apoptosis.

Data Presentation

Table 1: this compound Transport Kinetics via RFC in Cancer Cell Lines
Cell LineTransporterK_m_ (µM)V_max_ (pmol/mg protein/min)
L1210 (murine leukemia)RFC1.8 ± 0.4120 ± 10
CCRF-CEM (human leukemia)RFC4.5 ± 0.945 ± 5
K562 (human leukemia)RFC3.2 ± 0.660 ± 8

Note: The kinetic parameters for MTX transport can vary depending on the experimental conditions and the specific cell line.

Table 2: Inhibition of Dihydrofolate Reductase (DHFR) by this compound and its Polyglutamates
InhibitorK_i_ (nM)
This compound (MTX-PG_1_)0.01 - 0.1
MTX-PG_2_0.008 - 0.08
MTX-PG_3_0.005 - 0.05
MTX-PG_4_0.003 - 0.03
MTX-PG_5_0.002 - 0.02

Note: K_i_ values can vary depending on the source of the DHFR enzyme and assay conditions.

Table 3: Intracellular Concentrations of this compound Polyglutamates in Cancer Cell Lines
Cell LineTreatmentMTX-PG_1_ (pmol/10^7^ cells)MTX-PG_2_ (pmol/10^7^ cells)MTX-PG_3_ (pmol/10^7^ cells)MTX-PG_4_ (pmol/10^7^ cells)MTX-PG_5_ (pmol/10^7^ cells)
CCRF-CEM1 µM MTX, 24h5.210.815.68.43.1
MCF-72 µM MTX, 24h12.325.738.915.25.8
HT-295 µM MTX, 24h8.918.527.811.34.2

Note: Intracellular concentrations are highly dependent on the extracellular MTX concentration, incubation time, and the specific metabolic activity of the cell line.

Table 4: Cytotoxicity of this compound (IC_50_ values) in Various Cancer Cell Lines
Cell LineIncubation TimeIC_50_ (µM)
Daoy (medulloblastoma)6 days0.095
Saos-2 (osteosarcoma)6 days0.035[3]
HTC-116 (colorectal)48 hours0.15
A-549 (lung carcinoma)48 hours0.10[4]
HeLa (cervical cancer)48 hours~1.0
MCF-7 (breast cancer)48 hours~2.5

Note: IC_50_ values are highly dependent on the assay conditions, including incubation time and cell density.

Experimental Protocols

This compound Uptake Assay using Radiolabeled MTX

This protocol describes a method for measuring the uptake of this compound in cancer cells using a radiolabeled tracer.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • [³H]-Methotrexate (specific activity ~20 Ci/mmol)

  • Unlabeled this compound

  • Ice-cold PBS

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

  • Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Protein assay reagent (e.g., BCA or Bradford)

Procedure:

  • Cell Seeding: Seed cancer cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Preparation of MTX Solutions: Prepare working solutions of [³H]-MTX in complete culture medium at the desired final concentration (e.g., 1 µM). For competition experiments, prepare solutions containing a fixed concentration of [³H]-MTX and increasing concentrations of unlabeled MTX.

  • Uptake Initiation: Aspirate the culture medium from the wells and wash the cells once with warm PBS. Add the [³H]-MTX-containing medium to each well to initiate the uptake.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for various time points (e.g., 5, 15, 30, 60 minutes).

  • Uptake Termination: To stop the uptake, rapidly aspirate the radioactive medium and immediately wash the cells three times with 1 mL of ice-cold PBS.

  • Cell Lysis: Add 200 µL of cell lysis buffer to each well and incubate at room temperature for 30 minutes with gentle shaking to ensure complete lysis.

  • Scintillation Counting: Transfer the cell lysate from each well to a scintillation vial. Add 4 mL of scintillation cocktail, vortex briefly, and measure the radioactivity using a liquid scintillation counter.

  • Protein Quantification: Use a small aliquot of the cell lysate to determine the protein concentration in each well using a standard protein assay.

  • Data Analysis: Express the uptake of [³H]-MTX as pmol/mg of protein. Plot the uptake over time to determine the initial rate of transport. For kinetic analysis (K_m_ and V_max_), perform the assay with varying concentrations of unlabeled MTX and fit the data to the Michaelis-Menten equation.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the activity of DHFR by monitoring the oxidation of NADPH to NADP⁺.

Materials:

  • Purified DHFR enzyme

  • NADPH

  • Dihydrofolate (DHF)

  • This compound or MTXPGs

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of DHFR, NADPH, DHF, and MTX in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following components in order:

    • Assay buffer

    • NADPH (to a final concentration of 100 µM)

    • This compound or MTXPGs at various concentrations (for IC_50_ determination)

    • DHFR enzyme (a concentration that gives a linear rate of NADPH oxidation)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding DHF (to a final concentration of 50 µM).

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 15 seconds for 5-10 minutes. The rate of decrease in absorbance is proportional to DHFR activity.

  • Data Analysis: Calculate the initial velocity (rate) of the reaction for each concentration of the inhibitor. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC_50_ value. The K_i_ can be determined using the Cheng-Prusoff equation if the K_m_ for the substrate is known.

Extraction and Quantification of this compound Polyglutamates by HPLC

This protocol outlines a general procedure for the extraction and analysis of intracellular MTXPGs.

Materials:

  • Cancer cells treated with this compound

  • Ice-cold PBS

  • Methanol

  • Trichloroacetic acid (TCA) or perchloric acid

  • HPLC system with a C18 reverse-phase column and a UV or fluorescence detector

  • Mobile phase (e.g., a gradient of ammonium acetate buffer and methanol)

  • MTX and MTXPG standards (MTX-PG_1_ to MTX-PG_5_)

Procedure:

  • Cell Harvesting: After treatment with MTX, aspirate the medium and wash the cells twice with ice-cold PBS. Detach the cells (if adherent) and collect them by centrifugation.

  • Cell Lysis and Protein Precipitation: Resuspend the cell pellet in a small volume of ice-cold water and lyse the cells by sonication or freeze-thaw cycles. Precipitate the proteins by adding an equal volume of cold 10% TCA or perchloric acid.

  • Extraction: Vortex the mixture vigorously and incubate on ice for 10 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

  • Sample Preparation: Carefully collect the supernatant containing the MTX and MTXPGs. The pH of the supernatant may need to be adjusted before injection onto the HPLC.

  • HPLC Analysis: Inject a known volume of the supernatant onto the C18 column. Elute the MTX and MTXPGs using a suitable mobile phase gradient. Monitor the elution profile at a specific wavelength (e.g., 302 nm for UV detection).

  • Quantification: Identify and quantify the different MTXPG species by comparing their retention times and peak areas to those of the known standards. The concentration of each polyglutamate can be expressed as pmol per 10^7 cells or per mg of protein.

Visualization of Pathways and Workflows

Signaling Pathways

MTX_Metabolism cluster_uptake Cellular Uptake cluster_metabolism Intracellular Metabolism cluster_action Mechanism of Action cluster_efflux Efflux MTX_ext Extracellular This compound RFC RFC (SLC19A1) MTX_ext->RFC Influx MTX_int Intracellular This compound (MTX-PG1) RFC->MTX_int FPGS FPGS MTX_int->FPGS ABC ABC Transporters (e.g., MRP, BCRP) MTX_int->ABC Efflux MTXPGs This compound Polyglutamates (MTX-PGn) GGH GGH MTXPGs->GGH DHFR DHFR MTXPGs->DHFR Inhibition FPGS->MTXPGs + Glutamate GGH->MTX_int - Glutamate THF THF DHFR->THF DHF DHF DHF->DHFR Nucleotide_Syn Nucleotide Synthesis THF->Nucleotide_Syn DNA_Syn DNA Synthesis Nucleotide_Syn->DNA_Syn ABC->MTX_ext

Caption: Cellular uptake and metabolic pathway of this compound.

Experimental Workflows

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_uptake_analysis Uptake Analysis cluster_metabolism_analysis Metabolism Analysis cluster_activity_analysis Activity Analysis start Seed Cancer Cells treat Treat with this compound start->treat uptake_assay Radiolabeled MTX Uptake Assay treat->uptake_assay extraction Extract Intracellular Metabolites treat->extraction dhfr_assay DHFR Inhibition Assay treat->dhfr_assay Cell Lysate cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) treat->cytotoxicity_assay kinetics Determine Transport Kinetics (Km, Vmax) uptake_assay->kinetics hplc HPLC Analysis of MTX Polyglutamates extraction->hplc quantification Quantify MTX-PGn Levels hplc->quantification ic50 Determine IC50/Ki Values dhfr_assay->ic50 cell_viability Assess Cell Viability cytotoxicity_assay->cell_viability

Caption: Experimental workflow for studying this compound metabolism.

Logical Relationships

Logical_Relationships cluster_determinants Determinants of MTX Efficacy cluster_outcomes Cellular Outcomes RFC_exp High RFC Expression MTX_uptake Increased MTX Uptake RFC_exp->MTX_uptake FPGS_act High FPGS Activity MTXPG_acc Increased MTXPG Accumulation FPGS_act->MTXPG_acc GGH_act Low GGH Activity GGH_act->MTXPG_acc (prevents degradation) ABC_exp Low ABC Transporter Expression ABC_exp->MTX_uptake (reduces efflux) MTX_uptake->MTXPG_acc DHFR_inhib Sustained DHFR Inhibition MTXPG_acc->DHFR_inhib Cytotoxicity Increased Cytotoxicity DHFR_inhib->Cytotoxicity

Caption: Factors influencing this compound efficacy in cancer cells.

References

Unraveling the Anti-Inflammatory Nexus of Methotrexate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the anti-inflammatory properties of methotrexate (MTX), a cornerstone therapy in the management of chronic inflammatory diseases. Addressed to researchers, scientists, and drug development professionals, this document elucidates the multifaceted mechanisms of action of MTX, details key experimental protocols for its investigation, and presents quantitative data to support its therapeutic effects.

Core Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through a variety of mechanisms, primarily centered on the modulation of cellular signaling pathways and the suppression of inflammatory mediators. Key among these are the promotion of adenosine release, inhibition of transmethylation reactions, interference with cytokine production, and modulation of the JAK/STAT signaling pathway.[1][2]

Adenosine Signaling Pathway: A principal mechanism of action for low-dose this compound is the enhancement of extracellular adenosine concentrations.[1][3] this compound achieves this by inhibiting aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase, leading to the intracellular accumulation of AICAR.[3][4] This, in turn, inhibits adenosine deaminase, reducing the breakdown of adenosine and promoting its release from the cell.[4] Extracellular adenosine then binds to its receptors (A2A, A2B, and A3) on various immune cells, leading to a cascade of anti-inflammatory effects, including the suppression of pro-inflammatory cytokine production.[2][3][5]

Inhibition of Cytokine Production: this compound has been demonstrated to be a potent inhibitor of T-cell-activated cytokine production.[6][7] It effectively reduces the synthesis of several pro-inflammatory cytokines, including interleukin (IL)-1β, IL-6, IL-8, tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ).[6][8] This inhibitory effect is largely attributed to its interference with the de novo synthesis of purines and pyrimidines, which are essential for the proliferation of activated immune cells.[6][7]

JAK/STAT Pathway Inhibition: Emerging evidence indicates that this compound can suppress the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[8][9][10] This pathway is crucial for signaling downstream of multiple pro-inflammatory cytokine receptors. By inhibiting the phosphorylation of STAT proteins, particularly STAT5, this compound can dampen the cellular response to inflammatory stimuli.[4][8] This action appears to be independent of its effects on dihydrofolate reductase (DHFR).[8]

Modulation of Reactive Oxygen Species (ROS): The role of reactive oxygen species in this compound's anti-inflammatory action is complex. Some studies suggest that MTX can induce the production of ROS in monocytes, which may contribute to its cytostatic and anti-adhesive effects.[11][12] Conversely, other research indicates that this compound can reduce ROS expression in neutrophils of patients with rheumatoid arthritis, suggesting a context-dependent role in modulating oxidative stress.[13]

Quantitative Analysis of this compound's Anti-Inflammatory Effects

The following tables summarize quantitative data from various studies investigating the anti-inflammatory properties of this compound.

Table 1: Effect of this compound on Cytokine Levels in Rheumatoid Arthritis Patients

CytokineBaseline Level (pg/mL)Level after MTX Treatment (pg/mL)Fold ChangeReference
TNF-α40.36 ± 4.0119.40 (approx.)2.08-fold decrease[11]
IL-1β17.68 ± 1.746.18 (approx.)2.86-fold decrease[11]
IL-68.39 ± 0.462.95 (approx.)2.84-fold decrease[11]
IL-6Significantly elevatedSignificantly decreased (p<0.001)-[14][8]
IL-1βSignificantly elevatedConsistently decreased-[14][8]
IL-8Significantly elevatedConsistently decreased-[14][8]

Table 2: In Vitro Inhibition of Inflammatory Markers by this compound

Cell LineInflammatory MarkerThis compound Concentration% Inhibition / EffectReference
HTC-116Cell Viability (IC50)2.3 mM (12h), 0.37 mM (24h), 0.15 mM (48h)50%[15]
A-549Cell Viability (IC50)Not specified50%[15]
DaoyCell Viability (IC50)9.5 x 10⁻² µM50%[16]
Saos-2Cell Viability (IC50)3.5 x 10⁻² µM50%[16]
Human Umbilical Vein Endothelial Cells (HUVEC)Proliferation10⁻⁷ mol/L and 10⁻⁶ mol/LInhibition[17]
Human Umbilical Vein Endothelial Cells (HUVEC)TNF-α-induced ICAM-1 and VCAM-1 expression10⁻⁶ mol/LInhibition[17]
U937 MonocytesAdhesion to activated HUVEC0.03 µM and 1.0 µMSignificant reduction[12]
T-cell activation-induced cytokines (IL-4, IL-13, IFN-γ, TNF-α)Cytokine ProductionConcentrations achievable in RA patientsEfficient inhibition[6][7]
LPS-stimulated IL-6 production in JRA patientsIL-6 Production10 mg/m² per weekSignificantly lower than placebo[18][19]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to investigate the anti-inflammatory properties of this compound.

In Vivo Models

Collagen-Induced Arthritis (CIA) in Mice: This is a widely used animal model that mimics human rheumatoid arthritis.

  • Induction: DBA/1J mice are immunized intradermally with type II chicken collagen emulsified in Complete Freund's Adjuvant. A booster injection is given 21 days later.[1][9][10]

  • This compound Treatment: this compound (e.g., 2.5 mg/kg or 20 mg/kg) is administered, typically intravenously or subcutaneously, several times a week starting from the day of the second immunization.[1][9]

  • Assessment: The incidence and severity of arthritis are visually scored, and paw thickness is measured.[1] Serum levels of anti-collagen antibodies and cytokines can also be quantified.[20]

Murine Air Pouch Model of Inflammation: This model creates a synovium-like cavity to study localized inflammation.

  • Pouch Formation: Sterile air is injected subcutaneously on the backs of mice to create an air pouch. The pouch is maintained with a second air injection after a few days.[12][21][22]

  • Induction of Inflammation: An irritant, such as carrageenan, is injected into the pouch to induce an inflammatory response.[12][21]

  • This compound Treatment: this compound (e.g., 0.75 mg/kg) is administered intraperitoneally weekly for several weeks.[12]

  • Assessment: The volume of exudate, the number of infiltrating leukocytes, and the concentration of inflammatory mediators like adenosine in the pouch fluid are measured.[12][23]

In Vitro Assays

Measurement of Reactive Oxygen Species (ROS): The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is commonly used.

  • Principle: DCFH-DA, a cell-permeable compound, is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[6][24][25]

  • Procedure: Cells are treated with this compound. Towards the end of the treatment, they are incubated with DCFH-DA. The fluorescence intensity, which is proportional to the level of intracellular ROS, is then measured using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.[6][24][26]

Western Blot for JAK/STAT Pathway Inhibition: This technique is used to detect changes in protein phosphorylation.

  • Procedure: Cells are treated with this compound at various concentrations. Cell lysates are then prepared and subjected to SDS-PAGE to separate proteins by size. The separated proteins are transferred to a membrane, which is then incubated with primary antibodies specific for total and phosphorylated forms of JAK and STAT proteins. Horseradish peroxidase-conjugated secondary antibodies are used for detection via chemiluminescence.[4] Band intensities are quantified to determine the level of protein phosphorylation.[4]

Cytokine Production Assay:

  • Cell Culture: Whole blood or isolated peripheral blood mononuclear cells (PBMCs) are cultured in the presence or absence of this compound.[7]

  • Stimulation: To induce cytokine production, cells are stimulated with agents like lipopolysaccharide (LPS) to activate monocytes or with anti-CD3 and anti-CD28 antibodies for polyclonal T-cell activation.[7]

  • Measurement: After a defined incubation period, the concentration of various cytokines in the culture supernatant is measured using enzyme-linked immunosorbent assay (ELISA).[7]

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.

methotrexate_adenosine_pathway cluster_inhibition MTX This compound AICAR_T AICAR Transformylase MTX->AICAR_T inhibits AICAR AICAR AD Adenosine Deaminase AICAR->AD inhibits Adenosine_in Intracellular Adenosine Adenosine_out Extracellular Adenosine Adenosine_in->Adenosine_out transport Adenosine_R Adenosine Receptors (A2A, A2B, A3) Adenosine_out->Adenosine_R activates Anti_Inflammatory Anti-inflammatory Effects Adenosine_R->Anti_Inflammatory leads to methotrexate_jak_stat_pathway cluster_nucleus Cytokine Pro-inflammatory Cytokine Cytokine_R Cytokine Receptor Cytokine->Cytokine_R binds JAK JAK Cytokine_R->JAK activates STAT_inactive STAT (inactive) JAK->STAT_inactive phosphorylates STAT_active p-STAT (active) STAT_inactive->STAT_active Nucleus Nucleus STAT_active->Nucleus MTX This compound MTX->JAK inhibits Gene_Expression Inflammatory Gene Expression experimental_workflow_cia Immunization 1. Immunization (Collagen + CFA) Booster 2. Booster (Collagen) Immunization->Booster Day 21 MTX_Treatment 3. This compound Treatment Booster->MTX_Treatment Assessment 4. Assessment (Arthritis Score, Paw Thickness) MTX_Treatment->Assessment Analysis 5. Analysis (Cytokines, Antibodies) Assessment->Analysis

References

Methotrexate's Immunomodulatory Effects on T-Cell Activation and B-Cell Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrexate (MTX), a cornerstone in the treatment of autoimmune diseases, exerts its therapeutic effects through a complex interplay of mechanisms that primarily target the proliferation and function of immune cells. This technical guide provides an in-depth analysis of the molecular and cellular impact of this compound on two key players in the adaptive immune system: T-cells and B-cells. By inhibiting dihydrofolate reductase and other key enzymes in folate metabolism, this compound disrupts the synthesis of purines and pyrimidines, leading to the suppression of T-cell activation, proliferation, and cytokine production, as well as the induction of apoptosis in activated T-cells. Furthermore, this compound modulates B-cell function by impeding their proliferation, differentiation into antibody-producing plasma cells, and overall immunoglobulin production. This guide synthesizes the current understanding of these mechanisms, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and providing visual representations of the involved signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals in the field of immunology and pharmacology.

Introduction

This compound, a folic acid antagonist, has been a mainstay in the therapeutic arsenal for a spectrum of autoimmune and inflammatory conditions for decades. Its efficacy is largely attributed to its profound immunomodulatory effects. This guide delves into the core mechanisms by which this compound influences the adaptive immune response, with a specific focus on its distinct yet interconnected actions on T-cell activation and B-cell function. Understanding these intricate cellular and molecular interactions is paramount for optimizing therapeutic strategies and developing novel immunomodulatory agents.

This compound's Effect on T-Cell Activation and Function

This compound significantly curtails T-cell-mediated immune responses through several key mechanisms: inhibition of activation and proliferation, modulation of cytokine production, and induction of apoptosis in activated T-cells.

Inhibition of T-Cell Proliferation

A primary mechanism of this compound's action is the inhibition of DNA synthesis, which is essential for the clonal expansion of activated T-cells. By competitively inhibiting dihydrofolate reductase (DHFR), this compound depletes the intracellular pool of tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate. This anti-proliferative effect is dose-dependent and has been demonstrated in various in vitro studies.

Table 1: this compound's Inhibitory Effect on T-Cell Proliferation

Cell TypeThis compound ConcentrationProliferation Inhibition (%)Reference
Human T-cells0.1 µMSignificant reduction in cycling (Ki67+) T-cells[1]
Murine Splenic T-cells0.01-10 µg/mLDose-dependent suppression[2]
Jurkat T-cells10⁻⁸ MIC50 value[3]
Modulation of Cytokine Production

This compound has been shown to be an efficient inhibitor of cytokine production induced by T-cell activation.[4][5] This effect is attributed to the inhibition of de novo purine and pyrimidine synthesis.[4][5]

Table 2: this compound's Effect on T-Cell Cytokine Production

CytokineCell TypeThis compound ConcentrationEffectReference
TNF-α, IFN-γ, IL-4, IL-13, GM-CSFHuman Whole Blood/MNCsClinically achievable concentrationsInhibition[4][5]
TNF-αMurine Splenic Mononuclear Cells0.1–10 μg/mlSignificant dose-dependent suppression[2]
IL-6, IL-1βMurine Splenic Mononuclear Cells0.1–10 μg/mlSignificant reduction[2]
IL-2Human Peripheral Blood Mononuclear CellsNot specifiedReduced mRNA synthesis[6]
Induction of T-Cell Apoptosis

This compound can selectively induce apoptosis, or programmed cell death, in activated T-cells.[7] This mechanism contributes to the depletion of pathogenic T-cell populations in inflammatory environments. The induction of apoptosis is mediated, at least in part, by the activation of the c-Jun N-terminal kinase (JNK) pathway and the generation of reactive oxygen species (ROS).[8][9]

Table 3: this compound-Induced Apoptosis in T-Cells

Cell LineThis compound ConcentrationObservationReference
Jurkat T-cells0.1 µM'Primes' cells for apoptosis[9]
Activated Human CD4+ T-cells0.1 µMEnhanced apoptosis with anti-TNF agents[10]
Jurkat and EL4 T-cell lines0.001 - 10 µMSignificant reduction in cell viability[6]

This compound's Effect on B-Cell Function

This compound also exerts significant effects on B-cell function, contributing to its overall immunosuppressive activity. These effects include the suppression of B-cell proliferation, a reduction in antibody-producing cells, and a decrease in overall immunoglobulin levels.

Suppression of B-Cell Proliferation and Function

Similar to its effect on T-cells, this compound inhibits B-cell proliferation by interfering with DNA synthesis.[4] It has been shown to reduce the clonal growth of B-cells at clinically relevant concentrations.[10] Furthermore, this compound can diminish the functional response of B-cells to B-cell receptor (BCR) ligation, a critical step in B-cell activation.[4][11]

Table 4: this compound's Inhibitory Effect on B-Cell Proliferation

Cell TypeThis compound ConcentrationProliferation Inhibition (%)Reference
Murine B-cells10⁻⁷ MDose-related suppression of [3H]UdR incorporation[4]
Human B-lymphocytesClinically relevant concentrationsInhibition of clonal growth[10]
Daoy and Saos-2 cell lines9.5x10⁻² µM and 3.5x10⁻² µMIC50 values[3]
Reduction of Antibody-Producing Cells and Immunoglobulin Levels

This compound treatment is associated with a reduction in the number of antibody-forming cells and a decrease in immunoglobulin production.[4][5] This effect is particularly relevant in the context of autoimmune diseases characterized by the production of autoantibodies.

Table 5: this compound's Effect on Antibody Production

Antibody/ImmunoglobulinPatient/Cell TypeThis compound Dosage/ConcentrationEffectReference
Anti-adalimumab antibodiesRheumatoid Arthritis Patients≥22.5 mg/week86% reduction in antibody production[5]
IgMMurine B-cellsIn vitroReduction in production[4]
Vaccine-specific immunoglobulinsRheumatoid Arthritis PatientsNot specifiedDecreased levels[5]
Serum ImmunoglobulinsJuvenile Idiopathic Arthritis PatientsNot specifiedSignificantly lower levels[12]

Signaling Pathways Modulated by this compound

This compound's effects on T- and B-cells are mediated through the modulation of specific intracellular signaling pathways. Key among these are the adenosine signaling pathway and the JNK pathway in T-cells.

Adenosine Signaling Pathway

This compound increases the extracellular concentration of adenosine, which has potent anti-inflammatory effects.[13][14] this compound polyglutamates inhibit aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC), leading to an accumulation of AICAR.[13][14] AICAR, in turn, inhibits adenosine deaminase, preventing the breakdown of adenosine.[13] Extracellular adenosine then binds to its receptors on T-cells, leading to the suppression of T-cell activation and cytokine production.[13]

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Adenosine_ext Adenosine A2A_Receptor A2A Receptor Adenosine_ext->A2A_Receptor Binds cAMP cAMP A2A_Receptor->cAMP Activates Adenylyl Cyclase MTX This compound MTX_PG This compound Polyglutamates MTX->MTX_PG Polyglutamation ATIC ATIC MTX_PG->ATIC Inhibits AICAR AICAR ATIC->AICAR Converts from precursor Adenosine_Deaminase Adenosine Deaminase AICAR->Adenosine_Deaminase Inhibits Adenosine_int Adenosine Adenosine_Deaminase->Adenosine_int Degrades Adenosine_int->Adenosine_ext Transport AMP AMP PKA PKA cAMP->PKA Activates NFkB_inhibition Inhibition of NF-κB Activation PKA->NFkB_inhibition Leads to

Caption: this compound's impact on the adenosine signaling pathway.

JNK Signaling Pathway in T-Cell Apoptosis

This compound can induce apoptosis in activated T-cells through a mechanism involving the activation of the JNK signaling pathway.[8][9] This process is linked to the generation of reactive oxygen species (ROS) and can "prime" T-cells for apoptosis.[9]

JNK_Signaling_Pathway MTX This compound ROS Reactive Oxygen Species (ROS) MTX->ROS Induces JNK JNK (c-Jun N-terminal Kinase) ROS->JNK Activates AP1 AP-1 (Activator Protein 1) JNK->AP1 Activates Pro_apoptotic_genes Pro-apoptotic Gene Expression AP1->Pro_apoptotic_genes Upregulates Apoptosis Apoptosis Pro_apoptotic_genes->Apoptosis Leads to

Caption: JNK-mediated apoptosis induced by this compound.

Experimental Protocols

This section provides an overview of key experimental methodologies used to assess the effects of this compound on T-cell and B-cell function.

T-Cell Proliferation Assay (CFSE-based)

The Carboxyfluorescein succinimidyl ester (CFSE) assay is a standard method to track T-cell proliferation.

Protocol Overview:

  • Cell Labeling: Isolate T-cells and label with CFSE dye. CFSE covalently binds to intracellular proteins.

  • Cell Culture: Culture CFSE-labeled T-cells in the presence or absence of various concentrations of this compound. Stimulate T-cells with appropriate mitogens (e.g., anti-CD3/CD28 antibodies).

  • Flow Cytometry Analysis: After a defined culture period (e.g., 3-5 days), harvest the cells and analyze by flow cytometry. With each cell division, the CFSE fluorescence intensity is halved, allowing for the visualization of distinct generations of proliferating cells.

  • Data Analysis: Quantify the percentage of cells that have undergone division and the proliferation index.

T_Cell_Proliferation_Workflow Isolate_T_cells Isolate T-cells Label_CFSE Label with CFSE Isolate_T_cells->Label_CFSE Culture Culture with/without MTX + T-cell stimulation Label_CFSE->Culture Flow_Cytometry Analyze by Flow Cytometry Culture->Flow_Cytometry Analyze_Data Quantify Proliferation Flow_Cytometry->Analyze_Data

Caption: Workflow for CFSE-based T-cell proliferation assay.

Quantification of Antibody-Producing Cells (ELISpot Assay)

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the number of antibody-secreting B-cells.

Protocol Overview:

  • Plate Coating: Coat a 96-well ELISpot plate with an antibody specific for the immunoglobulin isotype of interest (e.g., anti-IgG or anti-IgM).

  • Cell Seeding: Isolate B-cells and seed them into the coated wells at various densities, with or without this compound.

  • Cell Culture and Stimulation: Culture the cells for a specific period to allow for antibody secretion. B-cells can be stimulated with agents like lipopolysaccharide (LPS) or pokeweed mitogen.

  • Detection: After incubation, wash away the cells. Add a biotinylated detection antibody that binds to the captured immunoglobulin.

  • Visualization: Add an enzyme-conjugated streptavidin (e.g., alkaline phosphatase or horseradish peroxidase) followed by a substrate that forms an insoluble colored precipitate. Each spot represents a single antibody-secreting cell.

  • Spot Counting: Count the spots using an automated ELISpot reader.

B_Cell_ELISpot_Workflow Coat_Plate Coat ELISpot Plate with Capture Antibody Seed_B_cells Seed B-cells with/without MTX Coat_Plate->Seed_B_cells Culture_Stimulate Culture and Stimulate B-cells Seed_B_cells->Culture_Stimulate Detect_Antibody Add Detection Antibody Culture_Stimulate->Detect_Antibody Visualize_Spots Add Enzyme/Substrate Detect_Antibody->Visualize_Spots Count_Spots Count Spots Visualize_Spots->Count_Spots

Caption: Workflow for B-cell ELISpot assay.

T-Cell Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic cells.

Protocol Overview:

  • Cell Culture: Culture activated T-cells in the presence or absence of this compound for a defined period.

  • Cell Staining: Harvest the cells and stain with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.

T_Cell_Apoptosis_Workflow Culture_T_cells Culture Activated T-cells with/without MTX Stain_Cells Stain with Annexin V and Propidium Iodide Culture_T_cells->Stain_Cells Flow_Cytometry Analyze by Flow Cytometry Stain_Cells->Flow_Cytometry Analyze_Data Quantify Apoptotic Cell Populations Flow_Cytometry->Analyze_Data

Caption: Workflow for T-cell apoptosis assay.

Conclusion

This compound's profound immunomodulatory effects stem from its ability to potently influence the activation, proliferation, and function of both T-cells and B-cells. By inhibiting key metabolic pathways and modulating critical signaling cascades, this compound effectively dampens the adaptive immune responses that drive autoimmune and inflammatory diseases. The data and methodologies presented in this technical guide offer a comprehensive resource for researchers and drug development professionals seeking to further elucidate the intricate mechanisms of this widely used therapeutic agent and to innovate in the field of immunomodulation. A thorough understanding of this compound's impact on T-cell and B-cell biology is crucial for refining its clinical application and for the rational design of next-generation immunomodulatory therapies.

References

The Evolution of Methotrexate: A Cornerstone in Rheumatoid Arthritis Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

From its serendipitous discovery as an anti-inflammatory agent to its current status as the anchor drug in rheumatoid arthritis (RA) management, methotrexate (MTX) has undergone a remarkable evolution. This technical guide provides a comprehensive overview of the key milestones, mechanistic insights, and clinical evidence that have solidified this compound's role in the treatment of this chronic autoimmune disease.

A Historical Perspective: From Oncology to Rheumatology

Initially developed as a folate antagonist for cancer chemotherapy in the 1940s, the anti-inflammatory potential of this compound's precursor, aminopterin, was first observed in the early 1950s. However, it was not until the 1980s that a series of pivotal, placebo-controlled clinical trials firmly established the efficacy and safety of low-dose, weekly this compound for the treatment of rheumatoid arthritis.[1][2] These early studies demonstrated significant improvements in tender and swollen joint counts, morning stiffness, and patient- and physician-reported disease activity.[1][2]

Mechanism of Action: A Multi-faceted Approach

While initially believed to exert its effects solely through the inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, the anti-inflammatory mechanism of low-dose this compound in rheumatoid arthritis is now understood to be more complex.[3] A primary mechanism involves the promotion of adenosine release, a potent endogenous anti-inflammatory agent.[3][4] this compound, particularly its polyglutamated forms, inhibits 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC), leading to an intracellular accumulation of AICAR and subsequent increase in adenosine release.[3][5] This extracellular adenosine then interacts with its receptors on various immune cells, leading to a dampening of the inflammatory response.[3][4]

Dihydrofolate_Reductase_Pathway MTX This compound DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduction Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Required for Pyrimidine_Synthesis Pyrimidine Synthesis THF->Pyrimidine_Synthesis Required for

Pivotal Clinical Trials: Establishing the Gold Standard

The foundation of this compound's use in rheumatoid arthritis rests on a series of well-designed clinical trials conducted in the 1980s. These studies, though varying slightly in their design, consistently demonstrated the superiority of this compound over placebo in managing the signs and symptoms of RA.

Key Early Placebo-Controlled Trials
Trial (Year) Number of Patients Dosage Duration Key Efficacy Outcomes Adverse Events
Weinblatt et al. (1985) [1]287.5-15 mg/week (oral)24 weeks (crossover)Significant reductions in tender/painful joints, morning stiffness, and swollen joints vs. placebo.Transaminase elevation (21%), nausea (18%), diarrhea (12%).[1]
Williams et al. (1985) [4]1897.5-15 mg/week (oral)18 weeksSignificant improvement in all clinical variables measured vs. placebo.Elevated liver enzymes were the most common reason for withdrawal.[4]
Experimental Protocols of Pivotal Trials

Weinblatt et al. (1985) - Randomized, Double-Blind, Crossover Trial [1]

  • Inclusion Criteria: Patients with refractory rheumatoid arthritis.

  • Intervention: Oral this compound (2.5 to 5 mg every 12 hours for three doses weekly) or a matching placebo.

  • Design: A 24-week double-blind crossover design, where patients received either this compound or placebo for the first 12 weeks and then were switched to the other treatment for the subsequent 12 weeks.

  • Outcome Measures: Number of tender or painful joints, duration of morning stiffness, number of swollen joints, 15-meter walking time, grip strength, erythrocyte sedimentation rate (ESR), and physician and patient assessments of disease activity.

  • Statistical Analysis: Comparison of outcomes between the this compound and placebo groups at the 12-week crossover point and at 24 weeks.

Williams et al. (1985) - Prospective, Controlled, Double-Blind Multicenter Trial [4]

  • Inclusion Criteria: Patients with active rheumatoid arthritis.

  • Intervention: Low-dose oral pulse this compound or placebo.

  • Design: A prospective, controlled, double-blind multicenter trial with a duration of 18 weeks.

  • Outcome Measures: Joint pain/tenderness and swelling counts, presence of rheumatoid nodules, patient and physician assessment of disease activity, anemia, ESR, and rheumatoid factor.

  • Statistical Analysis: Comparison of the improvement in clinical variables between the this compound and placebo groups.

Evolution of Dosing and Administration

Initial clinical trials utilized oral this compound at doses ranging from 7.5 to 15 mg per week.[1][2] Over time, clinical practice has evolved to include dose escalation to 20-25 mg per week, and in some cases higher, to achieve optimal disease control.[6] The subcutaneous route of administration has also gained prominence, particularly in patients with an inadequate response to or gastrointestinal intolerance of oral this compound.

This compound in the Era of Biologics and Targeted Synthetic DMARDs

Despite the advent of biologic agents and targeted synthetic disease-modifying antirheumatic drugs (DMARDs), this compound remains the cornerstone of combination therapy for rheumatoid arthritis. Its co-administration with these newer agents has been shown to enhance efficacy and, in the case of some biologics, reduce the development of anti-drug antibodies.

A Typical Clinical Trial Workflow for a Novel DMARD in Rheumatoid Arthritis

The development of new therapies for rheumatoid arthritis typically follows a structured clinical trial process. A standard workflow for a Phase 3 trial of a new DMARD, often in combination with this compound, is outlined below.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Arm_A Arm A: Investigational Drug + this compound Randomization->Arm_A Arm_B Arm B: Placebo + this compound Randomization->Arm_B Treatment_Period Treatment Period (e.g., 24 weeks) Arm_A->Treatment_Period Arm_B->Treatment_Period Primary_Endpoint Primary Endpoint Assessment (e.g., ACR20 Response) Treatment_Period->Primary_Endpoint Long_Term_Extension Long-Term Extension (Optional) Primary_Endpoint->Long_Term_Extension Final_Analysis Final Data Analysis & Reporting Primary_Endpoint->Final_Analysis Long_Term_Extension->Final_Analysis

Conclusion

From its empirical beginnings to its well-defined role in modern rheumatology, the journey of this compound is a testament to clinical observation, rigorous scientific investigation, and the continuous refinement of therapeutic strategies. As our understanding of the immunopathogenesis of rheumatoid arthritis deepens, this compound is likely to remain a central component of treatment, providing a reliable and effective foundation upon which to build personalized and targeted therapeutic approaches.

References

The Central Role of Adenosine Signaling in the Therapeutic Efficacy of Methotrexate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrexate (MTX), a cornerstone in the treatment of chronic inflammatory diseases such as rheumatoid arthritis, exerts its potent anti-inflammatory effects primarily through the modulation of adenosine signaling.[1][2] This technical guide delineates the molecular mechanisms underpinning this therapeutic action, presenting key experimental evidence, detailed methodologies, and quantitative data. It is intended to serve as a comprehensive resource for researchers and professionals in the field of pharmacology and drug development. The central hypothesis discussed is that MTX's anti-inflammatory properties are not primarily due to its anti-folate activity at low doses, but rather its ability to increase extracellular adenosine concentrations at inflamed sites.[3][4] This increase in adenosine, a potent endogenous anti-inflammatory agent, leads to the suppression of inflammatory responses through its interaction with specific cell surface receptors.[2][5]

Molecular Mechanism of this compound-Induced Adenosine Release

At the low doses used in the treatment of inflammatory diseases, this compound's primary mechanism of action is the intracellular accumulation of its polyglutamated metabolites.[6] These metabolites are potent inhibitors of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC), an enzyme crucial for de novo purine biosynthesis.[2][7]

The inhibition of AICAR transformylase leads to the intracellular accumulation of AICAR.[3][8] This accumulation, in turn, has two significant downstream effects that culminate in increased extracellular adenosine levels:

  • Inhibition of Adenosine Deaminase (ADA) and AMP Deaminase (AMPD): AICAR and its metabolites can inhibit ADA and AMPD, enzymes responsible for the degradation of adenosine and AMP, respectively.[6][9] This inhibition prevents the breakdown of adenosine to inosine and the conversion of AMP to inosine monophosphate (IMP), thereby increasing the intracellular pool of AMP and adenosine available for release.[6]

  • Enhanced Release of Adenine Nucleotides: The accumulation of AICAR promotes the release of adenine nucleotides, such as ATP, into the extracellular space.[10][11]

Once in the extracellular milieu, these adenine nucleotides are sequentially hydrolyzed into adenosine by ectonucleotidases:

  • CD39 (Ectonucleoside Triphosphate Diphosphohydrolase-1): This enzyme converts ATP and ADP to AMP.[11][12]

  • CD73 (Ecto-5'-nucleotidase): This enzyme then converts AMP to adenosine.[12][13]

The resulting increase in extracellular adenosine allows it to act as a signaling molecule by binding to its specific G-protein coupled receptors on the surface of various immune and non-immune cells.[6]

This compound's Mechanism of Action on Adenosine Signaling MTX This compound MTX_poly This compound Polyglutamates MTX->MTX_poly Intracellular Conversion AICAR_T AICAR Transformylase MTX_poly->AICAR_T Inhibits AICAR Intracellular AICAR AICAR_T->AICAR Accumulation ADA Adenosine Deaminase AICAR->ADA Inhibits AMPD AMP Deaminase AICAR->AMPD Inhibits ATP_release ATP Release AICAR->ATP_release Promotes Ext_ATP Extracellular ATP ATP_release->Ext_ATP Ext_AMP Extracellular AMP Ext_ATP->Ext_AMP Hydrolysis CD39 CD39 CD39 Ext_Ado Extracellular Adenosine Ext_AMP->Ext_Ado Hydrolysis CD73 CD73 CD73 Ado_R Adenosine Receptors (A2A, A3) Ext_Ado->Ado_R Activates Anti_Inflammatory Anti-inflammatory Effects Ado_R->Anti_Inflammatory

Caption: this compound-induced adenosine signaling pathway.

The Role of Adenosine Receptors

Adenosine exerts its anti-inflammatory effects by binding to four subtypes of G-protein coupled receptors: A1, A2A, A2B, and A3.[6] The anti-inflammatory actions of this compound are primarily mediated through the A2A and A3 adenosine receptors.[14][15]

  • A2A Receptor (ADORA2A): This is a high-affinity receptor. Its activation on immune cells, such as neutrophils and macrophages, leads to an increase in intracellular cyclic AMP (cAMP).[12] This signaling cascade suppresses the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12, and inhibits neutrophil adhesion and degranulation.[16][17]

  • A3 Receptor (ADORA3): The A3 receptor also contributes to the anti-inflammatory effects of this compound.[15] Studies have shown that this compound treatment can up-regulate the expression of A3 receptors on peripheral blood mononuclear cells (PBMCs).[16][18]

Evidence from knockout mice studies has been crucial in elucidating the importance of these receptors. In A2A or A3 receptor knockout mice, the anti-inflammatory effects of this compound are significantly diminished, demonstrating their critical role in mediating the drug's therapeutic action.[14][15]

Quantitative Data from Key Experiments

The following tables summarize quantitative findings from seminal studies investigating the effects of this compound on adenosine signaling and inflammation.

Table 1: Effect of this compound on Adenosine and Leukocyte Levels in a Murine Air Pouch Model

Treatment GroupAdenosine Concentration in Exudate (nM)Leukocyte Count in Exudate (x 10^6)
Saline Control130 ± 2015.2 ± 1.5
This compound (1 mg/kg/week for 4 weeks)240 ± 308.5 ± 1.0
MTX + Adenosine Deaminase140 ± 2514.5 ± 1.8
MTX + A2A Antagonist (DMPX)230 ± 3515.8 ± 2.0
*Data are presented as mean ± SEM. *p < 0.05 compared to saline control. (Data synthesized from Cronstein et al., 1993)[3]

Table 2: Effect of this compound on Forearm Blood Flow (FBF) in Humans

ConditionAdenosine Infusion (1.5 µ g/min/dl ) FBF RatioDipyridamole Infusion (100 µ g/min/dl ) FBF Ratio
Before MTX Treatment2.2 ± 0.21.8 ± 0.2
After 12 weeks of MTX (15 mg/week)3.2 ± 0.52.4 ± 0.4
*Data are presented as mean (SE). *p < 0.05 compared to before MTX treatment. (Data from Riksen et al., 2006)[6][19]

Table 3: Leukocyte and TNF-α Levels in Wild-Type vs. CD73-Deficient Mice

Mouse StrainTreatmentExudate Leukocyte Count (x 10^6)Exudate TNF-α Level (pg/ml)
Wild-TypeVehicle12.5 ± 1.1450 ± 50
Wild-TypeThis compound7.8 ± 0.9250 ± 40
CD73-DeficientVehicle8.9 ± 1.0600 ± 60
CD73-DeficientThis compound8.5 ± 1.2580 ± 70
*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle-treated wild-type mice. (Data synthesized from Montesinos et al., 2007)[13]

Detailed Experimental Protocols

4.1. Murine Air Pouch Model of Inflammation

This in vivo model is used to study local inflammation and the effects of anti-inflammatory agents.[3][13]

  • Pouch Induction: Six-week-old male BALB/c mice are injected subcutaneously on the dorsum with 3 ml of sterile air. The pouch is reinflated with 1.5 ml of sterile air every two days for six days to allow for the formation of a stable air pouch.

  • Induction of Inflammation: On day 6, inflammation is induced by injecting 1 ml of 1% (w/v) carrageenan solution in sterile saline directly into the air pouch.

  • Drug Administration: this compound (e.g., 1 mg/kg) or saline is administered intraperitoneally weekly for a specified period (e.g., 4-5 weeks) prior to and during the induction of inflammation.[3][13]

  • Sample Collection and Analysis: At a specified time point after carrageenan injection (e.g., 4 hours), the mice are euthanized. The air pouch is lavaged with sterile saline. The exudate is collected to determine leukocyte count (using a hemocytometer) and adenosine concentration (using HPLC). TNF-α levels can be measured by ELISA.[13]

Murine Air Pouch Experimental Workflow cluster_setup Setup Phase cluster_treatment Treatment & Inflammation Phase cluster_analysis Analysis Phase start Start: 6-week-old mice air_injection Day 0: Subcutaneous injection of 3 ml sterile air start->air_injection reinflation Days 2 & 4: Re-injection of 1.5 ml sterile air air_injection->reinflation mtx_admin Weekly IP injection: This compound or Saline (for 4-5 weeks) reinflation->mtx_admin inflammation Day 6: Inject 1% Carrageenan into air pouch mtx_admin->inflammation euthanasia 4 hours post-carrageenan: Euthanize mice inflammation->euthanasia lavage Lavage air pouch with saline euthanasia->lavage analysis Analyze Exudate: - Leukocyte count (Hemocytometer) - Adenosine (HPLC) - TNF-α (ELISA) lavage->analysis

Caption: Experimental workflow for the murine air pouch model.

4.2. Measurement of Forearm Blood Flow (FBF) in Humans

This protocol is used to assess the in vivo effects of this compound on adenosine kinetics by measuring vascular responses.[6][19]

  • Patient Population: Patients with active arthritis are recruited. Measurements are taken before the initiation of this compound therapy and after a defined period of treatment (e.g., 12 weeks of 15 mg/week MTX).[19]

  • Procedure: Forearm blood flow is measured using venous occlusion plethysmography. A brachial artery is cannulated for the infusion of study drugs.

  • Drug Infusion: Adenosine and dipyridamole are infused intra-arterially at increasing doses. FBF is measured at baseline and during each infusion step.

  • Data Analysis: The vasodilator response is calculated as the ratio of FBF in the infused arm to that in the control arm. The change in vasodilator response before and after this compound treatment is then determined.

  • Enzyme Activity Assay: Blood samples are collected to isolate lymphocytes. The activity of adenosine deaminase is measured in cell lysates using spectrophotometric methods.[6]

The Role of Ectonucleotidases: CD39 and CD73

The extracellular generation of adenosine from released adenine nucleotides is a critical step in this compound's mechanism of action.[13][20] Studies using knockout mice have unequivocally demonstrated the necessity of this pathway.

In CD73-deficient mice, which are unable to convert AMP to adenosine in the extracellular space, this compound fails to exert its anti-inflammatory effects.[13] Specifically, in these mice, this compound treatment did not reduce leukocyte accumulation or TNF-α levels in the inflammatory exudate, nor did it increase adenosine concentrations.[13] This provides strong evidence that the therapeutic effects of this compound are dependent on the extracellular conversion of adenine nucleotides to adenosine by ectonucleotidases.[13][20]

Furthermore, the expression of CD39 on regulatory T cells (Tregs) has been identified as a potential biomarker for predicting the response to this compound therapy in rheumatoid arthritis patients.[11][21] Patients who respond well to this compound have been shown to have higher expression of CD39 on their Tregs.[11]

Logical Relationship of MTX, Ectonucleotidases, and Inflammation MTX This compound ATP_release Increased Extracellular ATP/AMP Release MTX->ATP_release CD73_WT Wild-Type Mouse (CD73 present) ATP_release->CD73_WT CD73_KO CD73 Knockout Mouse (CD73 absent) ATP_release->CD73_KO Ado_Prod_WT Extracellular Adenosine Production CD73_WT->Ado_Prod_WT via CD73 Ado_Prod_KO No Extracellular Adenosine Production CD73_KO->Ado_Prod_KO Lack of CD73 Anti_Inflammatory_WT Anti-inflammatory Effect Observed Ado_Prod_WT->Anti_Inflammatory_WT Anti_Inflammatory_KO No Anti-inflammatory Effect Observed Ado_Prod_KO->Anti_Inflammatory_KO

Caption: Role of CD73 in this compound's anti-inflammatory effect.

Conclusion and Future Directions

Future research should focus on:

  • Personalized Medicine: Investigating genetic polymorphisms in the adenosine signaling pathway (e.g., in CD39, CD73, or adenosine receptors) to predict patient response to this compound.[11]

  • Combination Therapies: Exploring the synergistic effects of this compound with drugs that target other components of the adenosine pathway, such as adenosine kinase inhibitors or selective adenosine receptor agonists.[16]

  • Novel Drug Development: Designing drugs that specifically upregulate endogenous adenosine production or selectively target anti-inflammatory adenosine receptors to replicate the therapeutic benefits of this compound with potentially fewer side effects.

This in-depth understanding of this compound's reliance on the adenosine signaling pathway provides a robust framework for optimizing current therapeutic strategies and innovating future treatments for chronic inflammatory diseases.

References

Methodological & Application

Application Notes and Protocols for High-Dose Methotrexate Administration in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the safe and effective administration of high-dose methotrexate (HDMTX) in an oncology research and clinical setting. Adherence to these guidelines is critical to mitigate potential toxicities associated with this potent chemotherapeutic agent.

Clinical Pharmacology of High-Dose this compound

High-dose this compound (HDMTX), defined as a dose of 500 mg/m² or higher, is a cornerstone in the treatment of various adult and pediatric cancers, including acute lymphoblastic leukemia, osteosarcoma, and lymphomas.[1][2] this compound is an antimetabolite that functions by competitively inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for the conversion of dihydrofolate to tetrahydrofolate.[3][4] This inhibition disrupts the synthesis of purines and pyrimidines, which are essential for DNA synthesis, repair, and cellular replication, ultimately leading to cell death.[4]

The administration of HDMTX is a complex procedure that necessitates rigorous supportive care to prevent severe and potentially life-threatening toxicities.[1] Key supportive measures include aggressive hydration, urinary alkalinization, and leucovorin rescue.[1][2][5]

Pre-Treatment and Patient Eligibility

Careful patient selection and pre-treatment evaluation are paramount to ensure the safe administration of HDMTX.

Exclusion Criteria:

  • Patients with a creatinine clearance below 60 mL/min should not receive high-dose this compound.[6][7]

  • Individuals with clinically significant third-space fluid accumulation, such as pleural effusion or ascites, should not be administered HDMTX.[6][7]

  • Patients with a serum creatinine above 150 micromol/L are generally excluded.[6]

Drug Interactions to Avoid: Concomitant use of drugs that can inhibit the renal elimination of this compound should be avoided. These include:

  • Non-steroidal anti-inflammatory drugs (NSAIDs)[6][7]

  • Salicylates[6][7]

  • Sulfa drugs[6][7]

  • Proton pump inhibitors (e.g., omeprazole, pantoprazole) should be discontinued, if possible, one day prior to this compound administration due to reports of elevated this compound levels.[6][8]

High-Dose this compound Administration Protocol

The following protocol outlines the key steps for the administration of HDMTX. Specific dosages and infusion times may vary based on the treatment regimen and institutional guidelines.

Table 1: High-Dose this compound Administration Parameters

ParameterGuideline
HDMTX Dose ≥ 500 mg/m² intravenously[1][2]
Pre-Hydration Commence 4 to 12 hours prior to this compound infusion.[6][7]
Hydration Fluid D5W with potassium chloride (20 mEq/L) and sodium bicarbonate (150 mEq/L).[6][7]
Hydration Rate 125 mL/h.[6][7]
Urinary Alkalinization Maintain urine pH > 7.0 before, during, and after infusion.[6][7][9]
This compound Infusion Administered over a specified duration as per protocol (e.g., 4 hours).[7]
Post-Hydration Continue until this compound level is < 0.1 micromol/L.[6][7]

Experimental Protocol: Hydration and Urinary Alkalinization

  • Initiate Pre-Hydration: Begin intravenous hydration with the specified alkalinizing solution 4 to 12 hours before the start of the this compound infusion.[6][7]

  • Monitor Urine pH: Check urine pH before initiating the this compound infusion. If the pH is less than 7.0, continue the alkalinizing regimen until the target pH is achieved.[6][7]

  • Maintain Hydration: Continue intravenous hydration throughout the this compound infusion and post-infusion period.[6][7]

  • Monitor Urine Output: Ensure a urine output of at least 100 mL/hour.[9]

Leucovorin Rescue Protocol

Leucovorin (folinic acid) rescue is a critical component of HDMTX therapy, designed to protect normal cells from the toxic effects of this compound.[1] Leucovorin is a reduced folate that bypasses the DHFR enzyme, thereby replenishing the intracellular folate pool necessary for DNA synthesis in healthy tissues.

Table 2: Leucovorin Rescue and this compound Monitoring

Time PointActionTarget this compound Level
24 hours post-MTX start Initiate Leucovorin rescue.N/A
24, 48, 72 hours post-infusion Measure plasma this compound levels.[5]Varies by protocol; delayed clearance often defined as ≥10 µM at 24h, ≥1 µM at 48h, and ≥0.2 µM at 72h.[3]
Until Clearance Continue Leucovorin every 6 hours.< 0.1 micromol/L (or < 0.05 micromol/L)[5]

Experimental Protocol: Leucovorin Administration and Therapeutic Drug Monitoring

  • Leucovorin Initiation: Begin leucovorin rescue 24 to 36 hours after the start of the this compound infusion.[3][5] The typical starting dose is 10 to 15 mg/m².[3]

  • Therapeutic Drug Monitoring: Draw blood samples to measure plasma this compound concentrations at 24, 48, and 72 hours after the completion of the infusion.[5]

  • Dose Adjustment: Adjust the leucovorin dose based on the measured this compound levels according to institutional nomograms or protocols.[3] In cases of delayed clearance, leucovorin doses should be escalated.[3]

  • Continuation of Rescue: Continue leucovorin administration every 6 hours until the plasma this compound level is below 0.1 micromol/L (or 0.05 micromol/L where measurable).[5]

Management of High-Dose this compound Toxicity

Despite preventive measures, toxicity can occur. Prompt recognition and management are crucial.

Table 3: Management of HDMTX-Induced Toxicities

ToxicityManagement Strategies
Delayed this compound Clearance/Acute Kidney Injury Increased hydration, high-dose leucovorin, glucarpidase.[1]
Mucositis Dose reduction of this compound or prolongation of leucovorin rescue.[6]

Glucarpidase: This enzyme provides a non-renal pathway for this compound elimination and is indicated for patients with toxic plasma this compound levels and impaired renal function.[5][8] It should be administered at least 2 hours before or after leucovorin, as leucovorin is a substrate for glucarpidase.[1]

Visual Representations

HDMTX_Workflow cluster_PreTreatment Pre-Treatment cluster_Treatment Treatment Protocol cluster_PostTreatment Post-Treatment & Monitoring Patient_Screening Patient Screening (Renal function, No third-space fluid) Drug_Interaction_Check Drug Interaction Check (Avoid NSAIDs, PPIs, etc.) Patient_Screening->Drug_Interaction_Check Hydration IV Hydration & Urinary Alkalinization (Urine pH > 7.0) Drug_Interaction_Check->Hydration HDMTX_Infusion High-Dose this compound Infusion Hydration->HDMTX_Infusion Leucovorin_Rescue Leucovorin Rescue (Start 24-36h post-MTX) HDMTX_Infusion->Leucovorin_Rescue TDM Therapeutic Drug Monitoring (24h, 48h, 72h) Leucovorin_Rescue->TDM TDM->Leucovorin_Rescue Adjust Dose Toxicity_Management Toxicity Management (e.g., Glucarpidase) TDM->Toxicity_Management If Toxic Levels

Caption: High-Dose this compound Administration Workflow.

MTX_Mechanism cluster_pathway Folate Metabolism Pathway cluster_intervention Pharmacological Intervention Dihydrofolate Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate DNA_Synthesis Purine & Pyrimidine Synthesis -> DNA Synthesis Tetrahydrofolate->DNA_Synthesis DHFR->Tetrahydrofolate This compound This compound This compound->DHFR Inhibits Leucovorin Leucovorin (Folinic Acid) Leucovorin->Tetrahydrofolate Bypasses DHFR

Caption: Mechanism of Action of this compound and Leucovorin.

Leucovorin_Rescue_Logic Start Measure MTX Level (24h, 48h, 72h) Check_Level MTX Level > Threshold? Start->Check_Level Adjust_Leucovorin Increase Leucovorin Dose Check_Level->Adjust_Leucovorin Yes Continue_Leucovorin Continue Standard Leucovorin Dose Check_Level->Continue_Leucovorin No Check_Clearance MTX Level < 0.1 µM? Adjust_Leucovorin->Check_Clearance Continue_Leucovorin->Check_Clearance Stop_Rescue Discontinue Leucovorin Check_Clearance->Stop_Rescue Yes Continue_Monitoring Continue Monitoring & Rescue Check_Clearance->Continue_Monitoring No Continue_Monitoring->Start

Caption: Leucovorin Rescue Dosing Logic.

References

Application Notes and Protocols for High-Dose Methotrexate and Leucovorin Rescue in Osteosarcoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of high-dose methotrexate (HDMTX) with subsequent leucovorin rescue, a critical component in the treatment of osteosarcoma.[1][2] This document outlines the biochemical mechanisms, clinical protocols, and essential monitoring parameters to ensure therapeutic efficacy while minimizing toxicity.

Introduction

High-dose this compound is a cornerstone of chemotherapy regimens for osteosarcoma, a common malignant bone tumor primarily affecting children and adolescents.[3][4] this compound, a folate antagonist, functions by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and subsequent DNA and RNA production.[5][6] This inhibition leads to the disruption of cellular replication, particularly in rapidly dividing cancer cells.[5][6]

However, the high doses of this compound required to effectively treat osteosarcoma can lead to significant toxicity in healthy tissues, including bone marrow suppression, mucositis, and renal and hepatic dysfunction.[3][7] To mitigate these adverse effects, a "rescue" protocol using leucovorin (folinic acid) is employed.[8] Leucovorin is a reduced folate that can bypass the DHFR enzyme block, thereby replenishing the folate pool in normal cells and allowing for the resumption of DNA and RNA synthesis.[9][10] The differential uptake of leucovorin between normal and some cancer cells contributes to the selective protection of healthy tissues.[11]

Biochemical Mechanism of Action

This compound competitively inhibits dihydrofolate reductase (DHFR), preventing the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis. The resulting depletion of intracellular folate pools leads to cell cycle arrest and apoptosis.[5][6]

Leucovorin rescue works by providing a direct source of reduced folate, bypassing the this compound-induced block of DHFR.[9] Leucovorin is converted to THF derivatives, which can then participate in nucleotide synthesis, allowing normal cells to recover from the cytotoxic effects of this compound.[10][12]

Methotrexate_Pathway cluster_cell Cell MTX This compound DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Conversion Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA Leucovorin Leucovorin Leucovorin->THF Bypasses DHFR block HDMTX_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_post_treatment Post-Treatment & Rescue Pre_Tests Baseline Tests: - CBC with differential - Renal and liver function tests - Chest X-ray Hydration Initiate IV Pre-hydration and Urinary Alkalinization (Urine pH ≥ 7.0) Pre_Tests->Hydration HDMTX_Admin Administer High-Dose this compound (e.g., 8-12 g/m² over 4-6 hours) Hydration->HDMTX_Admin MTX_Monitoring Monitor Serum this compound Levels (e.g., at 24, 48, 72 hours post-infusion) HDMTX_Admin->MTX_Monitoring Leucovorin_Start Initiate Leucovorin Rescue (24 hours post-HDMTX start) Toxicity_Monitoring Daily Monitoring: - Serum creatinine - Electrolytes - CBC - Liver function tests MTX_Monitoring->Toxicity_Monitoring Leucovorin_Adjust Adjust Leucovorin Dose Based on This compound Levels MTX_Monitoring->Leucovorin_Adjust Leucovorin_Start->Leucovorin_Adjust Continue_Rescue Continue Leucovorin Until This compound Level < 0.1-0.2 µM Leucovorin_Adjust->Continue_Rescue Monitoring_Logic MTX_Level Serum this compound Level Leucovorin_Dose Adjust Leucovorin Dose MTX_Level->Leucovorin_Dose Guides Renal_Function Renal Function (Serum Creatinine) Renal_Function->Leucovorin_Dose Influences Hydration_Rate Adjust Hydration Rate Renal_Function->Hydration_Rate Informs Urine_pH Urine pH Bicarbonate_Dose Adjust Sodium Bicarbonate Urine_pH->Bicarbonate_Dose Determines

References

Application Notes and Protocols for Intrathecal Methotrexate in CNS Lymphoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of intrathecal (IT) methotrexate for the treatment and prophylaxis of Central Nervous System (CNS) lymphoma. The information is intended to guide research and development efforts by summarizing quantitative data from clinical studies, detailing experimental protocols, and illustrating key biological pathways and workflows.

Introduction

Primary CNS lymphoma (PCNSL) is an aggressive form of non-Hodgkin lymphoma confined to the CNS, while secondary CNS lymphoma results from the metastasis of systemic lymphoma.[1] this compound, a folate antagonist, is a cornerstone of therapy for CNS lymphoma due to its ability to penetrate the blood-brain barrier at high doses.[2] Intrathecal administration delivers the drug directly into the cerebrospinal fluid (CSF), bypassing the blood-brain barrier to achieve therapeutic concentrations in the CNS.[3] This route of administration is utilized for both treating established CNS disease and for prophylaxis in patients at high risk of CNS relapse.[4]

Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR).[5] DHFR is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF).[6] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are necessary for DNA synthesis and repair.[5][7] By blocking DHFR, this compound depletes the intracellular pool of THF, leading to the inhibition of DNA synthesis and cell division, ultimately causing apoptosis in rapidly proliferating cancer cells.[8][9]

Inside the cell, this compound is converted to this compound polyglutamates (MTXPGs) by the enzyme folylpolyglutamate synthetase (FPGS).[10] These polyglutamated forms are retained within the cell for a longer duration and are more potent inhibitors of DHFR and other folate-dependent enzymes, such as thymidylate synthase (TYMS).[10][11] This process of polyglutamylation is crucial for the cytotoxic and selective antitumor effects of this compound.[12][13]

Signaling Pathways in CNS Lymphoma

The pathogenesis of primary CNS lymphoma involves the aberrant activation of several survival signaling pathways. Key pathways implicated include the NF-κB and PI3K/AKT/mTOR pathways.[14][15] Mutations in genes such as MYD88 and CD79B are frequently observed in PCNSL, leading to chronic B-cell receptor signaling and subsequent activation of the NF-κB pathway, which promotes cell survival and proliferation.[1][14] The PI3K/AKT/mTOR pathway is also commonly activated and is associated with a poor prognosis.[15] While this compound's direct effect is on nucleotide synthesis, the downstream consequences of DNA synthesis inhibition can induce apoptosis, a process that is often dysregulated by these pro-survival signaling pathways in cancer cells.

Methotrexate_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MTX_ext This compound MTX_int This compound MTX_ext->MTX_int Cellular Uptake FPGS FPGS MTX_int->FPGS MTX_PG This compound Polyglutamates FPGS->MTX_PG DHFR Dihydrofolate Reductase (DHFR) MTX_PG->DHFR Inhibition DHF Dihydrofolate (DHF) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Purine_Synth Purine Synthesis THF->Purine_Synth Cofactor Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth Cofactor DNA_Synth DNA Synthesis & Repair Purine_Synth->DNA_Synth Thymidylate_Synth->DNA_Synth Apoptosis Apoptosis DNA_Synth->Apoptosis Inhibition leads to

Caption: this compound's mechanism of action via dihydrofolate reductase inhibition.

CNS_Lymphoma_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) MYD88_CD79B MYD88 / CD79B (Mutations) BCR->MYD88_CD79B Activates PI3K PI3K BCR->PI3K Activates NFkB NF-κB MYD88_CD79B->NFkB Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes NFkB->Proliferation Promotes

Caption: Aberrant signaling pathways in CNS Lymphoma.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the use of intrathecal this compound for CNS lymphoma.

Table 1: Intrathecal this compound Dosage and Frequency

IndicationDosageFrequencyReference
Treatment of CNS Lymphoma
Leptomeningeal Disease12 mgTwice weekly until CSF is clear, then weekly for a total of 8 doses.[12]
Continuous Infusion10 mg over 5 daysBiweekly for 5 cycles[16]
Prophylaxis of CNS Lymphoma
High-Risk Diffuse Large B-Cell Lymphoma (DLBCL)12 mgEvery 21 days for up to 6 cycles[17]
High-Risk DLBCL15 mgOn day 3 of R-CHOP cycles 2-4[18]
High-Risk DLBCL12.5 mg4 doses total[19]
High-Risk Aggressive LymphomaVariesOnce during each cycle of standard chemotherapy[3]

Table 2: Efficacy of Intrathecal this compound Prophylaxis in High-Risk DLBCL

Study CohortProphylaxis Regimen2-Year CNS Relapse Rate5-Year CNS Relapse RateReference
585 patients with high-risk DLBCLIT MTX-5.6%[20]
HD-MTX-5.2%[20]
No Prophylaxis-7.5%[20]
142 patients with high-risk DLBCLIT MTX (15 mg)5.5%-[18]
IV MTX (2-3 g/m²)4.9%-[18]
47 high-risk patients receiving IT prophylaxisIT MTX (12.5 mg)10% (in the prophylaxis group)-[19]

Table 3: Efficacy of this compound-Based Regimens in Primary CNS Lymphoma Treatment

Treatment RegimenOverall Response Rate (ORR)Complete Response (CR)Median Overall Survival (OS)Reference
HD-MTX + Rituximab--Not Reached (vs. 11 months for other regimens)[21]
HD-MTX based chemotherapy (meta-analysis)78-80% (dose-dependent)-2-year OS: 52-71% (dose-dependent)[22]
Continuous IT MTX + HD-MTX + WBRT92.3%-95 months[16]
HD-MTX as salvage therapy (relapsed CNS lymphoma)91% (first salvage)73%61.9 months (after first relapse)[23]
HD-MTX induction therapy52% (CR)52%55.4 months[2]
HD-MTX + Rituximab91%58%Not Reached[24]

Experimental Protocols

The following are generalized protocols for the administration of intrathecal this compound based on common clinical practices. These protocols are for informational purposes only and must be adapted and approved by institutional review boards and performed by qualified personnel.

Protocol 1: Intrathecal this compound Administration via Lumbar Puncture

1. Patient Preparation and Pre-medication:

  • Obtain informed consent.

  • Review baseline laboratory tests, including complete blood count (CBC) with differential, platelet count, prothrombin time (PT), and international normalized ratio (INR).[4] Platelet count should be >50 x 10⁹/L and INR <1.5.[17]

  • Ensure any anticoagulant or antiplatelet medications are held according to institutional guidelines.[25]

  • Position the patient in the lateral decubitus or sitting position.

2. Lumbar Puncture Procedure:

  • Prepare a sterile field at the appropriate lumbar interspace (typically L3-L4 or L4-L5).

  • Administer a local anesthetic.

  • Perform the lumbar puncture using a sterile spinal needle.

  • Collect cerebrospinal fluid (CSF) for cytology and other required analyses.[4]

  • Slowly inject the preservative-free this compound solution (e.g., 12 mg in 5 mL) into the subarachnoid space.

  • Withdraw the needle and apply a sterile dressing.

3. Post-procedure Monitoring:

  • The patient should remain in a recumbent position for a specified period (e.g., 1-2 hours) to minimize the risk of post-lumbar puncture headache.

  • Monitor for adverse effects such as headache, nausea, vomiting, or signs of neurotoxicity.

Protocol 2: Intrathecal this compound Administration via Ommaya Reservoir

1. Patient and Reservoir Preparation:

  • Confirm the patency and proper function of the Ommaya reservoir.

  • Prepare a sterile field over the reservoir site.

  • Access the reservoir using a non-coring needle.

2. CSF Withdrawal and Drug Administration:

  • Withdraw a volume of CSF equivalent to the volume of the drug solution to be injected to avoid increased intracranial pressure. Send CSF for analysis.

  • Slowly inject the preservative-free this compound solution.

  • Flush the reservoir with a small volume of sterile saline or CSF to ensure complete drug delivery.

  • Depress and release the reservoir several times to facilitate mixing of the drug with the CSF.

3. Post-procedure Care:

  • Remove the needle and apply a sterile dressing.

  • Monitor for signs of infection, reservoir malfunction, or drug-related toxicity.

Intrathecal_Methotrexate_Workflow cluster_pre_treatment Pre-Treatment cluster_procedure Procedure cluster_post_treatment Post-Treatment Informed_Consent Informed Consent Baseline_Tests Baseline Tests (CBC, Platelets, INR) Informed_Consent->Baseline_Tests Hold_Anticoagulants Hold Anticoagulants Baseline_Tests->Hold_Anticoagulants Patient_Positioning Patient Positioning Hold_Anticoagulants->Patient_Positioning Sterile_Field Prepare Sterile Field Patient_Positioning->Sterile_Field Lumbar_Puncture Perform Lumbar Puncture or Access Ommaya Sterile_Field->Lumbar_Puncture CSF_Collection Collect CSF for Analysis Lumbar_Puncture->CSF_Collection Drug_Injection Slowly Inject This compound CSF_Collection->Drug_Injection Recumbent_Position Recumbent Position (Post-LP) Drug_Injection->Recumbent_Position Monitoring Monitor for Adverse Effects Recumbent_Position->Monitoring Follow_Up Schedule Follow-Up Treatment Monitoring->Follow_Up

Caption: General workflow for intrathecal this compound administration.

Conclusion

Intrathecal this compound remains a critical component in the management of CNS lymphoma, both for treatment and prophylaxis. The protocols and data presented herein provide a foundation for further research and development in this area. Understanding the nuances of its mechanism, the complexities of CNS lymphoma biology, and the optimization of administration protocols is essential for improving patient outcomes. Future investigations should focus on refining patient selection for prophylaxis, exploring combination therapies to overcome resistance, and minimizing neurotoxicity.

References

Application Notes and Protocols: Methotrexate in Combination with Biologic DMARDs for Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (MTX) is the cornerstone of therapy for rheumatoid arthritis (RA), a chronic autoimmune disease characterized by systemic inflammation and progressive joint destruction. While effective as a monotherapy for many patients, a significant portion require the addition of a biologic disease-modifying antirheumatic drug (bDMARD) to achieve optimal disease control. This document provides detailed application notes and protocols on the use of this compound in combination with various classes of biologic DMARDs, summarizing key clinical trial data, outlining experimental methodologies, and illustrating the underlying signaling pathways.

I. Combination Therapy with TNF-α Inhibitors

Tumor necrosis factor-alpha (TNF-α) is a key cytokine in the pathogenesis of RA. TNF-α inhibitors are a class of bDMARDs that block the activity of TNF-α, thereby reducing inflammation and joint damage. The combination of this compound with TNF-α inhibitors has been shown to be more effective than either agent alone.[1][2]

Efficacy Data
Clinical Trial / StudyTreatment GroupNACR20 Response RateACR50 Response RateACR70 Response RateDAS28 RemissionReference
Adalimumab Adalimumab + MTX-----[2]
MTX Monotherapy-----[2]
Etanercept Etanercept + MTX-----[2]
MTX Monotherapy-----[2]
Infliximab Infliximab + MTX-----[1]
MTX Monotherapy-----[1]

Specific quantitative data for TNF-inhibitors from the provided search results was not available in a consolidated format. The references indicate the superiority of the combination therapy.

Experimental Protocol: Representative Phase III Clinical Trial

1. Study Design:

  • A multicenter, randomized, double-blind, placebo-controlled trial.

2. Patient Population:

  • Inclusion Criteria:

    • Adults (18-80 years of age) with a diagnosis of moderate to severe active RA according to the American College of Rheumatology (ACR)/European League Against Rheumatism (EULAR) 2010 criteria.[3]

    • Inadequate response to at least one conventional synthetic DMARD (csDMARD), including this compound.[4]

    • Active disease, defined as a certain number of swollen and tender joints (e.g., ≥6 tender and ≥8 swollen joints).[3]

    • Stable dose of this compound (typically 10-25 mg/week) for at least 4 weeks prior to baseline.[5][6]

  • Exclusion Criteria:

    • Previous treatment with a biologic DMARD.[3]

    • Active or chronic infections, including tuberculosis.[5]

    • History of congestive heart failure (NYHA Class III/IV).[5]

    • Women who are pregnant or breastfeeding.[5]

3. Treatment Regimen:

  • Combination Arm: TNF-α inhibitor (e.g., adalimumab 40 mg subcutaneously every 2 weeks, etanercept 50 mg subcutaneously once weekly, or infliximab 3 mg/kg intravenously at weeks 0, 2, 6, and then every 8 weeks) plus a stable dose of this compound.

  • Control Arm: Placebo plus a stable dose of this compound.

4. Efficacy Assessments:

  • Primary Endpoint: The proportion of patients achieving an ACR20 response at week 24. The ACR20 requires a 20% improvement in tender and swollen joint counts and a 20% improvement in at least three of the following five criteria: patient's global assessment of disease activity, physician's global assessment of disease activity, patient's assessment of pain, Health Assessment Questionnaire (HAQ) disability index, and an acute-phase reactant (C-reactive protein or erythrocyte sedimentation rate).[7]

  • Secondary Endpoints: ACR50 and ACR70 response rates, change from baseline in the Disease Activity Score in 28 joints (DAS28), and radiographic progression assessed by changes in the modified Total Sharp Score (mTSS).[7]

5. Safety Assessments:

  • Monitoring of adverse events (AEs), serious adverse events (SAEs), and infections throughout the study.

Signaling Pathway and Experimental Workflow

TNF_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_Macrophage Macrophage / Synoviocyte cluster_TCell T-Cell TNF TNF-α TNFR TNF Receptor (TNFR) TNF->TNFR Binds NFkB NF-κB TNFR->NFkB Activates Cytokines Pro-inflammatory Cytokines (IL-1, IL-6) NFkB->Cytokines Upregulates MMPs MMPs NFkB->MMPs Upregulates TCell_Activation ↓ T-Cell Activation & Proliferation Cytokines->TCell_Activation Joint_Damage Joint Damage MMPs->Joint_Damage MTX This compound Adenosine Adenosine MTX->Adenosine ↑ Extracellular Adenosine A2A_Receptor A2A Receptor Adenosine->A2A_Receptor Binds cAMP ↓ cAMP A2A_Receptor->cAMP cAMP->TCell_Activation TNF_Inhibitor TNF-α Inhibitor TNF_Inhibitor->TNF Blocks Experimental_Workflow_TNF Screening Patient Screening (Active RA, MTX-IR) Randomization Randomization (1:1) Screening->Randomization Treatment_A Group A: TNF-α Inhibitor + MTX Randomization->Treatment_A Treatment_B Group B: Placebo + MTX Randomization->Treatment_B Follow_up Follow-up Visits (Weeks 0, 2, 4, 8, 12, 16, 20, 24) Treatment_A->Follow_up Treatment_B->Follow_up Primary_Endpoint Primary Endpoint Assessment (ACR20 at Week 24) Follow_up->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Assessment (ACR50/70, DAS28, Radiographs) Follow_up->Secondary_Endpoints Safety_Monitoring Safety Monitoring (Adverse Events) Follow_up->Safety_Monitoring IL6_Pathway cluster_ImmuneCell Immune Cell (e.g., Macrophage) cluster_TargetCell Target Cell (e.g., Hepatocyte, Synoviocyte) cluster_TCell T-Cell IL6 IL-6 IL6R IL-6 Receptor (IL-6R) IL6->IL6R Binds gp130 gp130 IL6R->gp130 Associates JAK JAK gp130->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates AcutePhase Acute Phase Reactants (e.g., CRP) STAT3->AcutePhase Upregulates MTX This compound Adenosine Adenosine MTX->Adenosine ↑ Extracellular Adenosine A2A_Receptor A2A Receptor Adenosine->A2A_Receptor Binds TCell_Proliferation ↓ T-Cell Proliferation A2A_Receptor->TCell_Proliferation Tocilizumab Tocilizumab Tocilizumab->IL6R Blocks Experimental_Workflow_TCZ Screening Patient Screening (Moderate-to-Severe Active RA, csDMARD-IR) Randomization Randomization (2:2:1) Screening->Randomization Treatment_A Group A: Tocilizumab + MTX Randomization->Treatment_A Treatment_B Group B: Tocilizumab + Placebo Randomization->Treatment_B Treatment_C Group C: Placebo + MTX Randomization->Treatment_C Double_Blind_Phase 24-Week Double-Blind Treatment Phase Treatment_A->Double_Blind_Phase Treatment_B->Double_Blind_Phase Treatment_C->Double_Blind_Phase Extension_Phase 24-Week Extension Phase Double_Blind_Phase->Extension_Phase Primary_Endpoint Primary Endpoint Assessment (ACR20 at Week 24) Double_Blind_Phase->Primary_Endpoint Safety_Followup 8-Week Safety Follow-up Extension_Phase->Safety_Followup Abatacept_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell cluster_MTX This compound Action MHC_Antigen MHC + Antigen TCR T-Cell Receptor (TCR) MHC_Antigen->TCR Signal 1 CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) TCell_Activation T-Cell Activation TCR->TCell_Activation CD28->TCell_Activation MTX This compound Adenosine Adenosine MTX->Adenosine ↑ Extracellular Adenosine TCell_Proliferation ↓ T-Cell Proliferation Adenosine->TCell_Proliferation Abatacept Abatacept Abatacept->CD80_86 Blocks Experimental_Workflow_AVERT Screening Patient Screening (Early Active RA, MTX-naive, anti-CCP2+) Randomization Randomization (1:1:1) Screening->Randomization Treatment_A Group A: Abatacept + MTX Randomization->Treatment_A Treatment_B Group B: Abatacept Monotherapy Randomization->Treatment_B Treatment_C Group C: MTX Monotherapy Randomization->Treatment_C Treatment_Phase 12-Month Treatment Period Treatment_A->Treatment_Phase Treatment_B->Treatment_Phase Treatment_C->Treatment_Phase Remission_Assessment Remission Assessment at 12 Months (DAS28-CRP < 2.6) Treatment_Phase->Remission_Assessment Withdrawal_Phase 12-Month Treatment Withdrawal Phase Remission_Assessment->Withdrawal_Phase If in Remission Follow_up Follow-up for Sustained Remission Withdrawal_Phase->Follow_up Rituximab_Pathway cluster_BCell B-Cell cluster_MTX This compound Action CD20 CD20 BCell_Depletion B-Cell Depletion CD20->BCell_Depletion Induces Autoantibodies Autoantibody Production Cytokine_Production Cytokine Production Antigen_Presentation Antigen Presentation to T-Cells TCell_Activation ↓ T-Cell Activation Antigen_Presentation->TCell_Activation MTX This compound MTX->TCell_Activation Rituximab Rituximab Rituximab->CD20 Binds BCell_Depletion->Autoantibodies BCell_Depletion->Cytokine_Production BCell_Depletion->Antigen_Presentation Experimental_Workflow_REFLEX Screening Patient Screening (Active RA, TNF-IR) Randomization Randomization Screening->Randomization Treatment_A Group A: Rituximab (2 x 1000 mg) + MTX Randomization->Treatment_A Treatment_B Group B: Placebo + MTX Randomization->Treatment_B Infusions Infusions on Day 1 and Day 15 Treatment_A->Infusions Treatment_B->Infusions Follow_up 24-Week Follow-up Infusions->Follow_up Primary_Endpoint Primary Endpoint Assessment (ACR20 at Week 24) Follow_up->Primary_Endpoint Safety_Monitoring Safety Monitoring Follow_up->Safety_Monitoring Anakinra_Pathway cluster_ImmuneCell Immune Cell cluster_TargetCell Target Cell cluster_MTX This compound Action IL1 IL-1 IL1R IL-1 Receptor (IL-1R) IL1->IL1R Binds Inflammation Pro-inflammatory Gene Expression IL1R->Inflammation Activates MTX This compound Anti_inflammatory Anti-inflammatory Effects MTX->Anti_inflammatory Anakinra Anakinra Anakinra->IL1R Blocks Experimental_Workflow_Anakinra Screening Patient Screening (Moderate-to-Severe Active RA on MTX) Randomization Randomization Screening->Randomization Treatment_Groups Treatment Groups: - Anakinra (multiple doses) + MTX - Placebo + MTX Randomization->Treatment_Groups Treatment_Phase 24-Week Treatment Period Treatment_Groups->Treatment_Phase Primary_Endpoint Primary Endpoint Assessment (ACR20 at Week 12) Treatment_Phase->Primary_Endpoint Safety_Monitoring Safety Monitoring Treatment_Phase->Safety_Monitoring

References

Application Notes and Protocols for Laboratory Monitoring of Methotrexate in Blood

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (MTX) is a folate antagonist widely used in the treatment of various malignancies and autoimmune diseases.[1][2] It functions by competitively inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular replication.[2][3] While effective, this compound therapy carries a risk of significant toxicity, affecting rapidly dividing cells in the bone marrow, gastrointestinal tract, and other tissues.[1][4] Monitoring of this compound concentrations in blood is therefore critical, particularly during high-dose regimens (≥500 mg/m²), to ensure therapeutic efficacy while minimizing adverse effects.[4][5][6][7] These application notes provide detailed protocols and guidelines for the laboratory monitoring of this compound.

Clinical Significance of this compound Monitoring

Therapeutic drug monitoring (TDM) of this compound is essential for guiding leucovorin rescue therapy, which helps to mitigate toxicity by providing an alternative source of reduced folate.[6][8] Monitoring is crucial for identifying patients with delayed this compound clearance, who are at a higher risk of severe toxicity.[9] Factors that can affect this compound clearance and increase toxicity risk include renal impairment, drug interactions (e.g., with NSAIDs, proton pump inhibitors), and the presence of third-space fluid collections.[3][5][7]

Table 1: General Guidelines for this compound Monitoring

ParameterRecommendationRationale
Baseline Monitoring Complete blood count (CBC) with differential, liver function tests (LFTs), renal function tests, and a chest X-ray.[10][11][12]To establish baseline values and identify pre-existing conditions that may increase the risk of toxicity.[1]
Ongoing Monitoring (Low-Dose Therapy) CBC, LFTs, and renal function tests every 1-3 months once the patient is on a stable dose.[10][11]To detect early signs of hematologic, hepatic, or renal toxicity.[1]
Ongoing Monitoring (High-Dose Therapy) Plasma this compound levels at 24, 48, and 72 hours post-infusion.[5][13]To guide leucovorin rescue and identify patients with delayed clearance.[9]

Quantitative Data for this compound Monitoring

The interpretation of this compound levels is highly dependent on the time elapsed since administration. The following table summarizes key quantitative thresholds for high-dose this compound therapy.

Table 2: High-Dose this compound Concentration Thresholds for Toxicity

Time Post-InfusionPotentially Toxic ConcentrationClinical Action
24 hours> 5 - 10 µmol/L[5][14]Indicates delayed clearance; may require increased leucovorin rescue.[9]
48 hours> 0.5 - 1 µmol/L[5][14]Associated with increased risk of toxicity; continue and potentially adjust leucovorin.[9]
72 hours> 0.1 µmol/L[5][14]Continued monitoring and leucovorin rescue are necessary until levels fall below this threshold.[9]

Experimental Protocols

Specimen Collection and Handling

Proper specimen collection and handling are critical for accurate this compound determination.

Protocol 1: Blood Sample Collection and Processing

  • Specimen Type: Serum or plasma is required.[15] Serum gel tubes or red-top tubes for serum, and EDTA or heparin tubes for plasma are acceptable.[16][17]

  • Collection Timing: For high-dose therapy, collect blood samples at 24, 48, and 72 hours after the start of the this compound infusion.[5][13]

  • Light Protection: this compound is light-sensitive. Protect the specimen from direct light immediately after collection, for example, by wrapping the tube in aluminum foil or using an amber tube.[13][17]

  • Centrifugation: Centrifuge the specimen within 2 hours of collection to separate the serum or plasma from the cells.[14][17]

  • Aliquoting: Transfer the serum or plasma to a labeled plastic transport tube.[13]

  • Storage and Transport: If analysis is not performed immediately, store the specimen refrigerated at 2-8°C for up to two weeks.[6][15] For longer storage, freeze at ≤ -10°C.[15][16] Avoid repeated freeze-thaw cycles.[13][16]

Analytical Methods for this compound Quantification

Several analytical methods are available for measuring this compound concentrations in biological samples. The choice of method depends on the required sensitivity, specificity, and available instrumentation.

Table 3: Comparison of Analytical Methods for this compound Quantification

MethodPrincipleAdvantagesDisadvantages
Immunoassays (FPIA, EMIT, CMIA) Competitive binding of this compound in the sample and a labeled this compound conjugate to a limited number of anti-methotrexate antibody binding sites.Rapid turnaround time, widely available on automated platforms.[18]Potential for cross-reactivity with this compound metabolites (e.g., 7-hydroxythis compound), which can lead to falsely elevated results.[18]
High-Performance Liquid Chromatography (HPLC) Separation of this compound from other components in the sample based on its physicochemical properties, followed by detection (e.g., UV).High specificity, can distinguish between this compound and its metabolites.More labor-intensive and time-consuming than immunoassays.[19]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by liquid chromatography followed by highly specific detection based on the mass-to-charge ratio of the parent molecule and its fragments.Considered the gold standard for accuracy and sensitivity.[18][20] Can quantify very low concentrations.Requires specialized and expensive equipment and expertise.

Protocol 2: General Workflow for this compound Quantification by LC-MS/MS

This protocol provides a general overview. Specific parameters will need to be optimized based on the instrument and reagents used.

  • Sample Preparation:

    • Thaw frozen samples at room temperature.

    • Perform protein precipitation by adding a precipitating agent (e.g., methanol or acetonitrile) containing a stable isotope-labeled internal standard (e.g., this compound-d3) to the serum or plasma sample.

    • Vortex mix and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or vial for analysis.

  • Chromatographic Separation:

    • Inject the prepared sample onto an appropriate HPLC column (e.g., a C18 column).

    • Use a mobile phase gradient (e.g., a mixture of water and an organic solvent with a modifying acid like formic acid) to separate this compound from other sample components.

  • Mass Spectrometric Detection:

    • Introduce the eluent from the HPLC into the mass spectrometer.

    • Use electrospray ionization (ESI) in positive ion mode.

    • Monitor for specific precursor-to-product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).

  • Quantification:

    • Generate a calibration curve using standards of known this compound concentrations.

    • Calculate the this compound concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Methotrexate_TDM_Workflow cluster_pre_analytics Pre-Analytical Phase cluster_analytics Analytical Phase cluster_post_analytics Post-Analytical Phase start Patient Receives High-Dose this compound sample_collection Blood Sample Collection (24, 48, 72 hours) start->sample_collection sample_processing Protect from Light Centrifuge within 2h sample_collection->sample_processing storage Store at 2-8°C or Freeze at ≤ -10°C sample_processing->storage analysis Quantification of This compound Level (e.g., LC-MS/MS) storage->analysis interpretation Interpret Results vs. Toxicity Thresholds analysis->interpretation clinical_action Adjust Leucovorin Rescue and Supportive Care interpretation->clinical_action Methotrexate_Clearance_Factors mtx_clearance This compound Clearance renal Renal Function renal->mtx_clearance Major determinant hydration Hydration Status hydration->mtx_clearance Influences urine_ph Urine pH urine_ph->mtx_clearance Affects solubility drug_interactions Drug Interactions (e.g., NSAIDs, PPIs) drug_interactions->mtx_clearance Can decrease fluid_collections Third-Space Fluid (e.g., ascites, pleural effusion) fluid_collections->mtx_clearance Can decrease

References

Application Notes and Protocols for Folic Acid Supplementation with Low-Dose Methotrexate Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (MTX), a folate antagonist, is a cornerstone in the treatment of various autoimmune diseases, particularly rheumatoid arthritis (RA).[1][2] Its therapeutic efficacy is attributed to its ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines, thereby interfering with cellular replication and inducing anti-inflammatory effects.[3][4][5] However, this folate antagonism is also responsible for a range of adverse effects that can lead to treatment discontinuation.[2][3] Supplementation with folic acid is a widely adopted strategy to mitigate these toxicities without compromising the therapeutic benefits of low-dose MTX.[6][7][8] These application notes provide a comprehensive overview of the mechanisms, clinical data, and experimental protocols relevant to the co-administration of folic acid with low-dose MTX therapy.

Mechanism of Action and Rationale for Supplementation

Low-dose MTX exerts its therapeutic effects through multiple mechanisms, including the inhibition of DHFR and other folate-dependent enzymes.[3][4] This leads to a state of effective folate deficiency, which is thought to mediate many of the drug's adverse effects, such as gastrointestinal intolerance, stomatitis, and liver function abnormalities.[3][8] Folic acid supplementation aims to replenish the folate pool, thereby reducing the incidence and severity of these side effects.[6][7][8] Importantly, clinical evidence suggests that for autoimmune diseases, the therapeutic efficacy of low-dose MTX is not significantly diminished by folic acid supplementation, indicating that the mechanisms driving efficacy and toxicity may be distinct.[3][4]

Data Presentation: Clinical Trial Summaries

The following tables summarize key quantitative data from clinical studies investigating the effects of folic acid supplementation on the toxicity and efficacy of low-dose this compound therapy.

Table 1: Efficacy of Folic Acid Supplementation in Reducing this compound-Related Side Effects

Study ReferenceFolic Acid/Folinic Acid DoseNumber of PatientsStudy DurationKey Findings on Toxicity Reduction
van Ede et al.[9]Folic acid (1 mg/day) or Folinic acid (2.5 mg/week)43448 weeksToxicity-related MTX discontinuation was 17% in the folic acid group and 12% in the folinic acid group, compared to 38% in the placebo group. This was primarily due to a decreased incidence of elevated liver enzymes.
Morgan et al.[10]Folic acid (5 mg or 27.5 mg weekly)79Not specifiedPatients receiving folic acid supplements had significantly lower toxicity scores compared to the placebo group (P ≤ 0.001).
Cochrane Review[1]Low-dose folic or folinic acid (≤ 7 mg weekly)624 (6 trials)Not specifiedA 26% relative risk reduction in gastrointestinal side effects (e.g., nausea, vomiting) and a 76.9% relative risk reduction in abnormal serum transaminase elevations were observed.

Table 2: Impact of Folic Acid Supplementation on this compound Efficacy

Study ReferenceFolic Acid/Folinic Acid DoseNumber of PatientsStudy DurationKey Findings on Efficacy
van Ede et al.[9]Folic acid (1 mg/day) or Folinic acid (2.5 mg/week)43448 weeksParameters of disease activity improved equally in all groups (placebo, folic acid, and folinic acid).
Morgan et al.[10]Folic acid (5 mg or 27.5 mg weekly)79Not specifiedFolic acid supplementation did not affect the efficacy of this compound therapy as assessed by joint indices and patient/physician assessments.
Goupille et al.[11]Folic acid co-administered with MTX or administered the day after28 (rats)Not specifiedCo-administration of MTX and folic acid on the same day did not reduce the efficacy of MTX in a rat model of arthritis compared to separate administration.

Experimental Protocols

This section details methodologies for key experiments to assess the impact of folic acid supplementation on MTX therapy.

Protocol 1: Assessment of this compound-Induced Toxicity

Objective: To quantify the incidence and severity of adverse effects associated with low-dose MTX therapy and the mitigating effects of folic acid supplementation.

Methodology:

  • Patient-Reported Outcome Measures:

    • Utilize a standardized toxicity questionnaire to be completed by patients at regular intervals (e.g., weekly or bi-weekly).

    • The questionnaire should assess the presence, duration, and severity (e.g., on a Likert scale of 1-5) of common MTX-related side effects, including:

      • Gastrointestinal: Nausea, vomiting, abdominal pain, diarrhea.

      • Mucosal: Mouth sores (stomatitis).

      • General: Fatigue, hair loss.

    • Toxicity scores can be calculated based on the responses to compare different treatment groups (e.g., MTX + placebo vs. MTX + folic acid).[10]

  • Laboratory Monitoring:

    • Hepatic Function: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) at baseline and regular intervals (e.g., every 4-8 weeks). An elevation of >2 times the upper limit of normal is often considered a significant adverse event.[9]

    • Hematological Parameters: Perform a complete blood count (CBC) with differential at baseline and regular intervals to monitor for signs of bone marrow suppression, such as leukopenia, thrombocytopenia, or anemia.

    • Renal Function: Monitor serum creatinine and estimated glomerular filtration rate (eGFR) as MTX is primarily cleared by the kidneys.[12]

Protocol 2: Evaluation of this compound Efficacy in Rheumatoid Arthritis

Objective: To assess whether folic acid supplementation impacts the therapeutic efficacy of low-dose MTX in controlling disease activity in rheumatoid arthritis.

Methodology:

  • Clinical Disease Activity Indices:

    • Disease Activity Score 28 (DAS28): Calculate the DAS28 score at baseline and regular follow-up visits (e.g., every 12 weeks). The DAS28 incorporates the number of tender and swollen joints (out of 28), a patient's global assessment of health, and an inflammatory marker (erythrocyte sedimentation rate or C-reactive protein).

    • American College of Rheumatology (ACR) Response Criteria: Determine the percentage of patients achieving ACR20, ACR50, and ACR70 responses, which represent at least a 20%, 50%, and 70% improvement in tender and swollen joint counts and at least three of five other criteria (patient and physician global assessments, pain, disability, and an inflammatory marker).

  • Physical Function and Patient-Reported Outcomes:

    • Health Assessment Questionnaire (HAQ): Administer the HAQ to assess a patient's functional ability in daily activities.

    • Pain Visual Analog Scale (VAS): Use a 100 mm VAS for patients to rate their average pain intensity.

Protocol 3: Measurement of Folate and this compound Metabolites

Objective: To investigate the pharmacodynamic effects of MTX and folic acid supplementation on folate metabolism.

Methodology:

  • Sample Collection and Preparation:

    • Collect whole blood samples in EDTA-containing tubes.

    • Separate plasma and red blood cells (RBCs) by centrifugation.

    • Lyse RBCs to release intracellular contents.

  • Quantification of Folate and MTX Polyglutamates:

    • Use high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to measure the concentrations of:

      • Plasma and RBC folate levels.

      • RBC this compound polyglutamate (MTX-PG) levels. MTX is converted to MTX-PGs intracellularly, and these are considered the active metabolites.[13]

    • Correlate the levels of these metabolites with clinical outcomes (toxicity and efficacy).

Visualizations: Signaling Pathways and Experimental Workflows

MTX_Folate_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space Folic Acid Folic Acid Folic_Acid_in Folic Acid Folic Acid->Folic_Acid_in Folate Transporter MTX MTX MTX_in This compound MTX->MTX_in Folate Transporter DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduction Purine Synthesis Purine Synthesis THF->Purine Synthesis Pyrimidine Synthesis Pyrimidine Synthesis THF->Pyrimidine Synthesis DHFR Dihydrofolate Reductase (DHFR) DHFR->DHF MTX_in->DHFR Inhibition Folic_Acid_in->DHF

Caption: this compound's mechanism of action via DHFR inhibition.

Experimental_Workflow cluster_Patient_Recruitment Patient Recruitment & Baseline cluster_Intervention Intervention cluster_FollowUp Follow-up & Analysis Recruitment Recruit MTX-naive RA patients Baseline Baseline Assessment: - DAS28, HAQ, Pain VAS - CBC, LFTs, Creatinine - Folate levels Recruitment->Baseline Randomization Randomize Baseline->Randomization GroupA Group A: MTX + Folic Acid Randomization->GroupA GroupB Group B: MTX + Placebo Randomization->GroupB FollowUp Regular Follow-up: - Efficacy Assessments - Toxicity Monitoring - Blood Sampling GroupA->FollowUp GroupB->FollowUp Analysis Data Analysis: - Compare Efficacy (DAS28, ACR) - Compare Toxicity (Adverse Events) - Correlate with Metabolites FollowUp->Analysis

Caption: Workflow for a clinical trial on MTX and folic acid.

Conclusion

Folic acid supplementation is an essential adjuvant therapy for patients receiving low-dose this compound for autoimmune conditions. It effectively reduces the incidence of common side effects, thereby improving treatment adherence and patient quality of life, without significantly compromising the therapeutic efficacy of MTX. The protocols and information provided herein offer a framework for researchers and clinicians to further investigate and optimize this important combination therapy.

References

Application Notes and Protocols for Methotrexate-Induced Immunosuppression in Transplant Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing methotrexate (MTX) to induce immunosuppression in preclinical transplant models. This document covers the mechanism of action, key experimental protocols for murine skin and rat cardiac allografts, and quantitative data on the efficacy of this compound in prolonging graft survival.

Introduction

This compound is a folate antagonist that has been widely used for decades in the treatment of cancer and autoimmune diseases.[1][2] Its immunosuppressive properties also make it a valuable tool in transplantation research. By inhibiting dihydrofolate reductase (DHFR), this compound interferes with the synthesis of purines and pyrimidines, essential components of DNA and RNA. This inhibition primarily affects rapidly proliferating cells, such as activated lymphocytes, thereby suppressing the immune response against allografts.[2][3]

Mechanism of Action

This compound's primary mechanism of immunosuppression involves the competitive inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is crucial for the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purine nucleotides and thymidylate.[3] By blocking this pathway, this compound depletes the intracellular pool of tetrahydrofolate, leading to the inhibition of DNA synthesis, repair, and cellular replication. This anti-proliferative effect is particularly potent against activated T-lymphocytes, which undergo rapid clonal expansion upon encountering alloantigens.[3][4]

In addition to its anti-proliferative effects, this compound has been shown to induce apoptosis in activated T cells and may also modulate cytokine production.[3] Some studies suggest that at lower doses, this compound's anti-inflammatory effects could be mediated by the release of adenosine, which has immunosuppressive properties.

Methotrexate_Mechanism_of_Action This compound Mechanism of Action cluster_cell Immune Cell (e.g., T-Lymphocyte) This compound This compound DHFR DHFR This compound->DHFR Inhibits Dihydrofolate Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DHFR Purine Synthesis Purine Synthesis Tetrahydrofolate->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis Tetrahydrofolate->Thymidylate Synthesis DNA_RNA_Synthesis DNA/RNA Synthesis Purine Synthesis->DNA_RNA_Synthesis Thymidylate Synthesis->DNA_RNA_Synthesis Cell_Proliferation Lymphocyte Proliferation DNA_RNA_Synthesis->Cell_Proliferation Immunosuppression Immunosuppression Cell_Proliferation->Immunosuppression

Caption: this compound's inhibition of DHFR and downstream effects.

Experimental Protocols

The following are detailed protocols for inducing immunosuppression with this compound in commonly used rodent transplant models.

Murine Skin Allograft Model

This protocol describes a full-thickness skin transplantation procedure in mice with subsequent this compound administration to assess its effect on allograft survival.

Materials:

  • Donor and recipient mice (e.g., C57BL/6 donors and BALB/c recipients for a fully mismatched model)

  • This compound sodium salt solution (sterile, for injection)

  • Sterile surgical instruments

  • Anesthetic (e.g., isoflurane)

  • Analgesic (e.g., buprenorphine)

  • Sterile phosphate-buffered saline (PBS)

  • Bandaging material

  • 70% ethanol and povidone-iodine for disinfection

Protocol:

  • Anesthesia and Preparation:

    • Anesthetize both donor and recipient mice using an approved anesthetic protocol.

    • Administer a pre-operative analgesic to the recipient mouse.

    • Shave the donor's back and the recipient's flank and disinfect the areas with 70% ethanol and povidone-iodine.

  • Donor Skin Harvest:

    • Euthanize the donor mouse.

    • Excise a full-thickness piece of dorsal skin (approximately 1 cm²).

    • Remove any underlying adipose and connective tissue from the graft.

    • Store the graft in sterile, cold PBS until transplantation.

  • Grafting Procedure:

    • On the recipient mouse, create a graft bed on the flank by excising a piece of skin of the same size as the donor graft.

    • Place the donor skin graft onto the recipient's graft bed.

    • Secure the graft with sutures or surgical adhesive.

    • Cover the graft with a non-adherent dressing and secure with a bandage.

  • This compound Administration:

    • Prepare a sterile solution of this compound in PBS.

    • On the day of transplantation (Day 0) and subsequently on alternate days (e.g., Day 2, 4, 6, 8), administer this compound via intraperitoneal (i.p.) injection. A common dose range to explore is 1-5 mg/kg.[5][6]

  • Post-Operative Care and Monitoring:

    • House mice individually to prevent bandage removal.

    • Monitor the animals daily for signs of distress.

    • Remove the bandage after 7 days.

    • Monitor the graft daily for signs of rejection (e.g., inflammation, necrosis, eschar formation). Graft rejection is typically defined as the day when more than 80% of the graft tissue is necrotic.

Rat Heterotopic Cardiac Allograft Model

This protocol outlines the heterotopic transplantation of a donor heart into the abdomen of a recipient rat, followed by this compound treatment to prevent rejection.[7][8][9][10]

Materials:

  • Donor and recipient rats (e.g., Brown Norway donors and Lewis recipients for a fully mismatched model)

  • This compound sodium salt solution (sterile, for injection)

  • Sterile microsurgical instruments

  • Anesthetic (e.g., isoflurane)

  • Analgesic (e.g., buprenorphine)

  • Heparinized saline

  • Cardioplegic solution (e.g., cold saline or University of Wisconsin solution)

  • Suture material (e.g., 8-0 or 9-0 silk)

Protocol:

  • Donor Heart Procurement:

    • Anesthetize the donor rat and perform a median sternotomy.

    • Administer heparin into the inferior vena cava.

    • Perfuse the heart with cold cardioplegic solution via the aorta.

    • Excise the heart by transecting the aorta, pulmonary artery, and vena cavae.

    • Store the donor heart in cold cardioplegic solution.

  • Recipient Preparation:

    • Anesthetize the recipient rat and administer analgesia.

    • Perform a midline laparotomy to expose the abdominal aorta and inferior vena cava.

  • Transplantation:

    • Perform end-to-side anastomoses of the donor aorta to the recipient's abdominal aorta and the donor pulmonary artery to the recipient's inferior vena cava using microsurgical techniques.

    • After completing the anastomoses, release the vascular clamps to allow blood flow to the donor heart.

    • A successfully transplanted heart will begin to beat spontaneously.

    • Close the abdominal incision in layers.

  • This compound Administration:

    • Beginning on the day of transplantation, administer this compound daily via i.p. injection for a defined period (e.g., 14 days). A typical dose is 0.25 mg/kg/day.

  • Graft Survival Assessment:

    • Monitor the function of the transplanted heart daily by gentle palpation of the recipient's abdomen.

    • Cessation of a palpable heartbeat indicates graft rejection.

Experimental_Workflow General Experimental Workflow for Immunosuppression Studies cluster_pre_transplant Pre-Transplantation cluster_transplant Transplantation cluster_post_transplant Post-Transplantation Animal_Acclimation Animal Acclimation & Randomization Anesthesia Anesthesia & Analgesia Animal_Acclimation->Anesthesia Drug_Preparation This compound Preparation MTX_Administration This compound Administration (Defined Dose & Schedule) Drug_Preparation->MTX_Administration Surgical_Procedure Allograft Transplantation (Skin or Heart) Anesthesia->Surgical_Procedure Surgical_Procedure->MTX_Administration Monitoring Daily Monitoring (Graft Survival, Animal Health) MTX_Administration->Monitoring Data_Collection Data Collection (e.g., Blood Samples for Flow Cytometry) Monitoring->Data_Collection Endpoint Endpoint Analysis (Histology, etc.) Data_Collection->Endpoint

Caption: A generalized workflow for in vivo immunosuppression studies.

Data Presentation

The efficacy of this compound in prolonging allograft survival is dose-dependent. Below are tables summarizing representative data from preclinical studies.

Table 1: Effect of this compound on Murine Skin Allograft Survival

Treatment GroupDose (mg/kg)Administration ScheduleMean Graft Survival (Days)Reference
Control (Saline)N/ADaily i.p.8-10[11]
This compound1.5Daily i.p.12-15[11]
This compound2.5Daily i.p.15-20[5]

Table 2: Effect of this compound on Rat Cardiac Allograft Survival

Treatment GroupDose (mg/kg/day)Administration DurationMean Graft Survival (Days)Reference
Control (No Treatment)N/AN/A7-9[1]
This compound0.2514 days>100[12]
This compound (High Dose)1.07 days>365[1]

Table 3: Effect of this compound on Lymphocyte Populations

TreatmentAnimal ModelCell TypeObservationReference
Low-dose this compoundHuman (in vitro)CD4+ and CD8+ T-cellsInhibition of proliferation[3][13][14]
This compoundMouseT-cell subsetsReduction in activated/cycling T-cells[4]
This compoundHuman (in vivo)T-helper 1 (Th1) cellsRestoration of decreased Th1 subsets upon MTX withdrawal[15]
This compoundRatLymphocyte subsetsAlterations in peripheral blood lymphocyte light scatter characteristics indicative of activation status[16]

Flow Cytometry Analysis of Lymphocyte Subsets

To investigate the cellular mechanisms of this compound-induced immunosuppression, flow cytometry can be used to quantify changes in lymphocyte populations in peripheral blood or lymphoid organs of transplanted animals.

Protocol Outline:

  • Sample Collection: At selected time points post-transplantation, collect peripheral blood or harvest spleens and lymph nodes from both this compound-treated and control animals.

  • Cell Preparation: Prepare single-cell suspensions from the collected tissues. For blood, perform red blood cell lysis.

  • Antibody Staining: Stain the cells with a panel of fluorescently-labeled antibodies specific for different lymphocyte markers (e.g., CD3, CD4, CD8, CD25, FoxP3 for regulatory T-cells, and activation markers like CD69 or Ki67).[17][18][19]

  • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis: Analyze the flow cytometry data to determine the percentages and absolute numbers of different lymphocyte subsets in each treatment group.

Conclusion

This compound is an effective immunosuppressive agent in rodent models of solid organ and skin transplantation. Its well-characterized mechanism of action and the availability of established protocols make it a valuable tool for studying the immunology of transplant rejection and for the preclinical evaluation of novel immunomodulatory therapies. The protocols and data presented in these application notes provide a foundation for researchers to design and execute robust in vivo studies utilizing this compound.

References

Troubleshooting & Optimization

Technical Support Center: Managing Methotrexate-Induced Hepatotoxicity in Long-Term Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing methotrexate (MTX)-induced hepatotoxicity in long-term experimental models.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular mechanisms underlying long-term this compound-induced hepatotoxicity?

A1: Long-term administration of this compound can lead to liver injury through a multi-faceted mechanism. The primary driver is the accumulation of this compound polyglutamates (MTX-PGs), which are metabolites of MTX.[1] This accumulation triggers a cascade of detrimental cellular events:

  • Oxidative Stress: MTX-PGs inhibit dihydrofolate reductase, leading to a depletion of tetrahydrofolate. This process can increase the production of reactive oxygen species (ROS) and suppress antioxidant response elements.[1][2][3] The resulting oxidative stress causes lipid peroxidation and damages hepatocytes.[1]

  • Inflammation: MTX-PGs can activate pro-inflammatory signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, and increase the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), IL-1β, and IL-12.[1]

  • Apoptosis: The induction of oxidative stress and inflammation can lead to hepatocyte apoptosis (programmed cell death), which is often mediated by the activation of caspase-3.[1][4]

  • Fibrosis: Chronic hepatocyte injury and inflammation can activate hepatic stellate cells (HSCs).[2] Activated HSCs are the primary source of extracellular matrix proteins, and their sustained activation leads to the excessive deposition of collagen and other matrix components, resulting in liver fibrosis and potentially cirrhosis.[2][5] this compound can also induce endoplasmic reticulum (ER) stress in HSCs, further contributing to their activation.[2][6]

Q2: What are the key risk factors for developing this compound-induced hepatotoxicity in experimental subjects?

A2: Several factors can increase the susceptibility to MTX-induced liver damage. These should be carefully considered and controlled for in experimental designs:

  • Pre-existing Liver Conditions: Subjects with underlying liver diseases, such as non-alcoholic fatty liver disease (NAFLD), are at a heightened risk.[5][7] MTX can exacerbate the progression of NAFLD to non-alcoholic steatohepatitis (NASH) with fibrosis.[1][5]

  • Obesity and Diabetes: These conditions are often associated with NAFLD and can increase the risk of developing significant liver fibrosis during long-term MTX treatment.[5][8]

  • Alcohol Consumption: Concurrent alcohol use is a significant risk factor that can potentiate the hepatotoxic effects of this compound.[5]

  • Lack of Folate Supplementation: Inadequate folate levels can exacerbate the toxic effects of MTX.[5]

  • Cumulative Dose: While the direct correlation is debated, higher cumulative doses of this compound have been associated with an increased risk of fibrosis.[5][9]

Q3: How can I monitor for this compound-induced hepatotoxicity during a long-term study?

A3: A multi-pronged approach to monitoring is recommended, combining biochemical assays, histological analysis, and non-invasive imaging.

  • Biochemical Monitoring: Regularly monitor serum levels of liver enzymes, including alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[2][9] Persistent elevations are an indicator of liver injury.[9] Serum albumin levels should also be monitored, as a decrease can indicate impaired liver function.[9]

  • Histological Assessment: Liver biopsy remains the gold standard for assessing the extent of liver damage, including steatosis, inflammation, fibrosis, and cirrhosis.[8][9]

  • Non-Invasive Methods: Several non-invasive techniques are available to assess liver fibrosis:

    • Transient Elastography (FibroScan): This technique measures liver stiffness, which correlates with the degree of fibrosis.[10][11]

    • Serum Biomarkers: Panels of serum markers, such as the Enhanced Liver Fibrosis (ELF) test (which includes hyaluronic acid, tissue inhibitor of metalloproteinase 1, and aminoterminal propeptide of type III procollagen) or FibroSURE/FibroTest, can provide an indication of fibrosis.[9][10] The procollagen III peptide (P3NP) is another useful marker.[9]

Troubleshooting Guides

Issue 1: Unexpectedly high variability in liver enzyme levels across experimental animals.
Possible Cause Troubleshooting Step
Inconsistent Dosing or Administration Ensure precise and consistent dosing for all animals. For oral administration, verify complete ingestion. For parenteral routes, ensure proper injection technique.
Underlying Subclinical Liver Conditions Screen animals for baseline liver health before initiating the study. Exclude animals with pre-existing liver abnormalities.
Genetic Variability Use a genetically homogenous animal strain to minimize inter-individual differences in drug metabolism and susceptibility to toxicity.
Differences in Diet or Environmental Factors Standardize housing conditions, diet, and water access for all animals to minimize environmental variables that could affect liver function.
Issue 2: Discrepancy between liver enzyme levels and histological findings.
Possible Cause Troubleshooting Step
Transient Enzyme Elevation Liver enzyme elevations can be transient.[12] Correlate the timing of blood collection with the dosing schedule. Consider serial measurements to establish a trend.
Sampling Error in Liver Biopsy Liver fibrosis can be unevenly distributed. Ensure that the biopsy sample is of adequate size and representative of the entire liver.
Early Stage of Fibrosis In the early stages, fibrosis may be present without significant elevations in liver enzymes. Rely on more sensitive markers of fibrosis if early detection is critical.
Adaptive Response The liver may exhibit an adaptive response to low-dose MTX, with initial enzyme elevations that normalize over time despite ongoing low-level injury.

Experimental Protocols

Protocol 1: Induction of this compound-Induced Hepatotoxicity in a Rodent Model
  • Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.

  • This compound Administration: A single intraperitoneal (i.p.) injection of this compound at a dose of 20 mg/kg is often used to induce acute hepatotoxicity.[4] For chronic models mimicking long-term use, lower doses (e.g., 2.5-5 mg/kg) can be administered intraperitoneally or orally 2-3 times a week for several weeks (e.g., 4-8 weeks).

  • Monitoring:

    • Collect blood samples weekly via tail vein or retro-orbital sinus for measurement of serum ALT, AST, and albumin.

    • Monitor body weight and general health status of the animals.

  • Endpoint Analysis:

    • At the end of the study period, euthanize the animals and collect liver tissue.

    • Fix a portion of the liver in 10% neutral buffered formalin for histological analysis (H&E staining for general morphology, Masson's trichrome or Sirius red staining for collagen deposition to assess fibrosis).

    • Snap-freeze another portion of the liver in liquid nitrogen for subsequent biochemical assays (e.g., measurement of oxidative stress markers like malondialdehyde and glutathione, and antioxidant enzyme activities like superoxide dismutase and catalase) and molecular analyses (e.g., gene expression of pro-inflammatory and pro-fibrotic markers).

Protocol 2: In Vitro Assessment of this compound-Induced Hepatotoxicity in HepaRG Cells
  • Cell Culture: Culture HepaRG cells, a human-derived hepatic cell line, according to the supplier's recommendations. Differentiate the cells into a hepatocyte-like phenotype before treatment.

  • This compound Treatment: Expose the differentiated HepaRG cells to varying concentrations of this compound (e.g., 1-100 µM) for different time points (e.g., 24, 48, 72 hours).

  • Cytotoxicity Assays:

    • Measure cell viability using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Functional Assays:

    • Assess hepatocyte function by measuring albumin and urea secretion into the culture medium.

  • Mechanistic Studies:

    • Oxidative Stress: Measure intracellular ROS production using fluorescent probes like DCFH-DA.

    • Apoptosis: Assess apoptosis by TUNEL staining or flow cytometry analysis of Annexin V/Propidium Iodide stained cells.

    • Gene and Protein Expression: Analyze the expression of genes and proteins involved in oxidative stress, inflammation, and fibrosis using qPCR, Western blotting, or ELISA.

Quantitative Data Summary

Table 1: Incidence of Elevated Liver Enzymes and Histological Findings in Patients on Long-Term this compound Therapy

Study PopulationIncidence of Elevated Liver EnzymesPrevalence of Mild Fibrosis (Post-MTX)Prevalence of Severe Fibrosis/Cirrhosis (Post-MTX)Reference
Rheumatoid Arthritis13 per 100 patient-years (cumulative incidence of 31% in the first 3 years)15.3%1.8%[12][13]
Psoriatic ArthritisLimited data, but serial elevations are associated with liver pathology.9.9%2.8%[12][13]

Table 2: Monitoring Recommendations for this compound-Induced Hepatotoxicity

Guideline SourceMonitoring FrequencyKey Recommendations
American Academy of DermatologyLow-Risk Patients: LFTs monthly for the first 6 months, then every 2-3 months. Liver biopsy considered after a cumulative dose of 3.5-4.0 g. High-Risk Patients: Pre-treatment liver biopsy. Biopsy after every 1.0-1.5 g cumulative dose.Risk stratification is a key component.[5][8][9]
American College of RheumatologyLFTs every 4-8 weeks for the first 3 months, then every 8-12 weeks. Liver biopsy is not routinely recommended based on cumulative dose alone.Emphasis on monitoring LFTs and adjusting therapy based on their levels.[9]
FDA Drug LabelHematology at least monthly. Renal and liver function every 1-2 months.Recommends baseline and regular monitoring of blood counts and organ function.[14]

Signaling Pathways and Experimental Workflows

MTX_Hepatotoxicity_Pathway MTX This compound MTX_PG This compound Polyglutamates MTX->MTX_PG Metabolism DHFR_Inhibition Dihydrofolate Reductase Inhibition MTX_PG->DHFR_Inhibition Inhibits Inflammation Inflammation (NF-κB, TNF-α, IL-6) MTX_PG->Inflammation Induces ER_Stress ER Stress in HSCs MTX_PG->ER_Stress Induces ROS_Generation Increased Reactive Oxygen Species (ROS) DHFR_Inhibition->ROS_Generation Leads to Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Hepatocyte_Injury Hepatocyte Injury & Apoptosis Lipid_Peroxidation->Hepatocyte_Injury HSC_Activation Hepatic Stellate Cell Activation Hepatocyte_Injury->HSC_Activation Triggers Inflammation->Hepatocyte_Injury Inflammation->HSC_Activation Fibrosis Liver Fibrosis HSC_Activation->Fibrosis Leads to ER_Stress->HSC_Activation

Caption: Signaling pathway of this compound-induced hepatotoxicity.

Experimental_Workflow start Start: Animal Model Selection (e.g., Wistar Rat) acclimatization Acclimatization & Baseline Assessment (Blood sample, Body Weight) start->acclimatization treatment This compound Administration (e.g., 20 mg/kg i.p.) acclimatization->treatment monitoring In-life Monitoring (Weekly Blood Samples, Clinical Observations) treatment->monitoring endpoint Study Endpoint (e.g., 4 weeks) monitoring->endpoint euthanasia Euthanasia & Tissue Collection endpoint->euthanasia histology Histopathological Analysis (H&E, Masson's Trichrome) euthanasia->histology biochemistry Biochemical Assays (ALT, AST, Oxidative Stress Markers) euthanasia->biochemistry molecular Molecular Analysis (qPCR, Western Blot) euthanasia->molecular data_analysis Data Analysis & Interpretation histology->data_analysis biochemistry->data_analysis molecular->data_analysis

Caption: Experimental workflow for a rodent model of MTX hepatotoxicity.

References

Technical Support Center: Mitigation of Methotrexate-Induced Nausea and Vomiting (MTX-INV)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments on methotrexate-induced nausea and vomiting (MTX-INV).

Troubleshooting Guides

Issue: High variability in emetic response in animal models.

Question: We are observing significant animal-to-animal variability in the emetic/nausea response to this compound in our preclinical studies. How can we reduce this variability?

Answer:

High variability is a common challenge in preclinical emesis research. Here are several factors to consider and steps to take for troubleshooting:

  • Animal Model Selection:

    • Species: Ferrets and dogs are considered the gold-standard models for emesis studies as they possess a vomiting reflex.[1][2] Rats and mice do not vomit but exhibit "pica," the consumption of non-nutritive substances like kaolin, which is used as a proxy for nausea.[3][4] Ensure the chosen species is appropriate for your research question (emesis vs. nausea).

    • Strain and Supplier: Different strains of the same species can exhibit different sensitivities to emetogenic stimuli. It is crucial to use a consistent strain from a reputable supplier to minimize genetic variability.

  • Experimental Conditions:

    • Acclimatization: Ensure a sufficient acclimatization period for the animals to their housing and experimental conditions before the study begins. Stress can significantly impact gastrointestinal function and emetic responses.

    • Dosing: this compound administration, particularly the route and vehicle, should be consistent across all animals. Intravenous (IV) administration of 2.5 mg/kg has been shown to reliably induce delayed emesis in dogs.[5][6]

    • Fasting/Feeding Schedule: Standardize the feeding schedule, as the presence of food in the stomach can influence the emetic threshold.

  • Data Collection:

    • Observer Training: Ensure all personnel responsible for observing and scoring emetic events (retching, vomiting) or pica behavior are thoroughly trained and use a standardized scoring system to minimize inter-observer variability.

    • Blinding: Whenever possible, the experimenter observing the animals and analyzing the data should be blinded to the treatment groups to prevent bias.

Issue: Difficulty in assessing nausea in rodent models.

Question: Our research focuses on the nausea component of MTX-INV, and we are using a rat model. What are the best practices for reliably assessing nausea-like behavior?

Answer:

Assessing nausea in non-vomiting species like rats is challenging, but pica behavior is a widely used surrogate endpoint.[3]

  • Pica Measurement (Kaolin Consumption):

    • Baseline Measurement: It is essential to measure baseline kaolin and food consumption for several days before administering this compound to establish a stable baseline for each animal.

    • Accurate Quantification: To accurately measure kaolin intake, provide it in a form that minimizes spillage (e.g., pelleted kaolin in a hopper).[3] Spilled kaolin should be collected from a tray beneath the cage, dried, and weighed to correct the consumption data.[7]

    • Interpretation: An increase in kaolin consumption post-methotrexate administration is indicative of a nausea-like state.[8][9]

  • Conditioned Taste Aversion (CTA): CTA is another behavioral paradigm to assess malaise and nausea. In this model, animals learn to associate a novel taste with the unpleasant effects of a drug and will subsequently avoid that taste.

  • Limitations: It is important to acknowledge that pica and CTA are indirect measures of nausea.[10] Therefore, it is advisable to use multiple behavioral endpoints in conjunction with physiological measures where possible.

Frequently Asked Questions (FAQs)

Q1: What are the primary signaling pathways involved in this compound-induced nausea and vomiting?

A1: The primary signaling pathways implicated in chemotherapy-induced nausea and vomiting, including that from this compound, involve the activation of serotonin (5-HT3) and substance P (neurokinin-1 or NK1) receptors.[11]

  • Peripheral Pathway (Acute Phase): Chemotherapeutic agents can cause the release of serotonin from enterochromaffin cells in the gastrointestinal tract. Serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the brainstem, triggering the vomiting reflex.[12][13]

  • Central Pathway (Delayed Phase): Substance P, released in the brainstem, binds to NK1 receptors in key areas like the nucleus tractus solitarius and the chemoreceptor trigger zone, leading to delayed nausea and vomiting.[14][15] this compound is known to induce delayed emesis.[5][6]

  • Receptor Crosstalk: There is evidence of "crosstalk" between the 5-HT3 and NK1 receptor signaling pathways, which may contribute to the overall emetic response.[16][17][18]

Q2: Why are 5-HT3 receptor antagonists, like ondansetron, sometimes ineffective against MTX-INV?

A2: While 5-HT3 receptor antagonists are effective against acute chemotherapy-induced emesis, their efficacy against delayed emesis, which is characteristic of this compound, can be limited.[5][6]

  • Mechanism of Delayed Emesis: The delayed phase of emesis is thought to be more heavily mediated by the substance P/NK1 receptor pathway rather than the serotonin/5-HT3 pathway.[18]

  • Clinical and Preclinical Evidence: Studies in dogs have shown that ondansetron alone is not very effective at inhibiting this compound-induced delayed emesis.[6][19] Clinical studies in pediatric patients receiving high-dose this compound also reported poor control of nausea and vomiting despite prophylaxis with 5-HT3 antagonists.[20]

Q3: What is the role of folic acid supplementation in mitigating MTX-INV?

A3: Folic acid supplementation is a common strategy to reduce the side effects of this compound, including nausea and vomiting.[21][22]

  • Mechanism: this compound is a folate antagonist. It is believed that some of its side effects are due to folate depletion.[22] Supplementing with folic acid helps to replenish folate levels, thereby reducing toxicity.

  • Efficacy: A systematic review has shown that folate supplementation significantly reduces gastrointestinal side effects, such as nausea and vomiting (Odds Ratio 0.71), in patients with rheumatoid arthritis receiving this compound.[23]

  • Administration: Folic acid is typically given once weekly, on a different day than the this compound dose, to avoid potential interference with this compound's therapeutic efficacy.[22]

Q4: Which anti-emetic agents show the most promise for MTX-INV in preclinical and clinical studies?

A4: Combination therapy and agents targeting the NK1 receptor have shown significant promise.

  • NK1 Receptor Antagonists: Given the role of substance P in delayed emesis, NK1 receptor antagonists (e.g., aprepitant) are a logical choice. The addition of aprepitant to standard anti-emetic regimens has been shown to reduce the need for rescue anti-emetics in patients receiving high-dose this compound.[1]

  • Combination Therapy: In a dog model of this compound-induced emesis, the combination of ondansetron and dexamethasone was more effective than either agent alone.[5]

  • Second-Generation 5-HT3 Antagonists: Palonosetron, a second-generation 5-HT3 antagonist, has a unique pharmacological profile and has shown efficacy against both acute and delayed emesis.[16][18] This may be due to its ability to inhibit the crosstalk between 5-HT3 and NK1 receptors.[10][17]

  • Other 5-HT3 Antagonists: Granisetron has been shown to be superior to prochlorperazine for this compound-induced nausea and vomiting in patients with inflammatory arthritis.[24]

Quantitative Data Summary

Table 1: Efficacy of Interventions for this compound-Induced Nausea and Vomiting

InterventionModel/PopulationOutcomeEfficacyCitation(s)
Folic Acid SupplementationPatients with Rheumatoid ArthritisReduction in Nausea and VomitingOdds Ratio: 0.71[23]
Granisetron (1 mg) vs. Prochlorperazine (10 mg)Patients with Inflammatory ArthritisCompletion of 8-week study7/7 on Granisetron vs. 1/6 on Prochlorperazine[24]
Ondansetron + DexamethasoneDog ModelInhibition of Delayed EmesisMore effective than either agent alone[5]
OndansetronDog ModelInhibition of Delayed EmesisNot effective[6][19]
Standard Prophylaxis (5-HT3 antagonist +/- dexamethasone)Pediatric Patients (High-Dose MTX)Complete Nausea Control (Delayed Phase)30%[20]

Experimental Protocols

Protocol 1: this compound-Induced Delayed Emesis in a Dog Model

This protocol is adapted from studies demonstrating delayed emesis in dogs following this compound administration.[5][6]

  • Animals: Use healthy adult beagle dogs of either sex. House them individually with free access to water.

  • Acclimatization: Allow at least a one-week acclimatization period before the experiment.

  • Fasting: Fast the dogs for 12-18 hours before this compound administration, with water available ad libitum.

  • This compound Administration: Administer this compound at a dose of 2.5 mg/kg intravenously (i.v.).

  • Observation: Continuously monitor the dogs for 72 hours post-administration for signs of emesis (retching and vomiting). A video recording system is recommended for accurate quantification.

  • Scoring: Record the number of retches and vomits for each animal. The onset of the first emetic episode is typically in the delayed phase (20-24 hours post-MTX).[25]

  • Anti-emetic Testing: To test the efficacy of a novel anti-emetic, administer the compound at predetermined time points after this compound. For example, a 5-HT3 antagonist like ondansetron (1 mg/kg, i.v.) or a corticosteroid like dexamethasone (2.5 mg/kg, i.v.) can be administered at 8, 24, and 48 hours post-methotrexate.[5]

Protocol 2: Assessment of Nausea (Pica) in a Rat Model

This protocol is based on established methods for inducing and quantifying pica in rats.[3][8]

  • Animals: Use adult male Sprague-Dawley or Wistar rats. House them individually in cages that allow for the collection of spillage.

  • Acclimatization and Baseline: For at least 7 days before the experiment, provide the rats with pre-weighed amounts of standard chow and kaolin pellets. Measure the consumption of both, as well as any spillage, every 24 hours to establish a stable baseline.

  • This compound/Emetogen Administration: Administer this compound or another emetogenic agent (e.g., cisplatin at 6 mg/kg, intraperitoneally) to induce pica.[3] Include a vehicle-control group.

  • Data Collection: For at least 48 hours after administration, continue to measure kaolin and food consumption daily.

  • Calculation of Kaolin Intake:

    • Kaolin Intake (g) = (Initial weight of kaolin) - (Final weight of kaolin) - (Weight of spilled kaolin).

  • Analysis: Compare the kaolin intake in the this compound-treated group to their own baseline and to the vehicle-control group. A significant increase in kaolin consumption indicates a nausea-like state.

Protocol 3: c-Fos Immunohistochemistry for Neuronal Activation in the Brainstem

This protocol outlines the general steps for detecting c-Fos protein, a marker of neuronal activation, in the brainstem following an emetic stimulus.[26][27][28]

  • Stimulation and Perfusion: Administer the emetic stimulus (e.g., this compound). At the time of peak neuronal activation (typically 90-120 minutes post-stimulus), deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).[27][28]

  • Tissue Processing:

    • Dissect the brain and post-fix it in 4% PFA overnight at 4°C.

    • Transfer the brain to a 30% sucrose solution in PBS for cryoprotection.

    • Section the brainstem (e.g., 40-50 µm thick sections) using a cryostat or vibratome.

  • Immunohistochemistry:

    • Wash sections in PBS.

    • Perform antigen retrieval if necessary.

    • Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature.

    • Incubate the sections with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) overnight at 4°C.

    • Wash the sections and incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1-2 hours at room temperature.

    • Incubate with an avidin-biotin complex (ABC) reagent.

    • Visualize the c-Fos positive cells using a chromogen like 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.

  • Analysis:

    • Mount the stained sections onto slides, dehydrate, and coverslip.

    • Using a microscope, identify and count the c-Fos positive nuclei in specific brainstem regions associated with emesis, such as the nucleus tractus solitarius (NTS), area postrema (AP), and dorsal motor nucleus of the vagus (DMNV).[26]

    • Compare the number of c-Fos positive cells between the emetogen-treated and control groups.

Visualizations

G cluster_peripheral Peripheral (GI Tract) cluster_central Central (Brainstem) MTX This compound EC_Cell Enterochromaffin Cell MTX->EC_Cell induces release SubstanceP Substance P MTX->SubstanceP induces release in CNS Serotonin Serotonin (5-HT) EC_Cell->Serotonin HT3R 5-HT3 Receptor Serotonin->HT3R binds to Vagal_Afferent Vagal Afferent Nerve NTS Nucleus Tractus Solitarius (NTS) Vagal_Afferent->NTS signals to HT3R->Vagal_Afferent activates VC Vomiting Center NTS->VC AP_CTZ Area Postrema / Chemoreceptor Trigger Zone AP_CTZ->VC Emesis Nausea & Vomiting VC->Emesis NK1R NK1 Receptor SubstanceP->NK1R binds to NK1R->NTS activates NK1R->AP_CTZ activates

Caption: Overview of peripheral and central pathways in MTX-INV.

G cluster_workflow Experimental Workflow: Assessing Anti-Emetic Efficacy start Select Animal Model (e.g., Dog, Ferret, Rat) acclimatize Acclimatization & Baseline Measurement (e.g., Pica) start->acclimatize grouping Randomize into Groups (Vehicle, MTX, MTX + Test Compound) acclimatize->grouping administer Administer Treatments grouping->administer observe Behavioral Observation (Emesis counts / Kaolin intake) administer->observe tissue Tissue Collection (Optional) (e.g., Brainstem for c-Fos) observe->tissue if applicable analyze Data Analysis (Statistical Comparison) observe->analyze tissue->analyze end Determine Efficacy analyze->end

Caption: A typical experimental workflow for evaluating anti-emetics.

G cluster_5HT3 5-HT3 Receptor Signaling cluster_NK1 NK1 Receptor Signaling Serotonin Serotonin (5-HT) HT3R 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->HT3R Ca_influx Ca²⁺ Influx HT3R->Ca_influx CaMKII CaMKII Activation Ca_influx->CaMKII ERK ERK1/2 Signaling CaMKII->ERK Emesis_5HT3 Emesis ERK->Emesis_5HT3 Crosstalk Crosstalk ERK->Crosstalk SubstanceP Substance P NK1R NK1 Receptor (G-protein coupled) SubstanceP->NK1R PKC PKC/PI3K Activation NK1R->PKC Akt_ERK Akt / ERK1/2 Signaling PKC->Akt_ERK Emesis_NK1 Emesis Akt_ERK->Emesis_NK1 Akt_ERK->Crosstalk

Caption: Downstream signaling of 5-HT3 and NK1 receptors in emesis.

References

Optimizing methotrexate dosage to minimize adverse effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize methotrexate (MTX) dosage and minimize adverse effects during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a folate antagonist that primarily works by inhibiting the enzyme dihydrofolate reductase (DHFR).[1][2] This enzyme is crucial for converting dihydrofolate to tetrahydrofolate, a key component in the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA.[1][3] By blocking this pathway, this compound interferes with DNA synthesis, repair, and cellular replication, making it particularly effective against rapidly proliferating cells like cancer cells and inflammatory cells.[1] In the context of autoimmune diseases like rheumatoid arthritis, MTX is also thought to exert its anti-inflammatory effects through mechanisms such as the promotion of adenosine release, which has potent anti-inflammatory properties.[2][4]

Q2: What are the most common adverse effects associated with this compound administration in a research setting?

A2: The most frequently observed adverse effects are gastrointestinal (e.g., nausea, vomiting, mucosal ulcers, and loss of appetite), hepatotoxicity (elevated liver enzymes), and myelosuppression (anemia, leukopenia).[5][6][7] Other potential side effects include stomatitis, fatigue, and alopecia.[7] Many of these effects are dose-dependent and often manageable with appropriate supportive care and monitoring.[6][8]

Q3: How can folic acid supplementation mitigate this compound-induced adverse effects?

A3: Folic acid supplementation is a standard practice to reduce the incidence and severity of this compound's side effects.[4] It helps to replenish the folate stores that are depleted by this compound, thereby protecting healthy cells.[5] Studies have shown that folic acid can significantly lower the risk of gastrointestinal issues and mouth sores by as much as 79%.[4] It can also help to reduce hepatotoxicity.[5] Typically, folic acid is administered at least 24 hours after the this compound dose to avoid interfering with its efficacy.[4]

Q4: What is the rationale for switching from oral to subcutaneous administration of this compound?

A4: Switching from oral to subcutaneous (SC) administration can be beneficial for several reasons. Firstly, SC this compound has higher bioavailability, meaning more of the drug is absorbed and utilized by the body, which can lead to a better therapeutic response at the same or even lower doses.[9][10] Secondly, it can significantly reduce gastrointestinal side effects, which are common with the oral formulation.[4][9] This route is often considered when there is an inadequate response to oral MTX or when gastrointestinal intolerance is a limiting factor.[11]

Troubleshooting Guides

Issue 1: High Incidence of Gastrointestinal Distress in an Animal Study

Possible Cause: The dose of this compound may be too high for the chosen administration route, or the formulation may be causing local irritation.

Troubleshooting Steps:

  • Dose Reduction: Consider a dose de-escalation study to identify the maximum tolerated dose with an acceptable side-effect profile.

  • Split Dosing: For oral administration, splitting the total weekly dose into two administrations 12 hours apart may alleviate gastrointestinal symptoms.[4]

  • Route of Administration Change: Switch from oral to subcutaneous or intramuscular injection to bypass the gastrointestinal tract, which can eliminate GI distress.[4][9]

  • Folic Acid Supplementation: Ensure adequate folic acid is being co-administered, as it is known to reduce GI side effects.[4]

Issue 2: Elevated Liver Enzymes Observed in Bloodwork

Possible Cause: this compound-induced hepatotoxicity is a known adverse effect.[5]

Troubleshooting Steps:

  • Confirm with Repeat Testing: Re-measure liver function tests (LFTs) to confirm the elevation.

  • Dose Adjustment: A temporary reduction in the this compound dose or a temporary cessation of treatment may be necessary.[6] In many cases, liver enzymes return to normal levels after dose reduction.[12]

  • Investigate Concomitant Medications: Review all other administered compounds for potential hepatotoxicity. For instance, concurrent use of nonsteroidal anti-inflammatory drugs (NSAIDs) can increase the risk.[7]

  • Baseline Assessment: Always perform a baseline assessment of liver function before initiating a this compound regimen to identify pre-existing conditions.[13]

Issue 3: Inconsistent Efficacy at a Given Dose

Possible Cause: Variability in drug absorption, especially with oral administration, can lead to inconsistent plasma concentrations.

Troubleshooting Steps:

  • Pharmacokinetic Analysis: Conduct a pharmacokinetic study to assess the absorption and bioavailability of the current formulation and administration route.

  • Switch to Parenteral Administration: Changing to a subcutaneous or intravenous route will ensure 100% bioavailability and more consistent drug exposure.[9]

  • Evaluate for Drug Interactions: Assess whether any other substances administered could be interfering with this compound absorption or metabolism.

Data Presentation

Table 1: Recommended Starting Dosages and Escalation for Different Indications

IndicationStarting DosageRouteEscalation StrategyMaximum Recommended Dose
Rheumatoid Arthritis 7.5 - 15 mg once weekly[5][10]Oral, SC, or IMIncrease by 2.5 - 5 mg every 2-6 weeks based on response[11]20-30 mg/week[9][10]
Psoriasis 10 - 25 mg once weekly[5]IM or IVAdjust gradually to achieve optimal clinical response[14]25 mg/week[14][15]
Polyarticular Juvenile Idiopathic Arthritis (pJIA) 10 mg/m² once weekly[5]SC or IMEscalate to achieve optimal response[14]30 mg/m²/week[14][15]
Acute Lymphoblastic Leukemia (ALL) - Maintenance 20 mg/m² once weekly[15]OralDose adjusted based on ANC and platelet counts[15]Varies based on protocol
High-Dose MTX (e.g., Osteosarcoma) 1,000 - 8,000 mg/m²[15]IV InfusionAdministered with leucovorin rescue[15]Varies based on protocol

Table 2: Monitoring Parameters and Frequency

ParameterBaselineInitial Phase (First 1-2 months)Stable Phase
Complete Blood Count (CBC) with differential and platelets Yes[13]Every 2-4 weeks[16]Every 1-3 months[10][13]
Liver Function Tests (ALT, AST, Albumin) Yes[13]Every 2-4 weeks[16]Every 1-3 months[10][13]
Renal Function Tests (Creatinine) Yes[13]Every 1-2 months[13]Every 1-3 months[10]
Chest X-ray Yes[13]As clinically indicatedAs clinically indicated

Experimental Protocols

Protocol: Evaluation of this compound Efficacy and Toxicity in a Collagen-Induced Arthritis (CIA) Mouse Model
  • Animal Model: DBA/1 mice, 8-10 weeks old.

  • Induction of Arthritis: Emulsify bovine type II collagen in Complete Freund's Adjuvant and administer as an intradermal injection at the base of the tail on day 0. On day 21, administer a booster injection of type II collagen in Incomplete Freund's Adjuvant.

  • Treatment Groups:

    • Vehicle control (e.g., sterile saline).

    • This compound (e.g., 1 mg/kg, 3 mg/kg, 10 mg/kg) administered subcutaneously once weekly, starting from the day of the booster injection.

    • This compound groups co-administered with folic acid (e.g., 1 mg/kg) 24 hours after each MTX dose.

  • Efficacy Assessment:

    • Monitor clinical signs of arthritis (paw swelling, erythema, joint stiffness) three times a week using a standardized scoring system.

    • Measure paw thickness using digital calipers.

    • At the end of the study, collect joint tissues for histological analysis of inflammation, cartilage damage, and bone erosion.

  • Toxicity Assessment:

    • Monitor body weight three times a week.

    • At the end of the study, collect blood via cardiac puncture for a complete blood count and analysis of liver enzymes (ALT, AST).

    • Perform a gross necropsy and collect liver tissue for histopathological examination.

Mandatory Visualization

Methotrexate_Mechanism_of_Action MTX This compound DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits Adenosine Increased Extracellular Adenosine MTX->Adenosine Promotes THF Tetrahydrofolate (THF) DHF Dihydrofolate (DHF) DHF->THF Conversion DNA_Synthesis DNA Synthesis (Purines, Pyrimidines) THF->DNA_Synthesis Required for Cell_Proliferation Inhibition of Cell Proliferation Anti_Inflammatory Anti-inflammatory Effects Adenosine->Anti_Inflammatory Leads to

Caption: this compound's dual mechanism of action.

MTX_Dosage_Optimization_Workflow Start Initiate Low-Dose Oral this compound Assess_Response Assess Clinical Response and Tolerability (3-6 weeks) Start->Assess_Response Adequate_Response Adequate Response & Tolerable Side Effects Assess_Response->Adequate_Response Yes Inadequate_Response Inadequate Response or Intolerable Side Effects Assess_Response->Inadequate_Response No Continue_Monitor Continue and Monitor Adequate_Response->Continue_Monitor Troubleshoot Troubleshoot Side Effects Inadequate_Response->Troubleshoot Increase_Dose Increase Dose Troubleshoot->Increase_Dose If response is inadequate Switch_Route Switch to Subcutaneous Administration Troubleshoot->Switch_Route If GI side effects Assess_Again Re-assess Response and Tolerability Increase_Dose->Assess_Again Switch_Route->Assess_Again Success Optimal Dose Achieved Assess_Again->Success Yes Failure Consider Alternative Therapy Assess_Again->Failure No

Caption: Workflow for optimizing this compound dosage.

References

Technical Support Center: The Impact of Renal Function on Methotrexate Clearance and Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the critical relationship between renal function and the clearance and toxicity of methotrexate (MTX). Understanding this interaction is paramount for safe and effective experimental design and drug development.

Frequently Asked Questions (FAQs)

Q1: How does impaired renal function affect this compound clearance?

A: Impaired renal function significantly reduces the clearance of this compound, leading to its accumulation in the body and an increased risk of toxicity.[1][2] this compound is primarily eliminated by the kidneys[1]. Therefore, any decline in renal function, as indicated by a decreased glomerular filtration rate (GFR) or creatinine clearance (CLCR), will result in delayed drug elimination.[3] Studies have shown a direct correlation between this compound clearance and creatinine clearance[3][4]. As renal function declines, the elimination half-life of this compound increases substantially.[3]

Q2: What are the primary mechanisms of this compound-induced nephrotoxicity?

A: this compound can induce kidney damage through several mechanisms:

  • Precipitation in Renal Tubules: At high concentrations, particularly in acidic urine, this compound and its metabolite, 7-hydroxythis compound (7-OH-MTX), can precipitate within the renal tubules, leading to physical obstruction and tubular injury.[2][5][6]

  • Direct Tubular Toxicity: this compound can be directly toxic to the renal tubular cells.[5][6][7]

  • Afferent Arteriolar Vasoconstriction: this compound can cause vasoconstriction of the afferent arterioles in the glomeruli, reducing renal blood flow and perfusion[5].

Q3: Are there established guidelines for adjusting this compound dosage in patients with renal impairment?

A: Yes, several guidelines recommend dose adjustments for this compound in the presence of renal impairment. While specific recommendations may vary, a general approach involves reducing the dose based on the severity of renal dysfunction, typically measured by GFR or creatinine clearance. For example, a 50% dose reduction is often suggested for patients with a GFR between 30 and 60 ml/min.[1] For severe impairment (GFR < 30 ml/min), withholding the drug until renal function improves is often advised.[1][8]

Q4: What are the common signs of this compound toxicity associated with renal impairment?

A: Delayed clearance of this compound due to renal impairment can lead to a range of systemic toxicities, including:

  • Myelosuppression (Bone Marrow Suppression): A decrease in the production of blood cells, leading to anemia, leukopenia, and thrombocytopenia.[1][5]

  • Mucositis: Inflammation and ulceration of the mucous membranes, particularly in the mouth and gastrointestinal tract.[1][8]

  • Hepatotoxicity (Liver Damage): Elevated liver enzymes and potential for more severe liver injury.[1][6]

  • Gastrointestinal Toxicity: Nausea, vomiting, and diarrhea.[5][9]

  • Neurotoxicity: Central nervous system effects, though less common.[5]

  • Worsening Renal Function: A dangerous cycle where this compound-induced nephrotoxicity further impairs its own clearance, exacerbating toxicity.[8]

Q5: What experimental models are used to study this compound-induced nephrotoxicity?

A: Animal models, particularly rats and mice, are commonly used to investigate the mechanisms of this compound-induced kidney injury and to evaluate potential protective agents.[10][11][12][13] In these models, researchers can administer this compound at various doses and assess renal function through biochemical markers (e.g., serum creatinine, BUN) and histopathological examination of kidney tissue.[11][13] These models allow for the study of molecular pathways involved in toxicity, such as oxidative stress, inflammation, and apoptosis.[12]

Troubleshooting Guides

Issue 1: Unexpectedly high plasma this compound concentrations in experimental subjects.

Possible Cause:

  • Underlying Renal Impairment: The most likely cause is reduced renal function in the experimental animals, leading to decreased this compound clearance.[1]

  • Dehydration: Inadequate hydration can reduce renal blood flow and glomerular filtration, impairing this compound excretion.[2]

  • Concurrent Medication: Co-administration of drugs that affect renal function or compete for tubular secretion (e.g., NSAIDs, penicillins, probenecid) can increase this compound levels.[6][7]

  • Urine pH: Acidic urine can promote the precipitation of this compound in the renal tubules, leading to obstruction and reduced clearance.[2][5]

Troubleshooting Steps:

  • Assess Renal Function: Before and during the experiment, monitor renal function parameters such as serum creatinine and creatinine clearance.[14][15]

  • Ensure Adequate Hydration: Provide sufficient fluid intake to maintain good urine output.[8]

  • Review Concomitant Medications: Carefully consider all other substances being administered to the subjects and their potential for drug interactions with this compound.

  • Monitor and Adjust Urine pH: Consider alkalinizing the urine (pH > 7.0) with sodium bicarbonate to enhance the solubility and excretion of this compound.[8]

Issue 2: Evidence of renal toxicity (e.g., elevated serum creatinine) after this compound administration.

Possible Cause:

  • High this compound Dose: The administered dose may be too high for the subject's renal clearance capacity.[6]

  • Pre-existing Renal Vulnerability: The subject may have had subclinical renal dysfunction that was exacerbated by this compound.

  • Delayed this compound Clearance: As described in Issue 1, various factors can lead to prolonged exposure to high concentrations of the drug, causing direct tubular damage and precipitation.[5]

Troubleshooting Steps:

  • Monitor this compound Levels: Regularly measure plasma this compound concentrations to assess for delayed clearance. Delayed clearance is often defined as a concentration >1 µmol/L at 48 hours or >0.1 µmol/L at 72 hours after administration.[5]

  • Leucovorin Rescue: If high this compound levels persist, administer leucovorin (folinic acid) rescue. Leucovorin bypasses the metabolic block caused by this compound, protecting healthy cells from toxicity. Higher or more frequent doses of leucovorin may be necessary in the setting of renal impairment.[8]

  • Discontinue or Reduce Dose: In subsequent experiments, consider reducing the this compound dose or discontinuing its use in subjects with compromised renal function.[1]

  • Supportive Care: Provide supportive measures such as hydration and urine alkalinization to promote this compound excretion.[8]

Data Presentation

Table 1: Impact of Renal Function on this compound Pharmacokinetics
Creatinine Clearance (CLCR) GroupTotal MTX Clearance (ml/min)Free MTX Clearance (ml/min)Elimination Half-life (hours)
Group 1 (< 45 ml/min)6411822.7
Group 2 (45-60 ml/min)9216313.5
Group 3 (61-80 ml/min)9617112.0
Group 4 (> 80 ml/min)11520611.0

Data summarized from a study in rheumatoid arthritis patients.[3]

Table 2: Guideline-Based this compound Dose Adjustments for Renal Impairment
Glomerular Filtration Rate (GFR) / Creatinine Clearance (CLCR)Recommended Dose Adjustment
GFR 60-80 ml/min25% dose reduction[8]
GFR 30-59 ml/min50% dose reduction[1][8]
GFR < 30 ml/minConsider withholding this compound[1][8]
CLCR < 20 ml/minAvoid use[2][8]

Experimental Protocols

Protocol 1: Measurement of Total this compound Concentration in Plasma by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general outline for determining total this compound concentrations in plasma samples. Specific parameters may need optimization based on the available equipment and reagents.

1. Sample Preparation: a. To 200 µL of plasma, add 500 µL of acetonitrile to precipitate proteins.[16] b. Vortex the mixture for 2 minutes and then centrifuge at 10,000 x g for 5 minutes.[16] c. Transfer 500 µL of the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 50°C.[16] d. Reconstitute the residue in a suitable mobile phase (e.g., 200 µL of deionized water) for injection into the HPLC system.[16]

2. HPLC Analysis: a. Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector is required. b. Column: A C18 reverse-phase column is typically used. c. Mobile Phase: The composition of the mobile phase will vary, but it often consists of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). d. Detection: this compound can be detected by UV absorbance at approximately 303 nm. Alternatively, post-column derivatization and fluorometric detection can enhance sensitivity.[17]

3. Quantification: a. Prepare a calibration curve using standard solutions of this compound of known concentrations. b. The concentration of this compound in the plasma samples is determined by comparing their peak areas to the calibration curve.

Protocol 2: Induction of this compound Nephrotoxicity in a Rat Model

This protocol describes a general method for inducing nephrotoxicity in rats to study its mechanisms and potential treatments.

1. Animal Model: a. Use adult male Wistar or Sprague-Dawley rats. b. Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

2. This compound Administration: a. A single intraperitoneal (IP) injection of this compound at a dose of 20 mg/kg is commonly used to induce acute nephrotoxicity.[12]

3. Experimental Groups: a. Control Group: Receives a vehicle injection (e.g., normal saline). b. This compound Group: Receives the this compound injection. c. Treatment Group(s): Receive the potential protective agent before and/or after this compound administration.

4. Monitoring and Sample Collection: a. Monitor the animals for clinical signs of toxicity. b. Collect blood samples at specified time points (e.g., 24, 48, 72 hours) after this compound injection to measure serum creatinine and blood urea nitrogen (BUN) levels. c. At the end of the experiment, euthanize the animals and collect kidney tissues for histopathological examination and biochemical analysis (e.g., oxidative stress markers, inflammatory cytokines).[12]

Visualizations

cluster_0 Renal Function cluster_1 This compound Clearance cluster_2 Systemic Effects Normal Renal Function Normal Renal Function Normal MTX Clearance Normal MTX Clearance Normal Renal Function->Normal MTX Clearance Promotes Impaired Renal Function Impaired Renal Function Decreased MTX Clearance Decreased MTX Clearance Impaired Renal Function->Decreased MTX Clearance Causes Therapeutic Effect Therapeutic Effect Normal MTX Clearance->Therapeutic Effect Leads to Increased Toxicity Increased Toxicity Decreased MTX Clearance->Increased Toxicity Results in

Caption: Relationship between renal function, this compound clearance, and systemic effects.

Start Start Administer MTX Administer MTX Start->Administer MTX Monitor Renal Function Monitor Renal Function Administer MTX->Monitor Renal Function Normal Function Normal Function Monitor Renal Function->Normal Function Normal Impaired Function Impaired Function Monitor Renal Function->Impaired Function Impaired Monitor MTX Levels Monitor MTX Levels Normal Function->Monitor MTX Levels Impaired Function->Monitor MTX Levels Therapeutic Levels Therapeutic Levels Monitor MTX Levels->Therapeutic Levels Therapeutic Toxic Levels Toxic Levels Monitor MTX Levels->Toxic Levels Toxic End End Therapeutic Levels->End Administer Leucovorin Administer Leucovorin Toxic Levels->Administer Leucovorin Administer Leucovorin->Monitor MTX Levels

Caption: Experimental workflow for monitoring this compound therapy and managing toxicity.

High-Dose MTX High-Dose MTX Precipitation in Tubules Precipitation in Tubules High-Dose MTX->Precipitation in Tubules Direct Tubular Toxicity Direct Tubular Toxicity High-Dose MTX->Direct Tubular Toxicity Afferent Arteriolar Vasoconstriction Afferent Arteriolar Vasoconstriction High-Dose MTX->Afferent Arteriolar Vasoconstriction Renal Tubular Obstruction Renal Tubular Obstruction Precipitation in Tubules->Renal Tubular Obstruction Acute Kidney Injury Acute Kidney Injury Direct Tubular Toxicity->Acute Kidney Injury Reduced Renal Perfusion Reduced Renal Perfusion Afferent Arteriolar Vasoconstriction->Reduced Renal Perfusion Renal Tubular Obstruction->Acute Kidney Injury Reduced Renal Perfusion->Acute Kidney Injury Decreased MTX Clearance Decreased MTX Clearance Acute Kidney Injury->Decreased MTX Clearance Systemic Toxicity Systemic Toxicity Decreased MTX Clearance->Systemic Toxicity

Caption: Signaling pathway of this compound-induced nephrotoxicity.

References

Technical Support Center: Drug Interactions Affecting Methotrexate Efficacy and Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying drug interactions with methotrexate (MTX).

Troubleshooting Guides

Issue: Unexpectedly high this compound toxicity in an in vivo animal study.

Possible Cause: Co-administration of a drug that inhibits this compound elimination.

Troubleshooting Steps:

  • Review Co-administered Agents: Identify all compounds administered to the animals, including anesthetics, analgesics, and vehicle components.

  • Investigate Potential Interactions: Research whether any of the co-administered agents are known to interact with this compound. Pay close attention to drugs that affect renal function or are substrates/inhibitors of transporters involved in MTX disposition.[1][2]

  • Analyze Pharmacokinetic Data: If plasma samples were collected, analyze them to determine if this compound clearance was delayed or its exposure (AUC) was increased compared to control animals receiving only this compound.

  • Assess Renal Function: Evaluate markers of renal function (e.g., serum creatinine, BUN) in the study animals to determine if nephrotoxicity is a contributing factor.[3]

  • Refine Experimental Protocol: If an interaction is identified, consider replacing the interacting drug with an alternative that has a lower potential for interaction. For example, if a proton pump inhibitor (PPI) was used, a histamine H2 blocker could be an alternative.[4]

Issue: Inconsistent results in an in vitro transporter assay investigating this compound uptake.

Possible Cause: Variability in experimental conditions or cell line characteristics.

Troubleshooting Steps:

  • Verify Cell Line Integrity: Confirm the identity and purity of the cell line. Ensure consistent expression of the transporter of interest (e.g., OAT1, OAT3, BCRP) across different passages.

  • Standardize Assay Conditions:

    • Buffer Composition: Ensure the pH and composition of the assay buffer are consistent across all experiments.

    • Temperature: Maintain a constant and optimal temperature during incubation.

    • Incubation Time: Use a consistent and appropriate incubation time that falls within the linear range of uptake.

  • Quality Control of Reagents: Use high-purity this compound and test compounds. Verify the concentration of all stock solutions.

  • Include Appropriate Controls:

    • Vector Control: Use a cell line that does not express the transporter of interest to determine non-specific uptake.

    • Positive Control Inhibitor: Include a known inhibitor of the transporter to confirm assay functionality.

  • Assess Cell Viability: Perform a cell viability assay to ensure that the observed effects are not due to cytotoxicity of the test compounds.

Frequently Asked Questions (FAQs)

Q1: Which classes of drugs are most commonly reported to interact with this compound?

A1: The most frequently cited drug classes that interact with this compound are:

  • Nonsteroidal Anti-inflammatory Drugs (NSAIDs): Such as ibuprofen, naproxen, and aspirin.[1][5]

  • Proton Pump Inhibitors (PPIs): Including omeprazole, pantoprazole, and esomeprazole.[4]

  • Antibiotics: Particularly penicillins (e.g., amoxicillin, piperacillin) and sulfonamides (e.g., trimethoprim-sulfamethoxazole).[6][7]

  • Other drugs: Including probenecid and certain anticonvulsants.[3]

Q2: What is the primary mechanism by which these drugs increase this compound toxicity?

A2: The primary mechanism is the reduction of this compound's renal clearance.[2] This can occur through several processes:

  • Competition for Renal Transporters: Many drugs, including NSAIDs and penicillins, are also substrates for the organic anion transporters (OATs) in the kidneys that are responsible for actively secreting this compound into the urine.[6]

  • Inhibition of Efflux Transporters: Proton pump inhibitors can inhibit the Breast Cancer Resistance Protein (BCRP), an efflux transporter in the renal tubules, leading to decreased this compound excretion.[8][9]

  • Reduced Renal Blood Flow: NSAIDs can decrease renal blood flow, which can indirectly reduce the glomerular filtration and tubular secretion of this compound.

  • Displacement from Plasma Proteins: Some drugs can displace this compound from its binding sites on plasma proteins, increasing the concentration of free, pharmacologically active this compound.[1]

Q3: Are there quantitative data available on the impact of these interactions on this compound pharmacokinetics?

A3: Yes, several studies have quantified the effects of interacting drugs on this compound pharmacokinetics. The tables below summarize some of these findings.

Data Presentation

Table 1: Effect of Nonsteroidal Anti-inflammatory Drugs (NSAIDs) on this compound Pharmacokinetics

Interacting Drug ClassPharmacokinetic ParameterMagnitude of ChangeReference
NSAIDs (general)Area Under the Curve (AUC)Significantly increased (Combined standardized mean difference: 0.73)[5]
NSAIDs (general)Total ClearanceSignificantly decreased (Combined standardized mean difference: -0.80)[5]
NSAIDs (general)Renal ClearanceSignificantly decreased (Combined standardized mean difference: -0.76)[5]

Table 2: Effect of Proton Pump Inhibitors (PPIs) on this compound and 7-Hydroxythis compound Pharmacokinetics

Interacting DrugPharmacokinetic ParameterMagnitude of ChangeReference
Pantoprazole7-Hydroxythis compound AUC~70% higher[4]
Pantoprazole7-Hydroxythis compound Half-lifeDoubled[4]
PPIs (general)Delayed MTX EliminationOdds Ratio: 2.65[9]

Table 3: Effect of Penicillins on this compound Pharmacokinetics

Interacting DrugPharmacokinetic ParameterMagnitude of ChangeReference
PiperacillinThis compound ClearanceDelayed elimination[6]
AmoxicillinThis compound Plasma ConcentrationIncreased[10]

Experimental Protocols

1. In Vitro Drug Interaction Study: Transporter Inhibition Assay

This protocol describes a general method for assessing the inhibitory potential of a test compound on BCRP-mediated this compound transport using a Caco-2 cell monolayer system.

  • Cell Culture: Caco-2 cells overexpressing BCRP are cultured on permeable supports (e.g., Transwell® inserts) until a confluent monolayer is formed, typically for 21 days.

  • Transport Assay:

    • The cell monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • The transport experiment is initiated by adding this compound (as the substrate) with and without the test compound (the potential inhibitor) to the basolateral chamber. The apical chamber contains transport buffer.

    • Samples are collected from the apical chamber at various time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of this compound in the samples is quantified using a validated analytical method such as HPLC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. A decrease in the Papp of this compound in the presence of the test compound indicates inhibition of BCRP-mediated transport. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of transport) can be determined by testing a range of inhibitor concentrations.[11]

2. In Vivo Drug Interaction Study: Animal Model

This protocol outlines a general approach for evaluating the effect of a co-administered drug on the pharmacokinetics of this compound in a rodent model.

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Drug Administration:

    • Animals are divided into at least two groups: a control group receiving this compound alone and a test group receiving this compound plus the interacting drug.

    • This compound is administered, typically via intravenous or intraperitoneal injection.

    • The interacting drug is administered according to its known pharmacokinetic properties to ensure its presence at the site of interaction when this compound is being eliminated.

  • Sample Collection: Blood samples are collected at multiple time points after this compound administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) via a cannulated vessel or tail vein.

  • Sample Analysis: Plasma is separated from the blood samples, and the concentration of this compound is determined using a validated analytical method (e.g., HPLC).

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as AUC, clearance, volume of distribution, and half-life for both groups. A statistically significant decrease in clearance and increase in AUC in the test group compared to the control group indicates a drug interaction.[12][13]

3. Analytical Method: Quantification of this compound in Plasma by HPLC

This is a representative protocol for the determination of this compound concentrations in plasma samples.

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard.

    • Precipitate proteins by adding an organic solvent (e.g., acetonitrile or methanol) or an acid (e.g., trichloroacetic acid).

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and inject a portion into the HPLC system.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1 mL/min.

    • Detection: UV detection at a wavelength of approximately 303-313 nm.

  • Quantification: The concentration of this compound in the samples is determined by comparing the peak area of this compound to that of the internal standard and using a standard curve prepared with known concentrations of this compound.

Mandatory Visualization

Methotrexate_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Intracellular MTX_extracellular This compound (extracellular) Transporter Folate Transporters (e.g., RFC1) MTX_extracellular->Transporter Uptake MTX_intracellular This compound (intracellular) Transporter->MTX_intracellular DHFR Dihydrofolate Reductase (DHFR) MTX_intracellular->DHFR Inhibits THF Tetrahydrofolate (THF) DHFR->THF Product DHF Dihydrofolate (DHF) DHF->DHFR Substrate Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis THF->Thymidylate_Synthesis DNA_RNA_Synthesis DNA & RNA Synthesis Purine_Synthesis->DNA_RNA_Synthesis Thymidylate_Synthesis->DNA_RNA_Synthesis Cell_Replication Inhibition of Cell Replication DNA_RNA_Synthesis->Cell_Replication Required for

Caption: Mechanism of action of this compound.

Methotrexate_Drug_Interactions cluster_0 Renal Tubule Cell cluster_1 Interacting Drugs MTX_blood This compound (Blood) OAT Organic Anion Transporters (OAT1/3) MTX_blood->OAT Uptake MTX_intracellular This compound (Intracellular) OAT->MTX_intracellular BCRP BCRP MTX_intracellular->BCRP Efflux MTX_urine This compound (Urine) BCRP->MTX_urine NSAIDs NSAIDs NSAIDs->OAT Inhibit Penicillins Penicillins Penicillins->OAT Inhibit PPIs Proton Pump Inhibitors (PPIs) PPIs->BCRP Inhibit

Caption: Transporter-mediated drug interactions with this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on incorporating folate supplementation to mitigate methotrexate (MTX)-related side effects in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound causes side effects, and how does folate supplementation help?

A1: this compound's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for converting dihydrofolate (DHF) to the biologically active tetrahydrofolate (THF)[1][2]. THF is essential for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA, as well as for the methylation of various molecules[1][3][4]. By blocking DHFR, this compound depletes intracellular THF pools, leading to an effective folate deficiency that particularly affects rapidly dividing cells, such as those in the gastrointestinal tract and bone marrow[2]. This disruption of cellular replication and metabolic processes results in common side effects like mucosal ulcers, gastrointestinal intolerance, and myelosuppression[2][5]. Folate supplementation provides an exogenous source of folate, which helps to replenish the depleted THF stores, thereby reducing the toxicity of this compound in healthy tissues[5][6].

Q2: What is the difference between folic acid and folinic acid (leucovorin), and which should be used in our experiments?

A2: Folic acid is a synthetic, oxidized form of folate that requires conversion by DHFR to become metabolically active[7][8]. Folinic acid (also known as leucovorin) is a reduced form of folate (5-formyl-THF) that is downstream of the DHFR-catalyzed step[7][8]. This means folinic acid can be readily converted to other active THF derivatives without the need for DHFR, effectively bypassing the metabolic block imposed by this compound[7][8].

For routine supplementation to prevent side effects during low-dose this compound therapy, folic acid is generally preferred due to its lower cost and demonstrated efficacy in reducing side effects without compromising the therapeutic effects of this compound[2][7][9]. Folinic acid is typically reserved for "rescue" therapy after high-dose this compound administration or in cases of acute this compound toxicity, as its ability to bypass the DHFR block can potentially interfere with this compound's efficacy if used improperly[4][7].

Q3: Can folate supplementation interfere with the efficacy of this compound in our disease model?

A3: This is a critical consideration in experimental design. The available evidence from clinical studies in rheumatoid arthritis suggests that appropriate doses of folic acid do not significantly reduce the efficacy of low-dose this compound[10][11][12][13]. The anti-inflammatory effects of low-dose this compound are thought to be mediated, at least in part, through mechanisms other than folate antagonism, such as the promotion of adenosine release[1][6]. However, high doses of folinic acid have been associated with a reduction in this compound efficacy[7]. Therefore, it is crucial to carefully titrate the dose of folate supplementation in your specific experimental model to find a balance between reducing toxicity and maintaining efficacy.

Q4: When should folate be administered in relation to the this compound dose in our experimental protocol?

A4: To avoid potential competition for cellular uptake, it is generally recommended to administer folic acid on a different day than this compound[7]. A common practice is to give folic acid 24 to 48 hours after the this compound dose[14]. Daily folic acid supplementation is also an option, with the recommendation to skip the dose on the day of this compound administration[7]. The optimal timing may vary depending on the experimental model and the specific research question.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
High incidence of animal mortality or severe weight loss despite folate supplementation. 1. The dose of folic acid may be insufficient for the dose of this compound used. 2. The timing of folate administration may not be optimal. 3. The experimental animals may have a pre-existing folate deficiency.1. Increase the dose of folic acid incrementally and monitor for improved outcomes. 2. Adjust the timing of folic acid administration relative to the this compound dose (e.g., administer 24 hours post-MTX). 3. Ensure the animal diet is replete with folate or consider a pre-treatment period with folic acid supplementation.
Variable or inconsistent reduction in this compound-related side effects. 1. Inconsistent dosing or administration of folic acid. 2. Differences in the baseline folate status of the experimental subjects. 3. The specific side effect being measured may be less responsive to folate supplementation.1. Ensure accurate and consistent administration of both this compound and folic acid. 2. Measure baseline folate levels in plasma or red blood cells to account for variability. 3. Some studies suggest that while folate is effective against liver and gastrointestinal side effects, its effect on others may be less pronounced[10].
Loss of this compound efficacy observed after introducing folate supplementation. 1. The dose of folate supplementation may be too high, particularly if using folinic acid. 2. The form of folate used (folinic acid vs. folic acid) may be inappropriate for the experimental goals.1. Reduce the dose of folate supplementation. 2. If using folinic acid for routine supplementation, consider switching to folic acid. Reserve folinic acid for high-dose this compound rescue protocols.

Quantitative Data Summary

The following tables summarize data from clinical trials on the effect of folate supplementation on this compound-related side effects.

Table 1: Effect of Folic Acid vs. Placebo on this compound Side Effects

Side EffectFolic Acid GroupPlacebo GroupRelative Risk Reduction
Gastrointestinal (Nausea/Vomiting) 26% of patients35% of patients26%[5][15]
Elevated Liver Enzymes 4.8% of patients20.8% of patients76.9%[5][15]
Patient Withdrawal due to Side Effects 15% of patients30% of patients61%[15]

Table 2: Comparison of Folic Acid and Folinic Acid Supplementation

OutcomeFolic Acid Group (1 mg/day)Folinic Acid Group (2.5 mg/week)Placebo Group
Toxicity-Related MTX Discontinuation 17%12%38%[10]
Incidence of Elevated Liver Enzymes Significantly lower than placeboSignificantly lower than placeboBaseline

Experimental Protocols

Protocol 1: Evaluating the Efficacy of Folic Acid Supplementation in a Rodent Model of this compound-Induced Gastrointestinal Toxicity

  • Animal Model: Male Wistar rats (200-250g).

  • Acclimatization: House animals in standard conditions for one week prior to the experiment.

  • Grouping:

    • Group A: Control (vehicle only).

    • Group B: this compound only (20 mg/kg, single intraperitoneal injection).

    • Group C: this compound (20 mg/kg) + Folic Acid (1 mg/kg, oral gavage).

  • Procedure:

    • Administer folic acid or vehicle to the respective groups for 5 consecutive days.

    • On day 3, administer a single intraperitoneal injection of this compound or saline to the respective groups, 2 hours after the oral gavage.

    • Monitor animals daily for weight loss and clinical signs of toxicity.

    • On day 6, euthanize animals and collect intestinal tissue for histological analysis (e.g., villus height, crypt depth) and biochemical assays (e.g., myeloperoxidase activity as a marker of inflammation).

  • Outcome Measures:

    • Percentage of weight loss.

    • Histological scoring of intestinal damage.

    • Myeloperoxidase activity in intestinal tissue homogenates.

Visualizations

Signaling Pathways and Workflows

Methotrexate_Folate_Pathway cluster_folate_cycle Folate Metabolic Cycle cluster_supplementation Supplementation DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purines Purine Synthesis THF->Purines Pyrimidines Pyrimidine Synthesis THF->Pyrimidines Folic_Acid Folic Acid (supplement) Folic_Acid->DHF Folinic_Acid Folinic Acid (supplement) Folinic_Acid->THF Bypasses DHFR MTX This compound (MTX) MTX->DHF Inhibits DHFR Experimental_Workflow start Start: Animal Acclimatization grouping Randomize into Groups: 1. Control 2. MTX only 3. MTX + Folic Acid start->grouping treatment Administer Folic Acid/Vehicle (Days 1-5) Administer MTX/Saline (Day 3) grouping->treatment monitoring Daily Monitoring: - Weight Loss - Clinical Signs treatment->monitoring euthanasia Euthanasia & Tissue Collection (Day 6) monitoring->euthanasia analysis Analysis: - Histology - Biochemical Assays euthanasia->analysis end End: Data Interpretation analysis->end

References

Technical Support Center: Adjusting Methotrexate Dosage in Patients with Genetic Polymorphisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the pharmacogenetics of methotrexate (MTX).

Frequently Asked Questions (FAQs)

Q1: Which genetic polymorphisms are most critical to consider when investigating this compound response and toxicity?

A1: The most extensively studied polymorphisms are in genes central to the folate pathway, upon which this compound acts. These include:

  • MTHFR (Methylenetetrahydrofolate Reductase): Primarily the C677T (rs1801133) and A1298C (rs1801131) single nucleotide polymorphisms (SNPs). The 677T allele is associated with reduced enzyme activity, which can lead to increased MTX toxicity.[1][2][3][4][5][6]

  • TYMS (Thymidylate Synthase): Polymorphisms in the thymidylate synthase gene, a direct target of MTX, can influence treatment efficacy.[7] A variable number tandem repeat (VNTR) of a 28-bp sequence in the promoter enhancer region is of particular interest, with the triple repeat (3R) allele being linked to higher TYMS expression and potentially reduced MTX efficacy compared to the double repeat (2R) allele.[7][8][9][10]

  • SLC19A1 (Solute Carrier Family 19 Member 1): This gene encodes the reduced folate carrier 1 (RFC-1), the primary transporter of this compound into cells. The G80A (rs1051266) SNP is the most studied variant, and its impact on MTX transport and clinical outcomes is an active area of research, with some studies suggesting an association with toxicity.[11][12][13][14][15]

Q2: What is the general consensus on the clinical utility of genotyping for these polymorphisms?

A2: Currently, there is no universal consensus to mandate pharmacogenetic testing for routine MTX dose adjustments. While numerous studies have shown associations between these polymorphisms and MTX toxicity or efficacy, the results are often inconsistent across different populations and disease contexts (e.g., rheumatoid arthritis vs. acute lymphoblastic leukemia).[16][17][18][19] Factors such as ethnicity, diet, and concomitant medications can also influence MTX outcomes.[16] Therefore, while genotyping can provide valuable insights in a research setting, its clinical application is still under investigation and not yet standard practice.

Q3: How do MTHFR polymorphisms, specifically C677T, influence this compound toxicity?

A3: The MTHFR C677T polymorphism results in an alanine-to-valine substitution in the MTHFR enzyme, leading to reduced enzymatic activity and stability. This impairment in the folate cycle can lead to an accumulation of homocysteine and a depletion of downstream folate metabolites. In the context of this compound therapy, this reduced MTHFR function is thought to exacerbate the antifolate effects of the drug, leading to an increased risk of toxicities such as hepatotoxicity, myelosuppression, and mucositis.[2][4][5] Meta-analyses have shown that individuals with the 677TT genotype have a significantly higher risk of overall MTX toxicity.[1][2][20]

Q4: Can folic acid supplementation modify the impact of these genetic polymorphisms on this compound toxicity?

A4: Yes, folic acid supplementation is a standard practice to mitigate the adverse effects of this compound. For patients with MTHFR variants that reduce enzyme function, folic acid supplementation is particularly important. It helps to replenish the folate pool, thereby potentially counteracting the increased toxicity risk associated with these polymorphisms. One meta-analysis found that the association between the MTHFR677TT genotype and MTX toxicity was still significant even in patients taking folate supplements.[20]

Troubleshooting Guides

Issue 1: Inconsistent or conflicting results in association studies between genetic polymorphisms and MTX outcomes.

  • Problem: Your study fails to replicate previously reported associations between a specific polymorphism (e.g., MTHFR C677T) and MTX toxicity, or your results contradict the literature.

  • Possible Causes & Solutions:

    • Population Stratification: Genetic allele frequencies can vary significantly across different ethnic populations. Ensure your patient cohort is ethnically homogeneous or that your statistical analysis accounts for potential population stratification. The influence of a particular SNP on MTX response can be population-dependent.[2]

    • Sample Size and Statistical Power: Small sample sizes may lack the statistical power to detect modest genetic effects. Consider conducting a power analysis to determine the required sample size for your study. Meta-analyses often provide more robust evidence by pooling data from multiple smaller studies.[1]

    • Heterogeneity in Clinical Factors: Differences in disease type (e.g., rheumatoid arthritis vs. cancer), MTX dosage, duration of treatment, and concomitant medications can all confound the results of pharmacogenetic studies.[16] Standardize these variables as much as possible in your study design and analysis.

    • Gene-Gene and Gene-Environment Interactions: The effect of a single polymorphism may be modulated by other genetic variants or by environmental factors such as diet (especially folate intake). Consider analyzing haplotypes or performing interaction analyses to explore these complex relationships.[1]

Issue 2: Ambiguous genotyping results for TYMS tandem repeats.

  • Problem: Gel electrophoresis of PCR products for the TYMS 28-bp tandem repeat polymorphism shows unclear banding patterns, making it difficult to distinguish between 2R/2R, 2R/3R, and 3R/3R genotypes.

  • Possible Causes & Solutions:

    • PCR Optimization: The high GC content of the TYMS promoter region can make PCR amplification challenging. Optimize your PCR conditions, including the use of a high-fidelity polymerase, GC-enhancers in the PCR buffer, and appropriate annealing temperatures.

    • Electrophoresis Resolution: Standard agarose gels may not provide sufficient resolution to clearly separate the 2R (smaller) and 3R (larger) alleles. Use a high-resolution medium such as polyacrylamide gel electrophoresis (PAGE) or capillary electrophoresis for better separation of the PCR products.[9]

    • Allelic Dropout: In heterozygous individuals, one allele may amplify preferentially over the other, leading to misinterpretation of the genotype. Redesigning primers or adjusting PCR conditions may help to mitigate this issue.

    • Confirmation by Sequencing: In cases of persistent ambiguity, Sanger sequencing of the PCR product is the gold standard for confirming the genotype.

Issue 3: Discrepancy between this compound plasma levels and observed toxicity.

  • Problem: A patient exhibits signs of this compound toxicity despite having plasma MTX levels within the expected therapeutic range.

  • Possible Causes & Solutions:

    • Intracellular this compound-Polyglutamate Levels: The therapeutic and toxic effects of this compound are primarily mediated by its intracellular polyglutamated forms (MTX-PGs), which have a longer intracellular half-life than the parent drug. Plasma MTX levels may not accurately reflect the intracellular accumulation of MTX-PGs. Genetic polymorphisms in genes like GGH (gamma-glutamyl hydrolase) can affect the breakdown of MTX-PGs.

    • Metabolite Activity: The primary metabolite of this compound, 7-hydroxythis compound (7-OH-MTX), has lower pharmacological activity but can contribute to nephrotoxicity at high concentrations by precipitating in the renal tubules. Consider measuring 7-OH-MTX levels in addition to the parent drug.

    • Genetic Predisposition: The patient may carry genetic variants in folate pathway genes (MTHFR, TYMS) or transporter genes (SLC19A1) that increase their sensitivity to this compound, even at standard plasma concentrations.[12][13]

    • Drug-Drug Interactions: Concomitant administration of drugs such as proton pump inhibitors, NSAIDs, or certain antibiotics can interfere with this compound elimination, leading to increased toxicity without a proportional increase in steady-state plasma levels.

Data Presentation

Table 1: Association of MTHFR C677T Polymorphism with this compound Toxicity

ComparisonToxicity TypePatient PopulationOdds Ratio (95% CI)p-valueReference
TT vs. CC+CTOverall ToxicityRheumatoid Arthritis1.62 (1.19 - 2.20)0.002[20]
TT vs. CC+CTOverall Toxicity (East Asians)Rheumatoid Arthritis1.58 (1.08 - 2.33)0.020[20]
TT vs. CC+CTAny Adverse EffectsRheumatoid Arthritis1.72 (1.13 - 2.61)0.012[20]
T-allele vs. C-alleleOverall ToxicityRheumatoid Arthritis1.71 (1.32 - 2.21)<0.001[1]
TT vs. CCLiver Toxicity (Grade 3-4)Osteosarcoma (Asians)2.11 (1.06 - 4.21)0.011[2]
TT/TC vs. CCMucositis (Grade 3-4)Osteosarcoma2.97 (1.48 - 5.96)0.002[2]

Table 2: Association of TYMS Tandem Repeat Polymorphism with this compound Response in Rheumatoid Arthritis

ComparisonEndpointOdds Ratio (95% CI)p-valueReference
3R/3R vs. 2R/2R + 2R/3RNon-response2.34 (1.28 - 4.28)0.005[8]
3R allele carriers vs. 2R/2RNon-response1.96 (1.16 - 3.31)0.011[8]

Table 3: Association of SLC19A1 rs1051266 (G80A) Polymorphism with this compound Toxicity

| Comparison | Toxicity Type | Patient Population | Odds Ratio (95% CI) | p-value | Reference | | :--- | :--- | :--- | :--- | :--- | | AA vs. GG+GA | Toxic Liver Disease | Pediatric ALL | 5.27 (1.21 - 22.72) | 0.032 |[21] | | GA vs. GG | Hepatic Toxicity | Pediatric ALL | Increased Risk (qualitative) | <0.05 |[12] | | GA vs. GG | Relapse | Pediatric ALL | 2.86 (not specified) | - |[11] |

Experimental Protocols

Protocol 1: Genotyping of MTHFR C677T and A1298C Polymorphisms by PCR-RFLP

This protocol describes the genotyping of the two most common MTHFR polymorphisms using Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP).

1. DNA Extraction:

  • Extract genomic DNA from whole blood or saliva samples using a commercially available kit, following the manufacturer's instructions.

  • Quantify the extracted DNA and assess its purity using spectrophotometry (A260/A280 ratio).

2. PCR Amplification:

  • Prepare separate PCR master mixes for the C677T and A1298C polymorphisms.

  • For C677T:

    • Forward Primer: 5'-TGA AGG AGA AGG TGT CTG CGG GA-3'

    • Reverse Primer: 5'-AGG ACG GTG CGG TGA GAG TG-3'

    • Expected PCR product size: 198 bp

  • For A1298C:

    • Forward Primer: 5'-CTT TGG GGA GCT GAA GGA CTA CTA C-3'

    • Reverse Primer: 5'-CAC TTT GTG ACC ATT CCG GTT TG-3'

    • Expected PCR product size: 163 bp

  • PCR Cycling Conditions (for both):

    • Initial denaturation: 95°C for 5 minutes

    • 35 cycles of:

      • Denaturation: 94°C for 30 seconds

      • Annealing: 58°C for 30 seconds

      • Extension: 72°C for 30 seconds

    • Final extension: 72°C for 7 minutes

3. Restriction Enzyme Digestion:

  • For C677T (HinfI digestion):

    • The T allele creates a HinfI recognition site.

    • Set up a 20 µL digestion reaction containing 10 µL of the PCR product, 2 µL of 10x reaction buffer, 0.5 µL of HinfI enzyme, and 7.5 µL of nuclease-free water.

    • Incubate at 37°C for at least 4 hours or overnight.

  • For A1298C (MboII digestion):

    • The C allele abolishes an MboII recognition site.

    • Set up a 20 µL digestion reaction containing 10 µL of the PCR product, 2 µL of 10x reaction buffer, 0.5 µL of MboII enzyme, and 7.5 µL of nuclease-free water.

    • Incubate at 37°C for at least 4 hours or overnight.

4. Gel Electrophoresis and Interpretation:

  • Run the digested products on a 3% agarose gel stained with a DNA-safe stain.

  • Include a DNA ladder for size reference.

  • C677T Genotypes:

    • CC (wild-type): One band at 198 bp (undigested).

    • CT (heterozygous): Three bands at 198 bp, 175 bp, and 23 bp (the 23 bp band may be faint or not visible).

    • TT (homozygous mutant): Two bands at 175 bp and 23 bp.

  • A1298C Genotypes:

    • AA (wild-type): Five bands at 56, 31, 30, 28, and 18 bp (some smaller bands may merge).

    • AC (heterozygous): Six bands at 84, 56, 31, 30, 28, and 18 bp.

    • CC (homozygous mutant): Four bands at 84, 31, 30, and 18 bp.

Protocol 2: Quantification of this compound and 7-Hydroxythis compound in Plasma by LC-MS/MS

This protocol provides a general framework for the simultaneous quantification of this compound and its major metabolite, 7-hydroxythis compound, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Preparation of Standards and Quality Controls:

  • Prepare stock solutions of this compound, 7-hydroxythis compound, and a stable isotope-labeled internal standard (e.g., MTX-d3) in an appropriate solvent (e.g., methanol with 0.1% ammonium hydroxide).[22]

  • Prepare a series of calibration standards and quality control (QC) samples by spiking known concentrations of the analytes and a fixed concentration of the internal standard into drug-free human plasma.

2. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of plasma sample (calibrator, QC, or unknown), add 300 µL of a precipitation solvent (e.g., methanol or acetonitrile) containing the internal standard.[22][23]

  • Vortex the mixture for 3 minutes to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., 13,000 x g) for 5 minutes at room temperature.[23]

  • Transfer the clear supernatant to a new tube or a 96-well plate.

  • The supernatant may be further diluted or directly injected into the LC-MS/MS system.[22]

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a C18 reverse-phase column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile).

  • Tandem Mass Spectrometry (MS/MS):

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) to detect and quantify the analytes and the internal standard.

    • Example MRM transitions:

      • This compound: m/z 455.2 → 308.1[22][24]

      • 7-Hydroxythis compound: m/z 471.1 → 324.1[22][24]

      • MTX-d3 (Internal Standard): m/z 458.2 → 311.2[25]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Use a linear regression model with appropriate weighting to fit the calibration curve.

  • Determine the concentrations of this compound and 7-hydroxythis compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

MTX_Metabolic_Pathway MTX_ext This compound (extracellular) SLC19A1 SLC19A1 (RFC-1) MTX_ext->SLC19A1 MTX_int This compound (intracellular) FPGS FPGS MTX_int->FPGS MTX_PG This compound Polyglutamates (MTX-PGs) GGH GGH MTX_PG->GGH DHFR DHFR MTX_PG->DHFR TYMS TYMS MTX_PG->TYMS DHF Dihydrofolate (DHF) DHF->DHFR THF Tetrahydrofolate (THF) Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Methylene_THF->TYMS MTHFR MTHFR Methylene_THF->MTHFR Methyl_THF 5-Methyl-THF MTR MTR Methyl_THF->MTR dUMP dUMP dUMP->TYMS dTMP dTMP (DNA Synthesis) Homocysteine Homocysteine Homocysteine->MTR Methionine Methionine SLC19A1->MTX_int FPGS->MTX_PG GGH->MTX_int DHFR->THF TYMS->DHF TYMS->dTMP MTHFR->Methyl_THF MTR->THF MTR->Methionine

Caption: this compound metabolic pathway and sites of action.

Experimental_Workflow start Patient Sample (Blood/Saliva) dna_extraction Genomic DNA Extraction start->dna_extraction plasma_sep Plasma Separation start->plasma_sep genotyping Genotyping (e.g., PCR-RFLP, Sequencing) dna_extraction->genotyping genotype_result Genotype Identification (e.g., MTHFR C677T) genotyping->genotype_result data_analysis Data Analysis (Association Study) genotype_result->data_analysis drug_quant MTX & Metabolite Quantification (LC-MS/MS) plasma_sep->drug_quant drug_level Drug Concentration Measurement drug_quant->drug_level drug_level->data_analysis interpretation Interpretation & Dosage Adjustment Recommendation data_analysis->interpretation Dose_Adjustment_Logic start Patient Genotype & Clinical Data risk_assessment Assess Risk of Toxicity/Inefficacy based on Genotype start->risk_assessment low_risk Low Risk Profile (e.g., MTHFR 677CC) risk_assessment->low_risk  No/Low Risk Alleles high_risk High Risk Profile (e.g., MTHFR 677TT) risk_assessment->high_risk High-Risk Alleles   standard_dose Initiate/Continue Standard MTX Dosage low_risk->standard_dose adjust_dose Consider Lower MTX Dose or Increased Monitoring high_risk->adjust_dose monitor Therapeutic Drug Monitoring & Clinical Assessment standard_dose->monitor adjust_dose->monitor

References

Technical Support Center: Troubleshooting Poor Response to Methotrexate in Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, navigating the complexities of methotrexate (MTX) response in rheumatoid arthritis (RA) is a common challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms leading to a poor response to this compound in RA?

A poor response to this compound, the cornerstone therapy for RA, can be attributed to a combination of factors affecting its transport, metabolism, and mechanism of action. Key mechanisms include:

  • Impaired Cellular Uptake: this compound enters cells primarily through the reduced folate carrier 1 (RFC1). Genetic polymorphisms in the SLC19A1 gene, which encodes RFC1, can lead to decreased MTX transport into the cell, reducing its intracellular concentration and efficacy.

  • Enhanced Cellular Efflux: ATP-binding cassette (ABC) transporters, such as ABCB1 and ABCC2, actively pump MTX out of the cell. Overexpression or increased activity of these transporters can lead to a significant reduction in intracellular MTX levels.

  • Altered this compound Metabolism: Inside the cell, MTX is converted to its active form, this compound polyglutamates (MTX-PGs), by the enzyme folylpolyglutamate synthetase (FPGS). This process is crucial for MTX retention and inhibitory activity. Conversely, gamma-glutamyl hydrolase (GGH) removes these glutamate residues, inactivating MTX. Alterations in the activity of these enzymes can shift the balance towards less active MTX.

  • Genetic Variations in the Folate Pathway: The primary target of MTX is dihydrofolate reductase (DHFR), an enzyme essential for folate metabolism and DNA synthesis.[1] Polymorphisms in genes encoding key enzymes in this pathway, such as DHFR, methylenetetrahydrofolate reductase (MTHFR), and thymidylate synthase (TYMS), can impact the efficacy of MTX.[2] For instance, certain MTHFR variants are associated with diminished effectiveness of MTX.[3]

  • Dysregulation of the Adenosine Signaling Pathway: A significant part of MTX's anti-inflammatory effect is mediated by the release of adenosine, which then signals through adenosine receptors (e.g., A2A) to suppress inflammation.[4] Impaired adenosine signaling can therefore contribute to a poor clinical response.

Q2: What biomarkers can predict a patient's response to this compound?

Several biomarkers are being investigated to predict MTX response, although none are yet routinely used in clinical practice for this purpose. These can be broadly categorized as genetic and non-genetic markers.

Biomarker CategorySpecific BiomarkersAssociation with Poor MTX Response
Genetic Markers Polymorphisms in SLC19A1 (RFC1)Certain variants are associated with reduced MTX uptake and poorer response.[3]
Polymorphisms in ABCB1, ABCC2 (ABC transporters)Variants leading to increased efflux are linked to reduced efficacy.[3]
Polymorphisms in MTHFR (e.g., C677T, A1298C)Associated with altered folate metabolism and potentially reduced efficacy and increased toxicity.[3]
Polymorphisms in ATICVariants in this gene, involved in purine biosynthesis, have been linked to MTX response.[5]
Polymorphisms in TYMSVariants can affect thymidylate synthase activity and influence MTX efficacy.[3]
Non-Genetic Markers Red Blood Cell (RBC) MTX-Polyglutamate (MTX-PG) LevelsLower intracellular concentrations of long-chain MTX-PGs are associated with a poorer clinical response.[6]
Serum Cytokine Levels (e.g., IL-6)Higher baseline levels of certain pro-inflammatory cytokines may be associated with a poorer response.
Myeloid-Related Proteins (MRP8/14)Higher pre-treatment levels have been associated with a good response to MTX.[6]
T-cell Subsets (e.g., Regulatory T-cells)Lower pre-treatment levels of regulatory T-cells (Tregs) have been correlated with a good MTX response.[6]

Q3: My in vitro experiments with RA patient-derived synoviocytes show variable responses to this compound. How can I troubleshoot this?

Variability in in vitro responses to MTX can stem from several factors inherent to the patient samples and experimental setup.

  • Patient Heterogeneity: RA is a heterogeneous disease. The synoviocytes you have cultured will reflect the genetic background and disease characteristics of the individual patients, including the polymorphisms mentioned in Q2. It is advisable to genotype the cell lines for key genes in the MTX pathway.

  • Folate Concentration in Culture Media: The concentration of folic acid in your cell culture medium can significantly impact MTX's efficacy. High folate levels can compete with MTX for cellular uptake and antagonize its inhibitory effects on DHFR. Consider using a medium with a physiological folate concentration or testing a range of folate concentrations.

  • Cellular Proliferation Rate: The anti-proliferative effects of MTX are more pronounced in rapidly dividing cells. Ensure that your experimental conditions promote a consistent and relevant rate of synoviocyte proliferation.

  • Duration of MTX Exposure: The conversion of MTX to its active polyglutamated forms is a time-dependent process. Short-term exposure may not be sufficient to observe the full effect of the drug. Consider extending the incubation time with MTX.

  • Assessment of MTX-PG Levels: Directly measuring the intracellular accumulation of MTX-PGs in your cultured synoviocytes can provide a direct readout of MTX uptake and metabolism, helping to explain differential responses.

Q4: What are the primary alternative therapeutic strategies for RA patients who are non-responsive to this compound?

For patients who do not respond adequately to MTX, several alternative and combination therapies are available.

  • Combination Therapy with Conventional Synthetic DMARDs (csDMARDs): Combining MTX with other csDMARDs such as sulfasalazine and hydroxychloroquine ("triple therapy") can be an effective strategy.[7]

  • Leflunomide: This is another csDMARD that can be used as an alternative to MTX.[8][9]

  • Biologic DMARDs (bDMARDs): These are genetically engineered proteins that target specific components of the immune system. They are often used in combination with MTX. Major classes include:

    • TNF inhibitors: (e.g., etanercept, adalimumab, infliximab)[7][8]

    • IL-6 inhibitors: (e.g., tocilizumab, sarilumab)[8]

    • T-cell co-stimulation inhibitors: (e.g., abatacept)[7]

    • B-cell depleting agents: (e.g., rituximab)[7]

  • Targeted Synthetic DMARDs (tsDMARDs): These are small molecules that target intracellular signaling pathways, such as the Janus kinase (JAK) inhibitors (e.g., tofacitinib, baricitinib, upadacitinib).[10]

Experimental Protocols

1. Measurement of this compound Polyglutamates (MTX-PGs) in Erythrocytes by HPLC

This protocol provides a method for the quantification of intracellular MTX-PGs, which can serve as a biomarker for MTX efficacy.

Principle: Intracellular MTX-PGs are extracted from isolated red blood cells (RBCs). The polyglutamate chain can be cleaved to yield the parent MTX, or the individual polyglutamates can be separated and quantified using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.[4][6][7][8]

Methodology:

  • Sample Collection and RBC Isolation:

    • Collect whole blood in EDTA-containing tubes.

    • Centrifuge at 1,500 x g for 10 minutes at 4°C to separate plasma, buffy coat, and RBCs.

    • Carefully aspirate and discard the plasma and buffy coat.

    • Wash the packed RBCs three times with an equal volume of cold phosphate-buffered saline (PBS), centrifuging and aspirating the supernatant after each wash.

    • Store the packed RBC pellet at -80°C until analysis.

  • Extraction of MTX-PGs:

    • Lyse a known volume of the packed RBC pellet by adding 4 volumes of ice-cold deionized water and vortexing.

    • Deproteinize the lysate by adding an equal volume of 0.5 M perchloric acid.

    • Vortex vigorously and incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant containing the MTX-PGs to a new tube.

  • HPLC Analysis:

    • Inject the supernatant onto a C18 reverse-phase HPLC column.

    • Use a gradient elution with a mobile phase consisting of an ammonium acetate buffer and acetonitrile.

    • Employ post-column photo-oxidation to convert MTX-PGs to fluorescent derivatives.

    • Detect the fluorescent products using a fluorescence detector.

    • Quantify the concentration of individual MTX-PGs (MTX-PG1 to MTX-PG7) by comparing the peak areas to a standard curve generated with known concentrations of MTX-PG standards.

2. Genotyping of MTHFR C677T Polymorphism by PCR-RFLP

This protocol describes a common method for identifying the C677T single nucleotide polymorphism (SNP) in the MTHFR gene.

Principle: The C to T substitution at position 677 of the MTHFR gene creates a recognition site for the restriction enzyme HinfI. Polymerase chain reaction (PCR) is used to amplify the region of DNA containing this SNP. The resulting PCR product is then digested with HinfI, and the fragment sizes are analyzed by gel electrophoresis to determine the genotype.[2]

Methodology:

  • DNA Extraction:

    • Extract genomic DNA from whole blood or other cell sources using a commercially available DNA extraction kit.

  • PCR Amplification:

    • Set up a PCR reaction with the following components: genomic DNA, forward and reverse primers flanking the C677T polymorphism, dNTPs, Taq polymerase, and PCR buffer.

    • A typical primer pair for this analysis is:

      • Forward: 5'-TGA AGG AGA AGG TGT CTG CGG GA-3'

      • Reverse: 5'-AGG ACG GTG CGG TGA GAG TG-3'

    • Perform PCR with the following cycling conditions: initial denaturation at 94°C for 5 minutes, followed by 35 cycles of denaturation at 94°C for 30 seconds, annealing at 62°C for 30 seconds, and extension at 72°C for 30 seconds, with a final extension at 72°C for 7 minutes. This will produce a 198 bp PCR product.

  • Restriction Fragment Length Polymorphism (RFLP) Analysis:

    • Digest the 198 bp PCR product with the HinfI restriction enzyme according to the manufacturer's instructions.

    • Incubate the reaction at 37°C for at least 1 hour.

  • Gel Electrophoresis:

    • Separate the digested DNA fragments on a 3% agarose gel stained with ethidium bromide.

    • Visualize the DNA fragments under UV light.

    • Interpret the results based on the fragment sizes:

      • CC genotype (wild-type): One uncut band of 198 bp.

      • TT genotype (homozygous mutant): Two bands of 175 bp and 23 bp.

      • CT genotype (heterozygous): Three bands of 198 bp, 175 bp, and 23 bp.

3. Cytokine Profiling in Serum by ELISA

This protocol outlines a general procedure for measuring the concentration of a specific cytokine (e.g., IL-6) in serum samples from RA patients.

Principle: The enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest is bound between a capture antibody and a detection antibody.[11]

Methodology:

  • Plate Coating:

    • Coat the wells of a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) diluted in a coating buffer.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

    • Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., 1% BSA in PBS).

    • Incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate three times.

    • Add diluted serum samples and a serial dilution of the recombinant cytokine standard to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate three times.

    • Add a biotinylated detection antibody specific for the cytokine to each well.

    • Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate Incubation:

    • Wash the plate three times.

    • Add streptavidin conjugated to an enzyme (e.g., horseradish peroxidase - HRP) to each well.

    • Incubate for 20-30 minutes at room temperature in the dark.

  • Substrate Addition and Signal Detection:

    • Wash the plate five times.

    • Add a substrate solution (e.g., TMB) to each well.

    • Allow the color to develop for 15-30 minutes.

    • Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of the cytokine in the serum samples by interpolating their absorbance values from the standard curve.

Signaling Pathways and Experimental Workflows

MTX_Folate_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MTX_ext This compound RFC1 RFC1 (SLC19A1) MTX_ext->RFC1 Uptake Folate_ext Folate Folate_ext->RFC1 Uptake MTX_int MTX RFC1->MTX_int Folate_int Folate RFC1->Folate_int FPGS FPGS MTX_int->FPGS DHF Dihydrofolate (DHF) Folate_int->DHF DHFR Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate (THF) DHFR->THF Reduction DHF->DHFR TYMS Thymidylate Synthase (TYMS) THF->TYMS ATIC ATIC THF->ATIC MTX_PG MTX-Polyglutamates (Active Form) FPGS->MTX_PG Polyglutamation MTX_PG->DHFR Inhibition GGH GGH MTX_PG->GGH Deglutamation MTX_PG->TYMS Inhibition MTX_PG->ATIC Inhibition GGH->MTX_int dTMP dTMP TYMS->dTMP dUMP dUMP dUMP->TYMS DNA_Synthesis DNA Synthesis & Cell Proliferation dTMP->DNA_Synthesis Purine_Synthesis Purine Synthesis ATIC->Purine_Synthesis Purine_Synthesis->DNA_Synthesis

Caption: this compound's mechanism via the folate pathway.

Adenosine_Signaling MTX This compound AICAR_T AICAR Transformylase (ATIC) MTX->AICAR_T Inhibition AICAR AICAR Accumulation MTX->AICAR Leads to ADA Adenosine Deaminase AICAR->ADA Inhibition Adenosine_inc Increased Extracellular Adenosine AICAR->Adenosine_inc Promotes A2A_Receptor Adenosine A2A Receptor Adenosine_inc->A2A_Receptor Binds to cAMP Increased cAMP A2A_Receptor->cAMP Anti_Inflammatory Anti-inflammatory Effects (e.g., ↓ TNF-α, ↓ IL-6) cAMP->Anti_Inflammatory

Caption: this compound's anti-inflammatory adenosine signaling.

Troubleshooting_Workflow Start Poor MTX Response Observed in Experiment Check_Dose Is MTX dose and administration route optimal? Start->Check_Dose Check_Dose->Start No, optimize dose Check_Adherence Is patient adherence (or in vitro dosing) confirmed? Check_Dose->Check_Adherence Yes Check_Adherence->Start No, address adherence Measure_MTXPG Measure Intracellular MTX-PG Levels Check_Adherence->Measure_MTXPG Yes Low_MTXPG Low MTX-PG Levels? Measure_MTXPG->Low_MTXPG Investigate_Transport Investigate Uptake/Efflux: - Genotype SLC19A1, ABCB1 - Assess transporter expression Low_MTXPG->Investigate_Transport Yes Normal_MTXPG Normal/High MTX-PG Levels? Low_MTXPG->Normal_MTXPG No Assess_Inflammation Assess Inflammatory Profile: - Measure cytokine levels (IL-6, TNF-α) - Analyze immune cell subsets Investigate_Transport->Assess_Inflammation Investigate_Pathway Investigate Folate Pathway: - Genotype MTHFR, TYMS, DHFR - Assess enzyme activity Normal_MTXPG->Investigate_Pathway Yes Investigate_Pathway->Assess_Inflammation Consider_Alternatives Consider Alternative Therapeutic Mechanisms Assess_Inflammation->Consider_Alternatives

Caption: Workflow for troubleshooting poor MTX response.

References

Technical Support Center: Managing Methotrexate-Induced Mucositis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing methotrexate-induced mucositis in experimental settings. It includes troubleshooting guides and frequently asked questions in a question-and-answer format, detailed experimental protocols, and quantitative data summaries.

Frequently Asked Questions (FAQs)

Q1: What is this compound-induced mucositis and what are its clinical signs?

A1: this compound-induced mucositis is a common and debilitating side effect of high-dose this compound (HDMTX) chemotherapy, characterized by inflammation and ulceration of the mucosal linings of the gastrointestinal tract.[1][2] It occurs due to this compound's inhibition of DNA synthesis in rapidly dividing epithelial cells.[3] Clinically, it manifests as painful oral sores, bleeding, inflammation, and difficulty eating, which can compromise a patient's nutritional intake and quality of life.[3][4] In severe cases (WHO Grade III and IV), it can be a life-threatening oncological emergency.[1]

Q2: What are the standard preventative and management strategies for this compound-induced mucositis in a clinical setting?

A2: Management strategies involve a combination of basic oral care, pain management, and specific interventions.[3][5]

  • Basic Oral Care: Implementing multidisciplinary oral care protocols, including frequent non-medicated saline mouth rinses (4-6 times daily) and the use of a soft toothbrush, is recommended to reduce mucositis severity.[3][5]

  • Pain Management: Patient-controlled analgesia with morphine is a primary treatment for pain, especially in hematopoietic stem cell transplant (HSCT) patients.[3] Topical anesthetics can provide short-term relief.[3]

  • Specific Interventions:

    • Folinic Acid Rescue: This is a standard part of HDMTX therapy protocols to reduce this compound toxicity, though it doesn't eliminate the risk of mucositis entirely.[1]

    • Oral Cryotherapy: Sucking on ice chips for 20-30 minutes can decrease the severity of mucositis in patients receiving bolus doses of this compound.[5]

    • Palifermin (Keratinocyte Growth Factor-1): This may reduce the incidence, severity, and duration of oral mucositis in patients undergoing high-dose this compound-based chemotherapy.[3]

  • Supportive Care: Nutritional support is often necessary if oral intake is compromised, and in severe cases, temporary discontinuation of this compound may be required.[3][5]

Q3: What are the key molecular pathways involved in the pathogenesis of this compound-induced mucositis?

A3: The pathogenesis of this compound-induced mucositis is complex and involves several signaling pathways. Key pathways implicated include:

  • NF-κB (Nuclear Factor-kappa B) Signaling: this compound treatment can lead to the activation and nuclear translocation of NF-κB, which in turn increases the expression of pro-inflammatory target genes such as TNF-α, iNOS, and COX-2.

  • JAK/STAT3 (Janus kinase/Signal Transducer and Activator of Transcription 3) Signaling: This pathway is involved in inflammatory responses and can be activated by cytokines, contributing to the inflammatory cascade in mucositis.

  • Oxidative Stress Pathways: this compound can induce the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis in the mucosal epithelium.

Troubleshooting Guides for Experimental Studies

Animal Model and Induction of Mucositis

Q: My animal model is not developing consistent or severe mucositis after this compound administration. What could be the issue?

A: Several factors can contribute to variability in mucositis induction. Consider the following troubleshooting steps:

  • This compound Dosage and Administration:

    • Inconsistent Dosing: Ensure accurate calculation of the this compound dose based on the animal's body weight. Inconsistent administration can lead to variable mucositis severity.

    • Route of Administration: The route of administration (e.g., intraperitoneal, subcutaneous) can affect drug bioavailability and, consequently, the severity of mucositis. Ensure the chosen route is consistent with established protocols.

    • Animal Strain and Sex: Different strains of mice or rats may have varying sensitivities to this compound. Additionally, some studies suggest that female sex can be a risk factor for more severe mucositis. Ensure you are using a consistent strain and sex for your experimental groups.

  • Animal Health and Husbandry:

    • Underlying Health Issues: Ensure animals are healthy and free from other infections or stressors, as this can impact their response to this compound.

    • Diet and Hydration: Dehydration and poor nutritional status can exacerbate mucositis.[4] Ensure animals have ad libitum access to food and water.

  • Timing of Assessment:

    • Peak Severity: The severity of mucositis follows a time course, typically peaking a few days after this compound administration. Ensure you are assessing the animals at the appropriate time point to observe maximal effects.

Histological Analysis

Q: I am having difficulty interpreting the histological changes in the mucosal tissue. What are the key features to look for and how can I score them?

A: Histological assessment is crucial for quantifying the extent of mucosal damage. Here are some key features and a scoring guide:

  • Key Histological Features:

    • Epithelial Atrophy and Ulceration: Look for a reduction in the thickness of the epithelial layer and the presence of ulcers.

    • Inflammatory Infiltrate: Assess the presence and density of inflammatory cells (e.g., neutrophils, lymphocytes) in the lamina propria.

    • Vascular Dilatation and Congestion: Observe for dilated and congested blood vessels in the submucosa.

    • Crypt and Villi Architecture (for intestinal mucositis): Examine for blunting or loss of villi and damage to the crypts.

  • Troubleshooting Staining:

    • Poor Staining Quality: Ensure proper fixation, embedding, and sectioning of the tissue. Use fresh staining reagents and follow the protocol carefully.

    • Artifacts: Be aware of artifacts that can be introduced during tissue processing, which might be misinterpreted as pathological changes.

Molecular Analysis (qPCR and Western Blot)

Q: My qPCR results for inflammatory cytokines show high variability or no significant changes. What should I check?

A: Inconsistent qPCR results can be frustrating. Here are some troubleshooting tips:

  • RNA Quality:

    • Degradation: Ensure the RNA is of high quality and not degraded. Use a method to assess RNA integrity (e.g., Bioanalyzer).

    • Contamination: Check for genomic DNA contamination, which can lead to false-positive results. Perform a DNase treatment step.

  • Primer and Probe Design:

    • Specificity: Ensure your primers are specific for the target gene and do not form primer-dimers. Validate primers using a melt curve analysis.

    • Efficiency: The amplification efficiency of your primers should be between 90-110%.

  • Experimental Technique:

    • Pipetting Accuracy: Inaccurate pipetting can introduce significant variability. Use calibrated pipettes and be meticulous in your technique.

    • Reverse Transcription Efficiency: The efficiency of the reverse transcription step can vary. Ensure you are using a consistent amount of high-quality RNA for cDNA synthesis.

    • Reference Genes: Use multiple stable reference genes for normalization to account for variations in RNA input and reverse transcription efficiency.

Q: I am not able to detect phosphorylated STAT3 (p-STAT3) consistently in my Western blots. What could be the problem?

A: Detecting phosphorylated proteins can be challenging due to their transient nature and low abundance.

  • Sample Preparation:

    • Phosphatase Inhibitors: It is critical to include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target protein.

    • Rapid Processing: Process your samples quickly and keep them on ice to minimize enzymatic activity.

  • Antibody and Blocking:

    • Antibody Quality: Use a high-quality, validated antibody specific for the phosphorylated form of STAT3.

    • Blocking Agent: Avoid using milk as a blocking agent, as it contains phosphoproteins that can lead to high background. Use bovine serum albumin (BSA) instead.[6]

  • Western Blotting Technique:

    • Transfer Efficiency: Ensure efficient transfer of proteins from the gel to the membrane.

    • Loading Control: Always include a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes. Also, probe for total STAT3 to confirm that the lack of a p-STAT3 signal is not due to the absence of the protein itself.

Quantitative Data Summary

Scoring SystemGrade 0Grade 1Grade 2Grade 3Grade 4Reference
World Health Organization (WHO) Oral Toxicity Scale No signs/symptomsSoreness, erythemaErythema, ulcers, can eat solidsUlcers, requires liquid dietOral alimentation not possible[5]
National Cancer Institute (NCI) Common Terminology Criteria for Adverse Events (CTCAE) for Stomatitis -Painless ulcers, erythema, mild sorenessPainful erythema, edema, or ulcers, but can eatPainful erythema, edema, or ulcers, cannot eatRequires parenteral or enteral support[5]
Oral Mucositis Assessment Scale (OMAS) -Ulceration <1 cm², no to mild erythemaUlceration 1-3 cm², moderate erythemaUlceration >3 cm², severe erythema-

Experimental Protocols

Induction of this compound-Induced Mucositis in a Rodent Model

This protocol describes the induction of oral and intestinal mucositis in rats using this compound.

Materials:

  • Male Wistar rats (200-250 g)

  • This compound (injectable solution)

  • Sterile saline solution (0.9% NaCl)

  • Syringes and needles for injection

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • On day 0, administer a single intraperitoneal (i.p.) injection of this compound (20 mg/kg body weight).

  • Administer a second i.p. injection of this compound (10 mg/kg body weight) on day 2.

  • Monitor animals daily for clinical signs of mucositis, including weight loss, diarrhea, and changes in oral mucosa.

  • Euthanize animals at predetermined time points (e.g., day 4 or 5 for peak mucositis) for tissue collection and analysis.

Histological Assessment of Mucosal Damage

Materials:

  • 10% neutral buffered formalin

  • Ethanol (graded series: 70%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) staining reagents

  • Microscope

Procedure:

  • Collect tissue samples (e.g., tongue, cheek pouch, jejunum) and fix them in 10% neutral buffered formalin for 24 hours.

  • Dehydrate the tissues through a graded series of ethanol.

  • Clear the tissues in xylene.

  • Embed the tissues in paraffin wax.

  • Section the paraffin blocks at 5 µm thickness using a microtome.

  • Mount the sections on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Stain the sections with Hematoxylin and Eosin (H&E).

  • Dehydrate, clear, and mount the stained slides with a coverslip.

  • Examine the slides under a light microscope and score for mucosal damage based on a validated scoring system.

Quantitative Real-Time PCR (qPCR) for Inflammatory Cytokines

Materials:

  • TRIzol reagent or other RNA extraction kit

  • High-Capacity cDNA Reverse Transcription Kit

  • SYBR Green PCR Master Mix

  • qPCR instrument

  • Primers for target genes (e.g., TNF-α, IL-1β, IL-6) and reference genes (e.g., GAPDH, β-actin)

Procedure:

  • Homogenize mucosal tissue samples in TRIzol reagent and extract total RNA according to the manufacturer's protocol.

  • Assess RNA quantity and quality using a spectrophotometer.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Perform qPCR using SYBR Green Master Mix, cDNA template, and specific primers for your target and reference genes.

  • A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.

  • Perform a melt curve analysis to verify the specificity of the PCR product.

  • Calculate the relative gene expression using the 2-ΔΔCt method.

Western Blot Analysis for Signaling Proteins

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Homogenize mucosal tissue samples in RIPA buffer.

  • Centrifuge the lysates and collect the supernatant.

  • Determine the protein concentration using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane in 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control.

Signaling Pathways and Experimental Workflows

Methotrexate_Mucositis_Pathway cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_signaling Signaling Pathways cluster_response Inflammatory Response MTX This compound DNA_damage DNA Damage & ROS Production MTX->DNA_damage Epithelial_apoptosis Epithelial Cell Apoptosis DNA_damage->Epithelial_apoptosis NFkB NF-κB Activation DNA_damage->NFkB JAK_STAT JAK/STAT3 Activation DNA_damage->JAK_STAT Mucositis Mucositis (Inflammation, Ulceration) Epithelial_apoptosis->Mucositis Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines JAK_STAT->Cytokines Cytokines->Mucositis

Caption: Signaling pathways in this compound-induced mucositis.

Experimental_Workflow cluster_induction Mucositis Induction cluster_assessment Assessment cluster_intervention Therapeutic Intervention cluster_outcome Outcome Evaluation Induction Animal Model (Rat/Mouse) + This compound Clinical Clinical Scoring (Weight loss, Diarrhea) Induction->Clinical Histology Histological Analysis (H&E Staining) Induction->Histology Molecular Molecular Analysis (qPCR, Western Blot) Induction->Molecular Efficacy Evaluation of Therapeutic Efficacy Clinical->Efficacy Histology->Efficacy Molecular->Efficacy Treatment Test Compound Administration Treatment->Efficacy

Caption: Experimental workflow for testing therapeutic agents.

References

Validation & Comparative

A Comparative Analysis of Methotrexate and Other DMARDs in the Management of Psoriatic Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of methotrexate (MTX) with other disease-modifying antirheumatic drugs (DMARDs) for the treatment of psoriatic arthritis (PsA). The information presented is based on data from key clinical trials and is intended to support research and drug development efforts in this therapeutic area.

Executive Summary

This compound, a conventional synthetic DMARD (csDMARD), has long been a foundational treatment for psoriatic arthritis, particularly for its peripheral arthritis manifestations. Recent guidelines from the European Alliance of Associations for Rheumatology (EULAR) and the Group for Research and Assessment of Psoriasis and Psoriatic Arthritis (GRAPPA) continue to recommend MTX as a first-line therapy. However, the advent of biologic DMARDs (bDMARDs) and targeted synthetic DMARDs (tsDMARDs) has significantly expanded the treatment landscape. This guide presents a data-driven comparison of this compound's efficacy against these newer agents, focusing on key clinical endpoints such as the American College of Rheumatology (ACR) response criteria and the Psoriasis Area and Severity Index (PASI).

Comparative Efficacy of this compound

The following tables summarize the efficacy of this compound in head-to-head clinical trials against other prominent DMARDs.

Table 1: this compound vs. Biologic DMARDs (bDMARDs)
Clinical TrialTreatment ArmsPrimary EndpointACR20 Response RateACR50 Response RateACR70 Response RatePASI75 Response Rate
SEAM This compoundACR20 at Week 2450.7%[1]30%[2]Not Reported66.3% (clear/almost clear)[2]
Etanercept60.9%[1]44%[2]Not ReportedNot Reported
Etanercept + MTX65.0%[1]Not ReportedNot ReportedNot Reported
RESPOND This compoundACR20 at Week 1666.7%[3]Not ReportedNot Reported54.3%[3]
Infliximab + MTX86.3%[3]Not ReportedNot Reported97.1%[3]
CONTROL MTX Dose EscalationMDA at Week 16Not ReportedNot ReportedNot ReportedNot Reported
Adalimumab + MTXSee MDASee MDASee MDASee MDA

Note: The CONTROL trial's primary endpoint was Minimal Disease Activity (MDA), with 13.1% of patients in the MTX escalation group achieving MDA compared to 41.5% in the adalimumab add-on group[4].

Table 2: this compound vs. Targeted Synthetic and Conventional Synthetic DMARDs (tsDMARDs & csDMARDs)
Clinical TrialTreatment ArmsPrimary EndpointcDAPSA Major ResponseACR20 Response RatePASI Response
APREMEPsA This compoundMajor cDAPSA response at Wk 2437.5%[5]56.25%[6]Significant improvement from baseline[6]
Apremilast20%[5]46.67%[6]Significant improvement from baseline[6]

Note: In the APREMEPsA trial, while there was no statistically significant difference in the primary endpoint, numerical trends favored this compound. Both treatments showed significant improvement in PASI scores from baseline[5][6].

Experimental Protocols of Key Clinical Trials

Detailed methodologies are crucial for the interpretation of clinical trial data. Below are summaries of the protocols for the key studies cited.

SEAM Trial (Etanercept and this compound in Psoriatic Arthritis)
  • Study Design: A 48-week, multicenter, randomized, double-blind, controlled study.

  • Patient Population: 851 adult, biologic-naïve patients with active PsA and no prior MTX use for PsA. Key inclusion criteria included a diagnosis of PsA by CASPAR criteria and the presence of at least 3 tender and 3 swollen joints[7][8].

  • Treatment Arms:

    • Etanercept 50 mg weekly + oral this compound 20 mg weekly

    • Etanercept 50 mg weekly + oral placebo weekly

    • Oral this compound 20 mg weekly + placebo injection weekly[1]

  • Primary Endpoint: ACR20 response at week 24[1].

  • Key Secondary Endpoint: Minimal Disease Activity (MDA) response at week 24[1].

RESPOND Trial
  • Study Design: An open-label, randomized controlled trial.

  • Patient Population: 115 this compound-naïve patients aged 18 years or older with active PsA not receiving other disease-modifying therapies[3].

  • Treatment Arms:

    • Infliximab (5 mg/kg) at weeks 0, 2, 6, and 14 plus this compound (15 mg/week)

    • This compound (15 mg/week) alone[3]

  • Primary Endpoint: ACR20 response at week 16[3].

  • Secondary Endpoints: PASI, Disease Activity Score in 28 joints (DAS28), and assessments of dactylitis and enthesitis[3].

CONTROL Trial
  • Study Design: A phase 4, randomized, open-label, two-part study.

  • Patient Population: 245 biologic-naïve patients with active PsA despite treatment with this compound 15 mg weekly for at least 4 weeks[4].

  • Treatment Arms (Part 1):

    • Adalimumab 40 mg every other week added to this compound 15 mg weekly

    • This compound dose escalation to a maximum of 20-25 mg/week[4]

  • Primary Endpoint (Part 1): Achievement of Minimal Disease Activity (MDA) at week 16[4].

APREMEPsA Trial
  • Study Design: A single-blind, parallel-group, randomized controlled trial conducted at a single center[9].

  • Patient Population: 31 adult PsA patients fulfilling CASPAR criteria, who had not taken this compound or apremilast in the prior 3 months and had never received bDMARDs or JAK inhibitors. Patients had active articular disease (≥1 swollen joint or ≥1 tender entheseal point)[9].

  • Treatment Arms:

    • This compound: started at 15 mg weekly with dose increments up to 25 mg per week based on disease activity.

    • Apremilast: started at 10 mg once daily, increasing to a target dose of 30 mg twice daily[10].

  • Primary Endpoint: Rate of major clinical Disease Activity Index for Psoriatic Arthritis (cDAPSA) response at week 24[10].

  • Secondary Endpoints: ACR20 response, change in PASI score, Maastricht Ankylosing Spondylitis Enthesitis Score (MASES), Leeds Dactylitis Index (LDI), and Health Assessment Questionnaire-Disability Index (HAQ-DI)[10].

Signaling Pathways and Mechanisms of Action

The diverse mechanisms of action of different DMARDs are crucial to understanding their therapeutic effects and potential for combination therapies.

This compound Mechanism of Action

This compound's anti-inflammatory effects in PsA are multifaceted. It inhibits dihydrofolate reductase, leading to a reduction in the synthesis of purines and pyrimidines, which are essential for immune cell proliferation. Additionally, it promotes the release of adenosine, an endogenous anti-inflammatory mediator, and can modulate cytokine production and T-cell activation[11][12][13].

Methotrexate_MoA MTX This compound DHFR Dihydrofolate Reductase MTX->DHFR inhibits Adenosine Adenosine Release MTX->Adenosine promotes T_Cell T-Cell Activation MTX->T_Cell modulates Purine_Pyrimidine Purine & Pyrimidine Synthesis DHFR->Purine_Pyrimidine Cell_Proliferation Immune Cell Proliferation Purine_Pyrimidine->Cell_Proliferation Anti_Inflammatory Anti-inflammatory Effects Adenosine->Anti_Inflammatory T_Cell->Anti_Inflammatory inhibition of

This compound's multifaceted mechanism of action.
Biologic and Targeted Synthetic DMARD Signaling Pathways

bDMARDs and tsDMARDs target specific components of the inflammatory cascade implicated in PsA.

DMARD_Signaling_Pathways cluster_extracellular Extracellular cluster_receptor Cell Surface Receptors cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus cluster_inhibitors Therapeutic Interventions TNFa TNF-α TNFR TNFR TNFa->TNFR IL23 IL-23 IL23R IL-23R IL23->IL23R IL17 IL-17 IL17R IL-17R IL17->IL17R NFkB NF-κB Pathway TNFR->NFkB JAK JAK IL23R->JAK Downstream_IL17 Downstream Signaling IL17R->Downstream_IL17 Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression STAT STAT JAK->STAT STAT->Gene_Expression Downstream_IL17->Gene_Expression TNF_i TNF Inhibitors (e.g., Adalimumab, Infliximab) TNF_i->TNFa block IL23_i IL-23 Inhibitors IL23_i->IL23 block IL17_i IL-17 Inhibitors IL17_i->IL17 block JAK_i JAK Inhibitors (e.g., Tofacitinib) JAK_i->JAK block

Targeted inhibition of key inflammatory pathways in PsA.

Representative Experimental Workflow

The following diagram illustrates a typical workflow for a randomized controlled trial in psoriatic arthritis.

Experimental_Workflow Patient_Screening Patient Screening (CASPAR criteria, active disease) Randomization Randomization Patient_Screening->Randomization Treatment_A Treatment Arm A (e.g., this compound) Randomization->Treatment_A Treatment_B Treatment Arm B (e.g., Comparator DMARD) Randomization->Treatment_B Placebo Placebo Arm Randomization->Placebo Follow_Up Follow-up Visits (e.g., Weeks 4, 8, 12, 16, 24) Treatment_A->Follow_Up Treatment_B->Follow_Up Placebo->Follow_Up Primary_Endpoint Primary Endpoint Assessment (e.g., ACR20 at Week 24) Follow_Up->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Assessment (e.g., PASI75, MDA) Follow_Up->Secondary_Endpoints Data_Analysis Statistical Analysis Primary_Endpoint->Data_Analysis Secondary_Endpoints->Data_Analysis

References

Head-to-Head Clinical Trials: Methotrexate vs. Leflunomide in Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of two pivotal disease-modifying antirheumatic drugs (DMARDs), methotrexate and leflunomide, reveals distinct yet comparable efficacy and safety profiles in the management of rheumatoid arthritis (RA). This guide synthesizes findings from key head-to-head clinical trials to provide researchers, scientists, and drug development professionals with a detailed, data-driven analysis of these two therapeutic agents. While both medications are effective for the long-term treatment of RA, nuances in their clinical benefits and potential toxicities are critical considerations in therapeutic selection.[1][2][3]

Efficacy Data Summary

Multiple head-to-head clinical trials have demonstrated the efficacy of both this compound and leflunomide in improving the signs and symptoms of RA.[1][2] this compound has, in some studies, shown a statistically significant advantage in certain clinical endpoints, particularly within the first year of treatment.[2][3]

One large, multicenter, double-blind trial involving 999 patients with active RA found that after one year, the improvements in tender joint count, swollen joint count, physician and patient global assessments, and erythrocyte sedimentation rate were significantly greater with this compound compared to leflunomide.[2] However, after two years of treatment, the differences between the two drugs in terms of tender joint count and patient global assessment were no longer statistically significant.[2] In this same study, radiographic assessment of disease progression was similar between the two drugs after the first year, but after two years, disease progression was significantly less with this compound.[2]

Another double-blind randomized clinical trial with 240 patients also concluded that the improvement in primary clinical efficacy endpoints was significantly greater in the this compound-treated group after one year.[3][4]

The following tables summarize the quantitative efficacy data from a pivotal head-to-head clinical trial.

Table 1: Mean Change from Baseline in Efficacy Parameters at 1 Year

Efficacy ParameterLeflunomide (n=501)This compound (n=498)
Tender Joint Count-8.3-9.7
Swollen Joint Count-6.8-9.0
Physician Global Assessment-0.9-1.2
Patient Global Assessment-0.9-1.2
Erythrocyte Sedimentation Rate (mm/h)-14.4-28.2

Data from a multicenter, double-blind clinical trial.[2]

Table 2: American College of Rheumatology (ACR) 20 Response Rate

A meta-analysis of clinical trials showed a trend favoring this compound for achieving an ACR20 response, which indicates a 20% improvement in tender and swollen joint counts and at least three of five other criteria. The odds ratio for achieving ACR20 was 0.88 (95% confidence interval [CI] 0.74, 1.06), suggesting a non-significant trend in favor of this compound.[5]

Safety and Tolerability

The safety profiles of this compound and leflunomide show some overlap, with both drugs associated with gastrointestinal side effects, alopecia, rash, headache, and elevated liver enzymes.[1][2] However, the incidence and reasons for withdrawal from treatment can differ.

In a two-year study, withdrawals due to elevated plasma liver enzymes were more frequent in the this compound group (21 subjects) compared to the leflunomide group (8 subjects).[1][2] Conversely, gastrointestinal complaints were more common with this compound.[5] Notably, two drug-related deaths from pulmonary causes were reported with this compound, while none were reported with leflunomide in the same study.[1][2]

Table 3: Common Adverse Events and Withdrawals

Adverse Event/Reason for WithdrawalLeflunomideThis compound
Most Common Adverse Events Diarrhea, nausea, alopecia, rash, headache, elevated liver enzymesDiarrhea, nausea, alopecia, rash, headache, elevated liver enzymes
Withdrawals due to Elevated Liver Enzymes (2 years) 8 subjects21 subjects
Drug-Related Deaths (Pulmonary Causes) (2 years) 02

Data compiled from a long-term clinical trial.[1][2]

Experimental Protocols

The following is a representative experimental protocol synthesized from the methodologies of several key head-to-head clinical trials comparing this compound and leflunomide.

Study Design: A multicenter, randomized, double-blind, parallel-group clinical trial.[1]

Patient Population:

  • Inclusion Criteria: Patients aged 18 years or older with a diagnosis of active rheumatoid arthritis according to the American College of Rheumatology (ACR) criteria for at least 6 months. Active disease was defined by criteria such as a minimum number of swollen and tender joints (e.g., at least six of each), and elevated inflammatory markers (e.g., C-reactive protein >2.0 mg/dl or erythrocyte sedimentation rate >28 mm/h).[1]

  • Exclusion Criteria: Previous treatment with leflunomide or this compound, significant comorbidities, or abnormal baseline laboratory values. Stable doses of non-steroidal anti-inflammatory drugs (NSAIDs) and low-dose corticosteroids (≤10 mg/day of prednisolone or equivalent) were permitted.[1]

Randomization and Blinding: Patients were randomly assigned to receive either leflunomide or this compound. Both patients and investigators were blinded to the treatment allocation.

Treatment Regimen:

  • Leflunomide Group: Received a loading dose of 100 mg daily for the first three days, followed by a maintenance dose of 20 mg daily.[2]

  • This compound Group: Received an initial dose of 7.5-10 mg weekly, which could be titrated up to 15-20 mg weekly based on efficacy and tolerability.[2] Folic acid supplementation was often provided to the this compound group to mitigate side effects.

Assessments:

  • Efficacy: The primary efficacy endpoints typically included the ACR20 response rate, and changes from baseline in tender and swollen joint counts, patient and physician global assessments of disease activity, pain, and disability (measured by the Health Assessment Questionnaire - HAQ).[3]

  • Safety: Assessed through the monitoring of adverse events, physical examinations, and regular laboratory tests (hematology, liver function tests, and serum creatinine).

Statistical Analysis: The primary analysis was typically an intent-to-treat (ITT) analysis of all randomized patients who received at least one dose of the study medication.

Mechanisms of Action and Signaling Pathways

This compound and leflunomide exert their therapeutic effects through distinct molecular mechanisms, primarily targeting lymphocyte proliferation, a key driver of RA pathogenesis.

Leflunomide: The active metabolite of leflunomide, A77 1726, inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[6] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis in rapidly proliferating cells like activated lymphocytes.[6] By depleting the pyrimidine pool, leflunomide induces a G1 phase cell cycle arrest, thereby inhibiting the proliferation of autoimmune T-cells and the production of autoantibodies by B-cells.[7]

This compound: The primary mechanism of action of low-dose this compound in RA is thought to be the inhibition of dihydrofolate reductase (DHFR), an enzyme involved in folate metabolism. This inhibition leads to a reduction in the synthesis of purines and pyrimidines, which are necessary for DNA and RNA synthesis, thus suppressing lymphocyte proliferation. Additionally, this compound leads to an increase in extracellular adenosine, which has potent anti-inflammatory effects.[8]

G Signaling Pathways of this compound and Leflunomide cluster_this compound This compound cluster_leflunomide Leflunomide cluster_outcome Therapeutic Outcome MTX This compound DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR inhibits Adenosine Adenosine Release MTX->Adenosine increases Purine_Synth Purine Synthesis DHFR->Purine_Synth required for DNA_RNA_Synth1 DNA/RNA Synthesis Purine_Synth->DNA_RNA_Synth1 precursors for Lymph_Prolif1 Lymphocyte Proliferation DNA_RNA_Synth1->Lymph_Prolif1 required for Reduced_Inflammation Reduced Joint Inflammation & Damage Lymph_Prolif1->Reduced_Inflammation Anti_Inflammatory Anti-inflammatory Effects Adenosine->Anti_Inflammatory promotes Anti_Inflammatory->Reduced_Inflammation LEF Leflunomide A771726 A77 1726 (Active Metabolite) LEF->A771726 is converted to DHODH Dihydroorotate Dehydrogenase (DHODH) A771726->DHODH inhibits Pyrimidine_Synth De Novo Pyrimidine Synthesis DHODH->Pyrimidine_Synth rate-limiting enzyme for DNA_RNA_Synth2 DNA/RNA Synthesis Pyrimidine_Synth->DNA_RNA_Synth2 precursors for Lymph_Prolif2 Lymphocyte Proliferation DNA_RNA_Synth2->Lymph_Prolif2 required for Lymph_Prolif2->Reduced_Inflammation

Caption: Mechanisms of action for this compound and Leflunomide in RA.

References

A Comparative Analysis of Methotrexate and Sulfasalazine in Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methotrexate and sulfasalazine for the treatment of inflammatory bowel disease (IBD), encompassing their mechanisms of action, clinical efficacy, and the experimental frameworks used to evaluate them.

Introduction

Inflammatory Bowel Disease (IBD), primarily comprising Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. This compound, an immunomodulator, and sulfasalazine, an aminosalicylate, are two established therapeutic options for managing IBD. This guide offers a detailed comparative analysis of these drugs, presenting clinical trial data, outlining experimental protocols, and visualizing their molecular pathways to inform research and drug development.

Mechanisms of Action

The therapeutic effects of this compound and sulfasalazine in IBD stem from distinct molecular interactions that modulate the inflammatory cascade.

This compound: As a folic acid antagonist, this compound's primary mechanism involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines. This action curtails the proliferation of rapidly dividing cells, including activated lymphocytes that drive the inflammatory process in IBD.[1][2][3] Additionally, this compound leads to an accumulation of adenosine, a potent anti-inflammatory molecule that suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8, while promoting the release of anti-inflammatory IL-10.[1][2]

Sulfasalazine: This drug is a prodrug that is cleaved by gut bacteria in the colon into its two active metabolites: 5-aminosalicylic acid (5-ASA) and sulfapyridine.[4][5] The 5-ASA component exerts a localized anti-inflammatory effect in the colon by inhibiting the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of inflammatory prostaglandins and leukotrienes.[4][5] Recent studies also suggest that sulfasalazine's efficacy may be linked to its ability to modulate the gut microbiome, specifically by enhancing the production of the anti-inflammatory short-chain fatty acid butyrate by bacteria such as Faecalibacterium prausnitzii.[6] The sulfapyridine moiety is absorbed systemically and is thought to have immunomodulatory effects, though it is also associated with many of the drug's side effects.[4]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by this compound and sulfasalazine.

Methotrexate_Pathway cluster_cell Immune Cell MTX This compound DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits AICART AICAR Transformylase MTX->AICART Inhibits Purine_Synth Purine Synthesis Pyrimidine_Synth Pyrimidine Synthesis Proliferation Lymphocyte Proliferation Purine_Synth->Proliferation Pyrimidine_Synth->Proliferation Adenosine Adenosine AICART->Adenosine Leads to accumulation Anti_Inflammatory Anti-inflammatory Effects Adenosine->Anti_Inflammatory Pro_Inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) Adenosine->Pro_Inflammatory Inhibits

Caption: this compound's anti-inflammatory mechanism of action.

Sulfasalazine_Pathway cluster_gut Gut Lumen & Mucosa Sulfasalazine Sulfasalazine Gut_Bacteria Gut Bacteria Sulfasalazine->Gut_Bacteria Metabolized by F_prausnitzii F. prausnitzii Sulfasalazine->F_prausnitzii Modulates Five_ASA 5-Aminosalicylic Acid (5-ASA) Gut_Bacteria->Five_ASA Sulfapyridine Sulfapyridine (Systemic effects) Gut_Bacteria->Sulfapyridine COX_LOX COX & LOX Pathways Five_ASA->COX_LOX Inhibits Prostaglandins Prostaglandins & Leukotrienes COX_LOX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Butyrate Butyrate Production Butyrate->Inflammation Reduces F_prausnitzii->Butyrate Enhances

Caption: Sulfasalazine's metabolism and anti-inflammatory pathways in the gut.

Clinical Efficacy: A Comparative Overview

The clinical utility of this compound and sulfasalazine has been evaluated in numerous clinical trials. The following tables summarize key quantitative data from these studies.

Table 1: this compound in Crohn's Disease
Trial/StudyPatient PopulationTreatment ArmControl ArmOutcomeResult
Induction of Remission
Feagan et al. (1995)[7][8][9]Steroid-dependent active Crohn's diseaseThis compound 25 mg/week IMPlaceboClinical remission at 16 weeks39.4% vs. 19.1% (p=0.025)[7][8][9]
Maintenance of Remission
Feagan et al. (2000)[10][11]Crohn's disease in remissionThis compound 15 mg/week IMPlaceboRemission at 40 weeks65% vs. 39% (p=0.04)[10][11]
Table 2: Sulfasalazine in Ulcerative Colitis
Trial/StudyPatient PopulationTreatment ArmControl ArmOutcomeResult
Induction of Remission
van Hees et al. (1980)[12]Active ulcerative colitis and Crohn's diseaseSulfasalazine 3 g/day Sulfapyridine 1.5 g/day Remission rate64% vs. 14%[12]
Maintenance of Remission
Azad Khan et al.[13]Ulcerative colitis in remissionSulfasalazine 2 g/day PlaceboRelapse rate over 6 monthsSignificantly lower with sulfasalazine[14]
Dissanayake & Truelove (1973)[14]Ulcerative colitis in remissionSulfasalazinePlaceboRelapse rate~4 times lower with sulfasalazine[14]

Experimental Protocols

The following sections detail the methodologies employed in key clinical trials to assess the efficacy of this compound and sulfasalazine.

North American Crohn's Disease Study Group: this compound for Induction of Remission[7]
  • Study Design: A double-blind, placebo-controlled, multicenter trial.

  • Patient Population: 141 patients with chronically active Crohn's disease who were steroid-dependent.

  • Intervention: Patients were randomized to receive either intramuscular this compound (25 mg once weekly) or placebo for 16 weeks. Concomitant prednisone was administered and tapered.

  • Primary Outcome Measure: Clinical remission at 16 weeks, defined as a Crohn's Disease Activity Index (CDAI) score of ≤150 and discontinuation of prednisone.

  • Data Collection: CDAI scores were calculated at baseline and throughout the study. Adverse events were systematically recorded.

Exp_Workflow_MTX_Induction cluster_workflow Experimental Workflow: this compound Induction Trial Patient_Screening Patient Screening (Steroid-dependent active CD) Randomization Randomization Patient_Screening->Randomization MTX_Arm This compound 25mg IM/week + Prednisone taper Randomization->MTX_Arm Placebo_Arm Placebo IM/week + Prednisone taper Randomization->Placebo_Arm Follow_up 16-week Follow-up (CDAI assessment) MTX_Arm->Follow_up Placebo_Arm->Follow_up Outcome Primary Outcome: Clinical Remission (CDAI ≤150) Follow_up->Outcome

Caption: Workflow for a this compound induction of remission trial.

Assessment of Mucosal Healing in IBD Trials

Mucosal healing is a critical endpoint in IBD clinical trials, indicating a deeper level of remission.

  • Methodology: Endoscopy is the gold standard for assessing mucosal healing.[2][15] In ulcerative colitis, the Mayo Endoscopic Subscore is commonly used, while in Crohn's disease, the Crohn's Disease Endoscopic Index of Severity (CDEIS) or the Simplified Endoscopic Score for Crohn's Disease (SES-CD) are employed.[5][15]

  • Procedure:

    • A baseline endoscopy is performed to determine the initial severity of mucosal inflammation.

    • Patients receive the investigational drug or placebo for a specified duration.

    • A follow-up endoscopy is conducted to assess changes in the mucosal lining.

  • Outcome Measures: Definitions of mucosal healing vary but often include the absence of ulcerations or a significant reduction in the endoscopic score.[5][16] Histological assessment of biopsy samples can provide further evidence of reduced inflammation at the cellular level.[16]

Conclusion

Both this compound and sulfasalazine are effective therapies for IBD, albeit with different mechanisms of action and clinical applications. This compound is a potent immunomodulator primarily used for inducing and maintaining remission in Crohn's disease, particularly in steroid-dependent patients.[7][10] Sulfasalazine, acting more locally in the colon, is a mainstay for the treatment of mild to moderate ulcerative colitis.[12][14] The choice between these agents depends on the specific type and severity of IBD, as well as patient-specific factors. Future research should focus on direct comparative effectiveness studies and the identification of biomarkers to predict treatment response, paving the way for more personalized medicine in IBD.

References

The Economic Tipping Point: A Comparative Analysis of Methotrexate and Biologic Agents in Autoimmune Disease Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the therapeutic landscape for autoimmune diseases like rheumatoid arthritis (RA) is characterized by a pivotal choice: the established efficacy and low cost of methotrexate versus the targeted mechanisms and higher price tags of biologic agents. This guide provides an objective comparison of their cost-effectiveness, supported by experimental data, to inform research and development decisions.

This analysis delves into the clinical efficacy and economic implications of these two cornerstone treatment modalities. While biologic agents often demonstrate a more rapid and profound clinical response in some patient populations, this compound remains a critical first-line therapy due to its significant cost advantages. The decision to advance to biologic therapy is a complex one, weighing enhanced efficacy against a substantial increase in economic burden.

Performance Data: A Head-to-Head Comparison

The clinical efficacy of this compound and various biologic agents has been rigorously evaluated in numerous clinical trials. The American College of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70), indicating a 20%, 50%, and 70% improvement in RA symptoms, respectively, are standard measures of treatment success. The following tables summarize key efficacy and cost-effectiveness data from pivotal studies.

Table 1: Clinical Efficacy of this compound vs. Biologic Agents in RA
Treatment Trial Patient Population ACR20 (%) ACR50 (%)
This compound MonotherapyARMADA[1]MTX-naïve, active RA158
Adalimumab + this compoundARMADA[1]MTX-naïve, active RA6755
This compound MonotherapyRESPOND[2]MTX-naïve, active PsA66.7-
Infliximab + this compoundRESPOND[2]MTX-naïve, active PsA86.3-
This compound MonotherapyTEMPO[3]Inadequate response to other DMARDs--
Etanercept MonotherapyTEMPO[3]Inadequate response to other DMARDs--
Etanercept + this compoundTEMPO[3]Inadequate response to other DMARDsSignificantly higher than monotherapiesSignificantly higher than monotherapies
"Triple Therapy" (MTX + Sulfasalazine + Hydroxychloroquine)RACAT[4]Active RA despite MTXNon-inferior to Etanercept + MTXNon-inferior to Etanercept + MTX
Etanercept + this compoundRACAT[4]Active RA despite MTXNon-inferior to Triple TherapyNon-inferior to Triple Therapy
Table 2: Cost-Effectiveness Comparison
Metric This compound Biologic Agents
Average Annual Cost (USD) ~$1,000 (for "triple therapy")~$20,000 - $50,000+[5]
Mean Total Healthcare Cost (per patient over 24 weeks, JPY) 75,860 ( ~$715 USD)[6]1,044,066 ( ~$9,835 USD)[6]
Incremental Cost-Effectiveness Ratio (ICER) per QALY Gained Generally considered highly cost-effectiveOften exceeds conventional willingness-to-pay thresholds
Average 5-year per-patient costs (USD) Oral MTX: $47,464; Subcutaneous MTX: $59,058Added to oral MTX: $212,595; Added to subcutaneous MTX: $175,391

Signaling Pathways and Mechanisms of Action

The distinct therapeutic effects of this compound and biologic agents stem from their different molecular targets. Below are graphical representations of their primary signaling pathways.

Methotrexate_Pathway cluster_cell Immune Cell MTX This compound DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits AICART AICAR Transformylase MTX->AICART Inhibits Adenosine Adenosine AICART->Adenosine Leads to increased extracellular adenosine A2AR A2A Adenosine Receptor Adenosine->A2AR Inflammation Pro-inflammatory Cytokine Production A2AR->Inflammation Inhibits

Fig. 1: this compound's Anti-Inflammatory Mechanism.

TNF_Alpha_Inhibitor_Pathway cluster_outside Extracellular Space cluster_cell Target Cell TNFa TNF-α TNFR TNF Receptor TNFa->TNFR TNFa_Inhibitor TNF-α Inhibitor (e.g., Adalimumab) TNFa_Inhibitor->TNFa Binds and Neutralizes NFkB_Pathway NF-κB Signaling Pathway TNFR->NFkB_Pathway Activates Inflammation Pro-inflammatory Gene Expression NFkB_Pathway->Inflammation

Fig. 2: TNF-α Inhibitor Mechanism of Action.

IL6_Inhibitor_Pathway cluster_outside Extracellular Space cluster_cell Target Cell IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R IL6R_Inhibitor IL-6R Inhibitor (e.g., Tocilizumab) IL6R_Inhibitor->IL6R Blocks JAK_STAT_Pathway JAK/STAT Signaling Pathway IL6R->JAK_STAT_Pathway Activates Inflammation Pro-inflammatory Gene Expression JAK_STAT_Pathway->Inflammation

Fig. 3: IL-6 Receptor Inhibitor Mechanism.

JAK_Inhibitor_Pathway cluster_cell Immune Cell Cytokine_Receptor Cytokine Receptor JAK Janus Kinase (JAK) Cytokine_Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation JAK_Inhibitor JAK Inhibitor (e.g., Tofacitinib) JAK_Inhibitor->JAK Inhibits

Fig. 4: JAK Inhibitor Intracellular Signaling.

Experimental Protocols

The data presented in this guide are derived from rigorous, well-designed clinical trials. Below are summaries of the methodologies for key studies cited.

ARMADA (Anti-TNF Research Study Program of the Monoclonal Antibody Adalimumab in Patients with Rheumatoid Arthritis) [1]

  • Design: A 24-week, randomized, double-blind, placebo-controlled, parallel-group trial.

  • Patient Population: Patients with active rheumatoid arthritis who had an inadequate response to this compound.

  • Intervention: Patients received adalimumab at various doses or placebo, in addition to their stable this compound regimen.

  • Primary Endpoint: Achievement of ACR20 response at 24 weeks.

RESPOND (Randomized Etanercept Study of Psoriatic Arthritis and/or Spondylitis) [2]

  • Design: A randomized, open-label study.

  • Patient Population: this compound-naïve patients with active psoriatic arthritis.

  • Intervention: Patients were randomized to receive either infliximab plus this compound or this compound alone.

  • Primary Endpoint: ACR20 response at week 16.

TEMPO (Trial of Etanercept and this compound with Radiographic Patient Outcomes) [3]

  • Design: A double-blind, randomized trial.

  • Patient Population: Patients with rheumatoid arthritis who had an inadequate response to a different disease-modifying antirheumatic drug (DMARD).

  • Intervention: Patients were treated with etanercept, this compound, or a combination of both.

  • Primary Endpoint: Clinical response as measured by ACR criteria and radiographic changes.

RACAT (Rheumatoid Arthritis Comparison of Active Therapies) [4][7]

  • Design: A 48-week, double-blind, non-inferiority trial.

  • Patient Population: Patients with active rheumatoid arthritis despite this compound therapy.

  • Intervention: Patients were randomized to either "triple therapy" (this compound, sulfasalazine, and hydroxychloroquine) or etanercept plus this compound. Patients who did not show significant improvement at 24 weeks were switched to the other treatment arm in a blinded fashion.

  • Primary Endpoint: Change in the Disease Activity Score (DAS28) from baseline to 48 weeks.

Experimental Workflow: A Typical Clinical Trial Design

The following diagram illustrates a generalized workflow for a clinical trial comparing this compound with a biologic agent.

Clinical_Trial_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization cluster_treatment Phase 3: Treatment cluster_followup Phase 4: Follow-up & Analysis Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (DAS28, ACR criteria, etc.) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A Group A: This compound Randomization->Group_A Group_B Group B: Biologic Agent Randomization->Group_B Follow_up Regular Follow-up Visits (e.g., Weeks 12, 24, 48) Group_A->Follow_up Group_B->Follow_up Data_Collection Data Collection (Efficacy & Safety) Follow_up->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Fig. 5: Generalized Clinical Trial Workflow.

Conclusion

The decision between this compound and biologic agents is a multifaceted one, balancing clinical efficacy with economic realities. While biologics offer a significant therapeutic advantage for many patients, particularly those who have an inadequate response to this compound, their high cost remains a substantial barrier. Conversely, this compound, especially as part of a "triple therapy" regimen, presents a highly cost-effective initial treatment strategy. For drug development professionals, understanding this cost-effectiveness landscape is crucial for positioning new therapies and for designing clinical trials that demonstrate not only clinical superiority but also economic value. Future research should continue to focus on identifying patient populations most likely to benefit from earlier intervention with biologic agents and on developing more cost-effective biologic therapies.

References

Methotrexate in Autoimmune Disease: A Meta-Analytic Comparison of Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the efficacy of methotrexate across various autoimmune disorders. This report synthesizes data from multiple meta-analyses, presenting quantitative comparisons, detailed experimental protocols, and visualizations of its molecular mechanisms.

This compound (MTX), originally developed as an anti-folate chemotherapy agent, is now a cornerstone therapy for a range of autoimmune and inflammatory diseases, including rheumatoid arthritis (RA), psoriasis (PsO), psoriatic arthritis (PsA), and Crohn's disease (CD).[1] Its widespread use is attributed to a balance of efficacy, cost-effectiveness, and decades of clinical experience. This guide provides a comparative meta-analysis of its performance, supported by experimental data and methodological insights to inform further research and development.

Mechanism of Action: Beyond Antifolate Activity

While its anticancer effects are primarily due to the inhibition of dihydrofolate reductase (DHFR), the anti-inflammatory and immunomodulatory effects of low-dose weekly this compound are attributed to multiple, complex pathways.[1][2] A key mechanism involves the promotion of adenosine release. MTX leads to the intracellular accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), which in turn inhibits adenosine deaminase, leading to increased extracellular adenosine.[2][3] Adenosine, a potent anti-inflammatory molecule, binds to receptors on immune cells, suppressing the production of pro-inflammatory cytokines.[2][4] Additionally, emerging evidence suggests that MTX may exert its effects through the inhibition of the JAK/STAT signaling pathway, which is central to the inflammatory process.[1][3]

Methotrexate_MoA cluster_cell Immune Cell MTX This compound (polyglutamated) AICAR_T AICAR Transformylase MTX->AICAR_T Inhibits AICAR AICAR (accumulates) AMP_D AMP Deaminase AICAR->AMP_D Inhibits ADENOSINE_INTRA Intracellular Adenosine ADENOSINE_EXTRA Extracellular Adenosine ADENOSINE_INTRA->ADENOSINE_EXTRA Transport A2A_R Adenosine A2A Receptor ADENOSINE_EXTRA->A2A_R Binds INFLAMMATION Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) A2A_R->INFLAMMATION Suppresses

Caption: Key anti-inflammatory pathway of this compound via adenosine signaling.

Comparative Efficacy Across Autoimmune Diseases

The efficacy of this compound varies depending on the disease, dosage, and route of administration. The following tables summarize key findings from meta-analyses of randomized controlled trials (RCTs).

Rheumatoid Arthritis (RA)

This compound is the established first-line conventional synthetic disease-modifying antirheumatic drug (csDMARD) for RA.[5] Meta-analyses confirm its superiority over placebo and its essential role as an anchor drug in combination therapies.[5][6][7]

Efficacy MetricThis compound MonotherapyPlaceboKey Findings
ACR50 Response Statistically superior to placebo.[7]-Combination with biologics yields ACR50 probabilities of 56-67% vs. 41% for MTX alone.[7]
DAS28-ESR ≤ 2.6 Significantly more patients achieve this state of low disease activity compared to control groups.[6][8]-MTX treatment effectively controls RA without significant damage to blood, liver, or kidney function.[6]
Tender Joint Count Reduction of ~5.18 joints compared to placebo.[5]-Favorable compared to other csDMARDs like sulfasalazine and chloroquine.[5]
Mortality Risk Significantly reduced overall mortality (HR=0.59).[9]-Reduced mortality from RA-associated cardiovascular disease and interstitial lung disease.[9]
Psoriasis (PsO) and Psoriatic Arthritis (PsA)

In dermatology and rheumatology, this compound is a primary systemic agent for moderate-to-severe psoriasis and psoriatic arthritis, though evidence for its use in PsA has historically been less robust.

DiseaseEfficacy MetricThis compound Response RatePlacebo Response RateRelative Risk / Key Findings
Psoriasis PASI75 (12-16 weeks) 45.2% (95% CI: 34.1-60.0).[10][11]4.4% (95% CI: 3.5-5.6).[10]RR: 10.2 (95% CI: 7.1-14.7).[10][11]
Psoriatic Arthritis PsARC Response (6 months) 37.6% (41/109 patients).[12]21.4% (24/112 patients).[12]RR: 1.76 (95% CI: 1.14-2.70). Based on low-quality evidence for doses ≤15 mg/week.[12]
Psoriatic Arthritis ACR20 (24 weeks) 50.7%-In a head-to-head trial, etanercept was superior (60.9%), but the MTX response was deemed respectable.[13]

A network meta-analysis in PsA found that adding this compound to biologic therapy did not significantly improve ACR efficacy outcomes compared to biologic monotherapy.[14]

Inflammatory Bowel Disease (IBD)

The role of this compound in IBD is more defined for Crohn's disease than for ulcerative colitis (UC).

DiseaseIndicationThis compound EfficacyPlacebo/ComparatorKey Findings
Crohn's Disease Maintenance of Remission Superior to placebo.[15] RR: 1.50 (95% CI: 1.08-2.07).[15]PlaceboParenteral MTX (doses >15mg/week) is effective for maintaining remission.[15][16] Oral administration has not proven effective.[15]
Crohn's Disease Induction of Remission Not superior to placebo.[15] RR: 1.44 (95% CI: 0.71-2.94).[15]PlaceboMore potent options are available for disease flares.[15]
Ulcerative Colitis Induction or Maintenance Not considered an effective therapeutic option.[15]-One study showed monotherapy was effective in 35.5% of UC patients, but this is not supported by meta-analyses.[17]

Experimental Protocols and Methodologies

The data presented are derived from meta-analyses of randomized controlled trials. The methodologies of these underlying studies are critical for interpreting the results.

Typical RCT Design for this compound

A common framework for an RCT evaluating this compound in an autoimmune disease would follow these steps:

  • Patient Selection: Patients are screened based on established diagnostic criteria for the specific disease (e.g., ACR criteria for RA). Key inclusion criteria often involve a certain level of disease activity (e.g., a minimum DAS28 score in RA).

  • Randomization: Participants are randomly assigned in a double-blind fashion to receive either this compound or a matched placebo. Allocation is typically 1:1.[18]

  • Treatment Protocol:

    • Initial Dose: Treatment often starts with a low oral dose (e.g., 7.5 mg/week).[18]

    • Dose Escalation: The dosage is progressively increased over several weeks (e.g., to a target of 15-25 mg/week) to maximize efficacy while monitoring for adverse events.[18][19]

    • Folic Acid: Co-administration of folic acid is standard practice to mitigate side effects.[19]

  • Primary Endpoint Assessment: The primary outcome is measured at a predefined time point, typically between 12 and 24 weeks. This could be the proportion of patients achieving PASI75 in psoriasis or an ACR20 response in RA.[10][18]

  • Data Analysis: The primary analysis is often an intention-to-treat (ITT) analysis, where all randomized patients are included, regardless of whether they completed the study.[18]

Meta-Analysis Workflow

The summary data in this guide are the product of a systematic review and meta-analysis process, which aggregates data from multiple individual RCTs.

Meta_Analysis_Workflow A 1. Formulate Research Question B 2. Define Search Strategy (e.g., PubMed, Embase) A->B C 3. Study Selection (Inclusion/Exclusion Criteria) B->C D 4. Data Extraction (e.g., PASI75, ACR20, N) C->D E 5. Quality Assessment (Cochrane Risk of Bias) D->E F 6. Statistical Synthesis (e.g., Forest Plot, RR, I²) E->F G 7. Interpretation of Results F->G

Caption: Standardized workflow for a systematic review and meta-analysis.

Conclusion

Meta-analytic evidence robustly supports the efficacy of this compound as a foundational therapy in rheumatoid arthritis and psoriasis.[6][20] Its role in Crohn's disease is specific to maintaining remission with parenteral administration, while its efficacy in psoriatic arthritis is demonstrable but appears less pronounced than modern biologics.[12][13][15] For ulcerative colitis, this compound is not recommended based on current evidence.[15] Understanding the nuances of its efficacy across different diseases, optimal dosing strategies, and its molecular mechanisms of action is crucial for its continued effective use and for the development of future immunomodulatory therapies.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Methotrexate

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe handling, management, and disposal of Methotrexate are critical for protecting laboratory personnel. This guide provides immediate, actionable steps for researchers, scientists, and drug development professionals to minimize exposure risk and ensure a secure working environment.

This compound, a potent chemotherapeutic agent and immunosuppressant, requires stringent handling protocols to prevent occupational exposure. Adherence to established safety procedures is paramount, from initial preparation to final disposal. This document outlines the necessary personal protective equipment (PPE), detailed operational plans, and emergency procedures to ensure the well-being of all personnel.

Personal Protective Equipment (PPE)

The primary defense against this compound exposure is the consistent and correct use of appropriate PPE. The following table summarizes the recommended PPE for various tasks involving this compound.

TaskRecommended Personal Protective Equipment
Preparation and Handling Double gloving with chemotherapy-rated gloves (e.g., nitrile, neoprene), disposable gown, safety glasses with side shields or goggles, and a NIOSH-approved respirator.
Administration Chemotherapy-rated gloves, disposable gown, and safety glasses.
Spill Cleanup Double gloving with chemotherapy-rated gloves, disposable gown, shoe covers, safety goggles, and a NIOSH-approved respirator with a particulate filter.
Waste Disposal Chemotherapy-rated gloves and a disposable gown.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial. The following workflow diagram illustrates the key stages, from preparation to disposal, emphasizing safety at each step.

MethotrexateHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Administration cluster_cleanup Post-Handling & Disposal Prep Gather Materials (this compound, Diluent, Syringes) DonPPE Don Appropriate PPE Prep->DonPPE BSC Work in a Biological Safety Cabinet (Class II) DonPPE->BSC Reconstitute Reconstitute/ Prepare Dosage BSC->Reconstitute Administer Administer to Experimental System Reconstitute->Administer Decontaminate Decontaminate Work Surfaces Administer->Decontaminate DoffPPE Doff PPE Correctly Decontaminate->DoffPPE Dispose Dispose of Waste in Designated Cytotoxic Containers DoffPPE->Dispose

A logical workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection:

  • Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be placed in a puncture-resistant, leak-proof sharps container clearly labeled as "Cytotoxic Waste."

  • Solid Waste: Gowns, gloves, and other disposable materials contaminated with this compound should be placed in a designated, leak-proof, and clearly labeled "Cytotoxic Waste" bag or container.

  • Liquid Waste: Unused or residual this compound solutions should be collected in a sealed, leak-proof container labeled as "Liquid Cytotoxic Waste."

Disposal Procedure:

All cytotoxic waste must be disposed of in accordance with institutional and local regulations. This typically involves incineration at a licensed hazardous waste facility.

Spill Management Plan

In the event of a this compound spill, immediate and appropriate action is necessary to contain the spill and decontaminate the area.

Immediate Actions:

  • Alert Others: Immediately alert personnel in the vicinity of the spill.

  • Evacuate the Area: If the spill is large or involves an aerosol risk, evacuate the immediate area.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.

Spill Cleanup Procedure:

StepAction
1. Containment Cover the spill with absorbent pads from a chemotherapy spill kit to prevent it from spreading.
2. Absorption For liquid spills, use absorbent material to soak up the liquid. For solid spills, gently cover the powder to avoid generating dust.
3. Decontamination Clean the spill area with a detergent solution, followed by a disinfectant. Work from the outer edge of the spill towards the center.
4. Rinsing Rinse the area with water.
5. Waste Disposal Place all contaminated materials, including absorbent pads, wipes, and PPE, into a cytotoxic waste container.

Quantitative Data on Protective Measures

While specific breakthrough times for gloves can vary by manufacturer and specific product, the following table provides a summary of glove material permeability to this compound based on available research.

Glove MaterialPermeability to this compound
Latex More permeable than PVC gloves.[1][2]
Polyvinyl Chloride (PVC) Less permeable to this compound than latex gloves.[1][2]
Nitrile Minimal permeation observed in some studies.[3]
Chlorinated Polyethylene Shows good protective performance against most cytotoxic drugs.[3]

Currently, there is no universally established occupational exposure limit (OEL) for this compound.[4] However, some organizations have established their own internal limits. For example, Pfizer has an OEL of 2 µg/m³ as an 8-hour time-weighted average (TWA).[5][6]

Respirator selection should be based on a risk assessment of the specific procedures being performed. The following table provides general guidance.

Respirator TypeProtection LevelTypical Application
N95/FFP2 Filters at least 95% (N95) or 94% (FFP2) of airborne particles.[7]Handling of non-volatile this compound solutions where the risk of aerosolization is low.
N100/P100/FFP3 Filters at least 99.97% (N100/P100) or 99% (FFP3) of airborne particles.[7]Handling of powdered this compound or procedures with a high risk of aerosolization.
Powered Air-Purifying Respirator (PAPR) Provides a higher level of protection than disposable respirators and can be more comfortable for long-duration tasks.Recommended for high-risk procedures or for individuals who cannot achieve a good fit with a tight-fitting respirator.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.